molecular formula C20H27N3O3 B3323170 GSK-2793660 CAS No. 1613458-70-0

GSK-2793660

Numéro de catalogue: B3323170
Numéro CAS: 1613458-70-0
Poids moléculaire: 357.4 g/mol
Clé InChI: IVMRHVTWOHFAKG-WAVCKPEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-amino-N-[(E,3S)-6-(2,3-dihydroindol-1-yl)-6-oxohex-4-en-3-yl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-2-16(22-19(25)20(21)10-13-26-14-11-20)7-8-18(24)23-12-9-15-5-3-4-6-17(15)23/h3-8,16H,2,9-14,21H2,1H3,(H,22,25)/b8-7+/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMRHVTWOHFAKG-WAVCKPEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(=O)N1CCC2=CC=CC=C21)NC(=O)C3(CCOCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](/C=C/C(=O)N1CCC2=CC=CC=C21)NC(=O)C3(CCOCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613458-70-0
Record name GSK-2793660
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613458700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-2793660
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E53L4HKR25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK-2793660

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GSK-2793660 is an orally administered, potent, and selective small molecule inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPP-1).[1][2] Developed for the treatment of neutrophil-mediated inflammatory diseases such as bronchiectasis and ANCA-associated vasculitis, its mechanism revolves around the critical role of CTSC in the maturation of neutrophil serine proteases (NSPs).[2][3] this compound acts as an irreversible, substrate-competitive inhibitor, effectively halting a key upstream process in the inflammatory cascade driven by neutrophils.[1][2] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Neutrophil Serine Protease Activation

The primary mechanism of action of this compound is the irreversible inhibition of Cathepsin C.[1] CTSC is a lysosomal cysteine protease predominantly found in hematopoietic cells, including neutrophil precursors in the bone marrow.[4] Its essential function is to activate the pro-enzymes of several key neutrophil serine proteases (NSPs)—namely Neutrophil Elastase (NE), Cathepsin G (CG), and Proteinase 3 (PR3).[1][4]

This activation occurs through the proteolytic cleavage of an N-terminal dipeptide from the inactive zymogens (pro-NSPs), transforming them into their mature, active forms.[4] These active NSPs are stored in azurophilic granules of mature neutrophils and are released upon activation, where they contribute to tissue damage and inflammation in various pathological conditions.[4]

By irreversibly binding to CTSC, this compound prevents the activation of these pro-NSPs.[1] This upstream intervention is intended to reduce the overall activity of mature NSPs in circulating neutrophils, thereby mitigating the downstream inflammatory effects and tissue damage associated with their release.[2]

cluster_BoneMarrow Neutrophil Precursor in Bone Marrow cluster_Inhibition cluster_Circulation Mature Neutrophil proNSPs Pro-NSPs (Pro-NE, Pro-CG, Pro-PR3) CTSC Cathepsin C (CTSC) Dipeptidyl Peptidase I proNSPs->CTSC Substrate activeNSPs Active NSPs (NE, CG, PR3) CTSC->activeNSPs Activation by N-terminal cleavage storage Storage in Azurophil Granules activeNSPs->storage GSK This compound GSK->CTSC Irreversible Inhibition release Inflammatory Signal inflammation Tissue Damage & Inflammation release->inflammation Release of Active NSPs

Caption: Primary mechanism of this compound action on the CTSC pathway.

Biochemical and Pharmacodynamic Data

This compound is characterized by high potency against its target enzyme, CTSC. The irreversible nature of its binding allows for sustained inhibition.[1] Clinical studies have confirmed high levels of target engagement in vivo, although the effect on downstream proteases was less pronounced.

Table 1: In Vitro Potency and Kinetics of this compound

ParameterValueReference
Target Cathepsin C (CTSC) / DPP-1[1][2]
IC₅₀ <0.43 to 1 nM[1][2]
Mechanism Irreversible, Substrate-Competitive[1]
k_inact_ / K_i_ 9.0 x 10⁴ M⁻¹s⁻¹[1][2]

Table 2: Pharmacodynamic Effects of this compound in Healthy Subjects (Phase I Study)

Dosing RegimenTarget InhibitionDownstream EffectsReference
Single Oral Doses Dose-dependent inhibition of whole blood CTSC activity.[1]Not specified in detail.[1][5]
6 mg, 12 mg, 20 mg~57% to 99% inhibition of CTSC.[1]Not specified in detail.[1]
Repeat Oral Doses ≥90% inhibition of CTSC within 3 hours on Day 1.[1][5]Modest reductions observed:[1][5]
12 mg once daily for 21 daysThis level of inhibition was maintained throughout the dosing period.[1]- Neutrophil Elastase (NE): 7-47% reduction[1] - Cathepsin G (CG): Up to 47% reduction[1] - Proteinase 3 (PR3): Up to 37% reduction[1][1]

Experimental Protocols

The primary data on the in vivo effects of this compound comes from a first-in-human, Phase I clinical trial (NCT02058407).[1][6]

Title: A Randomised, Double-blind (Sponsor Unblind), Placebo-controlled, Two Part Study to Evaluate the Safety, Tolerability, Pharmacokinetics, Pharmacodynamics and Food Effect of Single or Repeat Doses of GSK2793660 in Healthy Subjects.[6]

Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy human subjects.[6]

Methodology:

  • Study Design: The trial was conducted in two parts.

    • Part A (Single Ascending Dose): A randomized, placebo-controlled, crossover design. Healthy male subjects received single oral doses of this compound ranging from 0.5 mg to 20 mg or a placebo.[1][5] This part established the initial safety, PK, and PD profile.

    • Part B (Repeat Dose): A separate cohort of healthy male subjects received a once-daily oral dose of 12 mg this compound or a placebo for 21 consecutive days.[1][5] This part evaluated the effects of prolonged dosing.

  • Key Assessments:

    • Safety & Tolerability: Monitored through clinical observation, vital signs, ECGs, and laboratory safety tests. Adverse events were recorded throughout the study.[6]

    • Pharmacokinetics (PK): Plasma concentrations of this compound were measured at various time points post-dose to determine parameters like Cmax, Tmax, and accumulation ratio.[1]

    • Pharmacodynamics (PD): The primary PD endpoint was the activity of CTSC in whole blood. Secondary endpoints included the whole blood activity of downstream NSPs (NE, CG, and PR3).[1][5]

  • Key Finding: While this compound demonstrated potent and sustained inhibition of its direct target, CTSC, this did not translate to a complete reduction in the activity of downstream NSPs.[5] A significant adverse event, palmar-plantar epidermal desquamation (skin peeling), was observed in 7 of 10 subjects on repeat dosing, suggesting a previously unknown role for CTSC in epidermal integrity and ultimately limiting the drug's clinical development.[1][5]

cluster_PartA Part A: Single Ascending Dose cluster_PartB Part B: Multiple Dose A_enroll Enroll Healthy Male Subjects A_random Randomized Crossover Design A_enroll->A_random A_dose Single Oral Dose: 0.5, 2, 6, 12, 20 mg GSK2793660 or Placebo A_random->A_dose A_assess Assess Safety, PK, PD (CTSC Inhibition) A_dose->A_assess B_dose 12 mg Once Daily for 21 Days GSK2793660 or Placebo A_assess->B_dose Dose Selection (12 mg) B_enroll Enroll Separate Cohort of Healthy Male Subjects B_enroll->B_dose B_assess Assess Safety, PK, PD (CTSC & NSP Inhibition) B_dose->B_assess B_outcome Key Outcome: High CTSC Inhibition, Modest NSP Reduction, Skin Desquamation B_assess->B_outcome cluster_Pathway CTSC-YAP Signaling in NSCLC cluster_Inhibitor cluster_Outcome Cellular Effects CTSC CTSC Overexpression YAP YAP Activation CTSC->YAP Induces EMT Epithelial-Mesenchymal Transition (EMT) YAP->EMT Promotes Growth Increased Cell Growth EMT->Growth Invasion Increased Invasion & Motility EMT->Invasion GSK This compound GSK->CTSC Inhibition Metastasis Metastasis Invasion->Metastasis

References

In-Depth Technical Guide: The Core Target of GSK-2793660

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-2793660 is a potent and selective pharmacological agent developed for the modulation of inflammatory pathways. This technical guide provides a comprehensive overview of its primary molecular target, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its function, and a visualization of the relevant biological pathways.

Primary Target: Cathepsin C (CTSC)

The principal molecular target of this compound is Cathepsin C (CTSC) , also known as Dipeptidyl Peptidase I (DPP-1).[1][2] this compound is an orally active, irreversible, and substrate-competitive inhibitor of this enzyme. The irreversible nature of its binding allows for a sustained and high degree of enzyme inhibition.

Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of several pro-inflammatory serine proteases.[1] These include neutrophil elastase (NE), cathepsin G (Cat-G), and proteinase 3 (PR3), which are stored in the granules of neutrophils.[1] By inhibiting CTSC, this compound effectively prevents the activation of these downstream proteases, thereby mitigating their contribution to inflammatory processes.

Quantitative Inhibitory Profile

The potency and inhibitory kinetics of this compound against its target, Cathepsin C, have been quantitatively characterized.

ParameterValueDescriptionReference
IC50 <0.43 - 1 nMThe half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of Cathepsin C activity in a biochemical assay.
k_inact/K_i 9.0 x 10⁴ M⁻¹s⁻¹The second-order rate constant for enzyme inactivation, reflecting the efficiency of irreversible inhibition. It is a measure of both the initial binding affinity (K_i) and the rate of covalent bond formation (k_inact).

Signaling Pathway and Mechanism of Action

This compound exerts its effect by interrupting the activation cascade of neutrophil serine proteases (NSPs). The following diagram illustrates this pathway and the point of intervention by this compound.

GSK2793660_Mechanism_of_Action Mechanism of Action of this compound cluster_neutrophil Neutrophil Precursor cluster_activation Activation cluster_inhibition Inhibition Pro-NSPs Pro-Neutrophil Serine Proteases (Pro-NE, Pro-Cat-G, Pro-PR3) CTSC Cathepsin C (CTSC) Target of this compound Pro-NSPs->CTSC Substrate for Active_NSPs Active Neutrophil Serine Proteases (NE, Cat-G, PR3) CTSC->Active_NSPs Activates Inflammation Inflammation Active_NSPs->Inflammation Promotes GSK2793660 This compound GSK2793660->CTSC Irreversibly Inhibits

Mechanism of this compound Action

Experimental Protocols

Biochemical Assay for Cathepsin C (CTSC) Activity and Inhibition

This protocol outlines a general method for determining the inhibitory activity of this compound against purified Cathepsin C.

Objective: To determine the IC50 value of this compound for Cathepsin C.

Materials:

  • Recombinant human Cathepsin C

  • Fluorogenic Cathepsin C substrate (e.g., Gly-Arg-7-amino-4-methylcoumarin)

  • Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, pH 5.5)

  • Dithiothreitol (DTT)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO) and a no-enzyme control.

  • Prepare the Cathepsin C enzyme solution in assay buffer containing DTT to activate the enzyme.

  • Add the enzyme solution to the wells containing this compound and incubate for a pre-determined period (e.g., 15 minutes) at 37°C.

  • Prepare the substrate solution in the assay buffer.

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission) over time using a fluorometric plate reader.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Determination of k_inact/K_i for Irreversible Inhibition

This protocol describes a general method to determine the kinetic parameters of an irreversible inhibitor like this compound.

Objective: To determine the k_inact/K_i of this compound for Cathepsin C.

Materials:

  • Same as the biochemical assay above.

Procedure:

  • A fixed concentration of Cathepsin C is incubated with various concentrations of this compound for different time intervals.

  • At each time point, an aliquot of the enzyme-inhibitor mixture is removed and diluted into a solution containing a high concentration of a fluorogenic substrate to measure the residual enzyme activity.

  • The natural logarithm of the percentage of remaining enzyme activity is plotted against the incubation time for each inhibitor concentration.

  • The apparent rate constant of inactivation (k_obs) for each this compound concentration is determined from the negative slope of these plots.

  • The k_obs values are then plotted against the corresponding inhibitor concentrations.

  • The data is fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_i).

  • The second-order rate constant (k_inact/K_i) is calculated from these values.

The following diagram illustrates the workflow for determining the k_inact/K_i value.

kinact_Ki_Workflow Workflow for kinact/Ki Determination Start Start Incubate Incubate Cathepsin C with various [this compound] for different time intervals Start->Incubate Measure Measure residual enzyme activity at each time point Incubate->Measure Plot1 Plot ln(% activity) vs. time for each [Inhibitor] Measure->Plot1 Calculate_kobs Determine k_obs from the negative slope Plot1->Calculate_kobs Plot2 Plot k_obs vs. [Inhibitor] Calculate_kobs->Plot2 Calculate_kinact_Ki Fit data to determine kinact and Ki Plot2->Calculate_kinact_Ki End Calculate kinact/Ki Calculate_kinact_Ki->End

Workflow for kinact/Ki Determination

Clinical Observations and Downstream Effects

A Phase I clinical study of this compound provided insights into its in vivo activity. While single oral doses of this compound demonstrated dose-dependent inhibition of whole blood CTSC activity, with once-daily dosing achieving ≥90% inhibition, the effects on downstream neutrophil serine proteases were more modest. Reductions of approximately 20% were observed for the whole blood enzyme activity of neutrophil elastase, cathepsin G, and proteinase 3. An unexpected finding in the repeat-dose study was the manifestation of epidermal desquamation on the palms and soles of subjects, suggesting a previously unknown role for CTSC in epidermal integrity.

Conclusion

This compound is a potent and selective irreversible inhibitor of Cathepsin C. Its mechanism of action, centered on the inhibition of a key enzyme in the activation of neutrophil serine proteases, makes it a valuable tool for research in inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers working in the field of drug development and inflammation research. Further investigation into the selectivity profile and the biological consequences of sustained CTSC inhibition is warranted to fully understand the therapeutic potential and safety of targeting this pathway.

References

An In-depth Technical Guide to the Irreversible Inhibition of Cathepsin C by GSK-2793660

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK-2793660 is a potent, selective, and orally administered irreversible inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI). Cathepsin C is a crucial lysosomal cysteine protease responsible for the activation of a cascade of pro-inflammatory neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3). By inhibiting CTSC, this compound was developed to offer a therapeutic strategy for inflammatory diseases driven by excessive NSP activity, such as ANCA-associated vasculitis and bronchiectasis.[1][2][3]

A first-in-human, Phase I clinical trial (NCT02058407) demonstrated that this compound could achieve high levels of CTSC inhibition in a dose-dependent manner.[1][3] However, this profound target engagement did not translate into a significant reduction of downstream NSP activity.[1][3] Furthermore, repeat dosing led to the unexpected adverse event of palmar-plantar epidermal desquamation in a majority of subjects, prompting the discontinuation of its clinical development.[1][4][5] This guide provides a comprehensive overview of the mechanism, quantitative pharmacology, experimental protocols, and clinical findings related to this compound.

Core Mechanism of Action

Cathepsin C's primary physiological role is the proteolytic removal of dipeptides from the N-termini of its substrate proenzymes.[6] This process is essential for the activation of several NSPs within the bone marrow during neutrophil maturation.[7] Once activated, these proteases are stored in neutrophil granules and released at sites of inflammation, where they can degrade extracellular matrix components, contributing to tissue damage.[6]

This compound acts as a substrate-competitive, irreversible inhibitor.[1] Its mechanism involves binding to the active site of CTSC, leading to a covalent modification that permanently inactivates the enzyme. This irreversible nature was intended to provide sustained inhibition of NSP activation, even with a short systemic half-life of the compound.[1]

Proenzymes Pro-NSPs (Pro-NE, Pro-CG, Pro-PR3) CTSC Cathepsin C (CTSC) (Dipeptidyl Peptidase I) Proenzymes->CTSC Substrate ActiveNSPs Active NSPs (NE, CG, PR3) CTSC->ActiveNSPs Activation Inflammation Inflammation & Tissue Damage ActiveNSPs->Inflammation GSK This compound GSK->CTSC Irreversible Inhibition

Figure 1: Mechanism of Action of this compound.

Quantitative Pharmacological Data

The potency and pharmacodynamic effects of this compound were characterized both preclinically and in the Phase I clinical study.

Table 1: In Vitro Potency and Selectivity of this compound
ParameterValueReference
IC50 <0.43 to 1 nM[1][5]
kinact/Ki 9.0 x 104 M-1s-1[1][5]
Table 2: Clinical Pharmacokinetics of this compound (Single Oral Dose)
ParameterValueReference
Time to Cmax (Tmax) ~0.5 to 1 hour[1]
Systemic Half-life (t1/2) ~1.5 hours[1]
Table 3: Clinical Pharmacodynamics - CTSC Inhibition in Whole Blood (Single Oral Dose)
DoseMaximum Inhibition Range (vs. Placebo)Reference
2 mg 22% - 74%[1]
6 mg ~57% - 99%[1]
12 mg ~57% - 99%[1]
20 mg ~57% - 99%[1]
Table 4: Clinical Pharmacodynamics - Enzyme Inhibition (12 mg Once Daily for 21 Days)
EnzymeMaximum Inhibition / Reduction (vs. Placebo)Reference
Cathepsin C (CTSC) ≥90% (achieved within 3 hours on Day 1)[1][3]
Neutrophil Elastase (NE) ~20% (modest reduction, up to 47%)[1][3]
Cathepsin G (CG) up to 47%[1]
Proteinase 3 (PR3) up to ~37%[1]

Experimental Protocols: Phase I Clinical Trial (NCT02058407)

The primary human data for this compound comes from a first-in-human, two-part Phase I study in healthy adult male subjects.[1][3][8]

Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and repeat oral doses of this compound.[8]

Part A: Single Ascending Dose (SAD)

  • Design: Randomized, placebo-controlled, crossover design.[3]

  • Dosing: Subjects received single escalating oral doses of this compound (0.5 mg, 2 mg, 6 mg, 12 mg, and 20 mg) or placebo, with a washout period between doses.[1][3]

  • Assessments:

    • Safety: Monitoring of adverse events (AEs), vital signs, ECGs, and clinical laboratory tests.[1]

    • Pharmacokinetics: Serial blood samples were collected up to 144 hours post-dose to determine plasma concentrations of this compound.[1] Due to the instability of the compound at pH > 4, all plasma samples required immediate acidification.[1]

    • Pharmacodynamics: Whole blood samples were analyzed for CTSC enzyme activity.[8]

Part B: Repeat Dose

  • Design: A separate cohort of subjects received repeat daily doses.[3]

  • Dosing: 12 mg of this compound or placebo administered once daily for 21 consecutive days.[1][3]

  • Assessments:

    • Safety: Continuous monitoring for AEs.

    • Pharmacodynamics: Whole blood was assessed for the activity of CTSC and the downstream NSPs (NE, CG, and PR3) at various time points throughout the 21-day period.[1]

cluster_part_a Part A: Single Ascending Dose cluster_part_b Part B: Repeat Dose Dose_A Single Doses (0.5, 2, 6, 12, 20 mg) or Placebo PK_A PK Sampling (Plasma GSK2793660) Dose_A->PK_A PD_A PD Sampling (Whole Blood CTSC Activity) Dose_A->PD_A Safety_A Safety Monitoring Dose_A->Safety_A Dose_B 12 mg Once Daily for 21 Days or Placebo PD_B PD Sampling (CTSC, NE, CG, PR3 Activity) Dose_B->PD_B Safety_B Safety Monitoring Dose_B->Safety_B

Figure 2: Phase I Clinical Trial Workflow (NCT02058407).

Clinical Findings and Rationale for Discontinuation

Efficacy and Pharmacodynamics

This compound demonstrated potent and sustained inhibition of its direct target, CTSC. In the repeat-dose study, a 12 mg daily dose achieved ≥90% inhibition of whole blood CTSC activity, a level that was maintained throughout the dosing period.[1][3]

Despite this high degree of target engagement, the effect on downstream proteases was modest and inconsistent.[1][3] Reductions in the activity of NE, CG, and PR3 were only around 20-40% and fluctuated over time.[1] This finding suggests that near-complete and continuous inhibition of CTSC may be necessary to significantly impact the large reservoir of active NSPs in mature neutrophils or that the turnover rate of these proteases is slower than anticipated.

Safety and Tolerability

The critical finding that led to the termination of the study was a drug-related adverse event. Seven out of ten subjects who received 12 mg of this compound for 21 days developed epidermal desquamation (skin peeling) on the palms of their hands and soles of their feet.[1][3] This effect began approximately 7-10 days after the start of dosing.[1]

This clinical manifestation bears a resemblance to the palmoplantar hyperkeratosis seen in Papillon-Lefèvre syndrome, a rare genetic disorder caused by loss-of-function mutations in the CTSC gene.[4][6] The emergence of this adverse event suggests a previously underappreciated role for CTSC, or its downstream targets, in maintaining epidermal integrity at these specific sites.[1] Due to the frequency and nature of this adverse event, further development of this compound was halted.[5]

Cathepsin C Signaling and Disease Relevance

Cathepsin C sits (B43327) at the apex of a critical pathway for the maturation of serine proteases in immune cells. Its dysregulation is implicated in numerous inflammatory conditions.

cluster_pathway Cathepsin C Activation Pathway cluster_disease Downstream Pathophysiology CTSC Cathepsin C ProNSPs Pro-NSPs (in Bone Marrow) CTSC->ProNSPs Activates ProGranzymes Pro-Granzymes (in T/NK Cells) CTSC->ProGranzymes Activates ActiveNSPs Active NSPs (in Neutrophils) ProNSPs->ActiveNSPs AAV ANCA-Associated Vasculitis ActiveNSPs->AAV Contributes to Bronchiectasis Bronchiectasis ActiveNSPs->Bronchiectasis Contributes to COPD COPD ActiveNSPs->COPD Contributes to ActiveGranzymes Active Granzymes ProGranzymes->ActiveGranzymes

Figure 3: Role of Cathepsin C in Protease Activation and Disease.

The inhibition of CTSC is a therapeutic target in diseases where neutrophils and their proteases are key drivers of pathology, such as:

  • ANCA-Associated Vasculitis (AAV): PR3 is a primary autoantigen in AAV, and its activity contributes to vascular inflammation and damage.[9][10][11]

  • Bronchiectasis and COPD: NE and other NSPs contribute to mucus hypersecretion, inflammation, and degradation of lung tissue.[6][12]

  • Cystic Fibrosis: Excessive NE activity in the airways is a major contributor to lung damage.[6][12]

While other signaling pathways, such as TNF-α/p38 MAPK and YAP, have been linked to Cathepsin C in the context of cancer cell proliferation, its primary and most well-validated role in inflammatory disease is the direct activation of serine proteases.[13][14]

Conclusion and Future Directions

The clinical investigation of this compound provided invaluable insights into the pharmacology of Cathepsin C inhibition in humans. It confirmed that high levels of systemic CTSC inhibition are achievable with an oral, irreversible inhibitor. However, the program also highlighted two critical challenges for this therapeutic class:

  • Translating Target Inhibition to Downstream Efficacy: The modest effect on active NSP levels, despite near-complete CTSC inhibition, suggests that a very high and sustained degree of inhibition is required to impact the activity of these downstream effectors. The short half-life of this compound may have allowed for windows of NSP production between doses.[5]

  • On-Target Toxicity: The palmar-plantar desquamation appears to be a mechanism-based toxicity resulting from the profound inhibition of CTSC, mirroring phenotypes of genetic CTSC deficiency.

The experience with this compound has informed the development of subsequent CTSC inhibitors, such as the reversible inhibitor Brensocatib (AZD7986), which has shown more promising results in later-phase clinical trials for bronchiectasis.[4] Future research in this area must carefully balance the degree and duration of Cathepsin C inhibition to maximize therapeutic benefit in inflammatory diseases while avoiding the adverse effects associated with complete and sustained blockade of this enzyme's physiological functions.

References

GSK-2793660: A Technical Overview of a Cathepsin C Inhibitor and its Impact on Neutrophil Serine Protease Activation

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK-2793660 is a potent, irreversible, and selective oral inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI). The rationale for its development was based on the critical role of CTSC in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3). By inhibiting this upstream activation step, this compound was hypothesized to offer a therapeutic benefit in inflammatory diseases driven by excessive NSP activity.

This technical guide provides a comprehensive overview of the core preclinical and clinical data on this compound. It details the compound's mechanism of action, summarizes its potency and clinical pharmacodynamic effects in structured tables, outlines the experimental methodologies used in its evaluation, and presents key pathways and workflows as diagrams. While this compound demonstrated high target engagement with CTSC in a Phase I clinical trial, it resulted in only modest reductions of downstream NSP activity and was associated with epidermal desquamation, leading to the discontinuation of its development.[1][2][3] The findings from the this compound program have provided valuable insights for the continued development of CTSC inhibitors as a therapeutic class.

Mechanism of Action: Indirect Inhibition of Neutrophil Serine Proteases

Neutrophil serine proteases are synthesized as inactive zymogens (pro-NSPs) during neutrophil maturation in the bone marrow.[1] Cathepsin C is the key enzyme responsible for the proteolytic removal of an N-terminal dipeptide from these zymogens, a critical step for their conversion into active proteases.[2][4] These active NSPs are then stored in azurophilic granules and released upon neutrophil activation at sites of inflammation.

This compound is a substrate-competitive, irreversible inhibitor of CTSC.[3][4] By binding to and inactivating CTSC, it prevents the activation of pro-NE, pro-CG, and pro-PR3. This leads to a reduced pool of active NSPs in maturing neutrophils, and consequently, is expected to decrease the proteolytic burden in inflammatory conditions.

Pro_NSPs Pro-Neutrophil Serine Proteases (pro-NE, pro-CG, pro-PR3) CTSC Cathepsin C (CTSC/DPPI) Pro_NSPs->CTSC Substrate for Active_NSPs Active Neutrophil Serine Proteases (NE, CG, PR3) CTSC->Active_NSPs Activates Inflammation Inflammation & Tissue Damage Active_NSPs->Inflammation Promotes GSK2793660 This compound GSK2793660->CTSC Irreversibly Inhibits

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Potency and Selectivity of this compound
ParameterValueSource
Target Enzyme Cathepsin C (CTSC)[4]
Mechanism Irreversible, substrate competitive[4]
IC50 <0.43 to 1 nM[4]
kinact/Ki 9.0 x 104 M-1s-1[3][4]
Table 2: Phase I Clinical Trial Pharmacodynamic Data (12 mg once daily for 21 days)
BiomarkerMaximum Inhibition / ReductionTime to EffectSource
Whole Blood CTSC Activity ≥90%Within 3 hours of the first dose[2][4]
Whole Blood Neutrophil Elastase (NE) Activity 7% to 47%Modest reductions observed over 21 days[4]
Whole Blood Cathepsin G (CG) Activity up to 47%Modest reductions observed over 21 days[4]
Whole Blood Proteinase 3 (PR3) Activity up to 37%Modest reductions observed over 21 days[4]

Experimental Protocols

Detailed proprietary protocols for the this compound program are not publicly available. However, the methodologies can be outlined based on the descriptions in the primary publication by Miller et al. (2017) and standard biochemical assays.

Phase I Clinical Trial Design (NCT02058407)

A randomized, double-blind, placebo-controlled, two-part study was conducted in healthy male subjects.[2][5]

  • Part A (Single Ascending Dose): Subjects received single oral doses of this compound (from 0.5 to 20 mg) or placebo in a crossover design. This part of the study was designed to assess safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).[2][4]

  • Part B (Repeat Dose): A separate cohort received 12 mg of this compound or placebo once daily for 21 days to evaluate the safety and cumulative pharmacodynamic effects of repeat dosing.[2][4]

  • Key Assessments: Data were collected on safety (including adverse events), pharmacokinetics, and pharmacodynamics (CTSC enzyme inhibition and downstream NSP activity in whole blood).[2][5]

Start Healthy Male Subjects PartA Part A: Single Ascending Dose (0.5, 6, 12, 20 mg GSK2793660 vs. Placebo) Crossover Design Start->PartA PartB Part B: Repeat Dose (12 mg GSK2793660 vs. Placebo) Once Daily for 21 Days Start->PartB AssessmentsA Assessments: - Safety & Tolerability - Pharmacokinetics (PK) - Pharmacodynamics (PD) PartA->AssessmentsA AssessmentsB Assessments: - Safety (Adverse Events) - Cumulative PD Effects PartB->AssessmentsB

Figure 2: Phase I Clinical Trial Workflow for this compound.

Whole Blood Neutrophil Serine Protease Activity Assay (General Methodology)

While the specific protocol used by GSK is not detailed, a general method for quantifying NSP activity from whole blood involves the following steps. This approach is based on optimized methods published in the field.[1][6]

  • Sample Collection: Whole blood is collected from subjects at specified time points.

  • Neutrophil Lysis: Red blood cells are lysed, and a white blood cell pellet is obtained. The neutrophils within this pellet are then lysed using a mild detergent (e.g., 0.05% Nonidet P-40) to release their granular contents, including active NSPs.[1]

  • Kinetic Fluorometric Assay: The lysate containing the active NSPs is added to a microplate.

  • Substrate Addition: A specific fluorogenic peptide substrate for the NSP of interest (NE, CG, or PR3) is added to each well. These substrates are designed to be cleaved only by their target protease.

  • Signal Detection: Upon cleavage of the substrate by the active NSP, a fluorophore is released. The increase in fluorescence over time is measured using a microplate reader.[6]

  • Quantification: The rate of the reaction (rate of fluorescence increase) is proportional to the concentration of the active NSP in the sample. This rate is compared to a standard curve generated with known concentrations of purified human NE, CG, or PR3 to determine the enzyme activity in the sample.[1]

Blood 1. Whole Blood Sample Collection Lysis 2. RBC Lysis & Neutrophil Pellet Extraction Blood->Lysis FluorAssay 3. Kinetic Fluorometric Assay (96-well plate) Lysis->FluorAssay Substrate 4. Add NSP-Specific Fluorogenic Substrate FluorAssay->Substrate Read 5. Measure Fluorescence Increase (Kinetic Read) Substrate->Read Quant 6. Quantify Activity vs. Standard Curve Read->Quant

Figure 3: General Workflow for NSP Activity Measurement.

Key Findings and Conclusion

The clinical investigation of this compound yielded critical insights. The compound potently and rapidly inhibited its direct target, CTSC, in whole blood, confirming high target engagement.[2][4] However, this did not translate to a profound or sustained reduction in the activity of downstream NSPs within the 21-day treatment period.[4] The observed reductions in NE, CG, and PR3 activity were modest.[4]

A significant and unexpected finding was the emergence of palmar and plantar epidermal desquamation in the majority of subjects receiving repeat doses.[2][5] This adverse event, which began 7-10 days after the start of daily dosing, was a key factor in the decision to halt the development of the compound.[3][4] Interestingly, preclinical toxicology studies in rats and dogs for up to 3 months did not reveal any skin abnormalities, highlighting a potential species-specific difference or a previously unknown role for CTSC in human epidermal integrity.[2]

References

GSK-2793660: A Technical Guide to its Role in Dipeptidyl Peptidase I (DPPI) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK-2793660 is a potent, selective, and irreversible inhibitor of Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C. DPPI is a crucial lysosomal cysteine protease responsible for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3). By inhibiting DPPI, this compound effectively blocks the maturation of these NSPs, which are key mediators of inflammation and tissue damage in various chronic inflammatory diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization. Quantitative data from preclinical and clinical studies are summarized to provide a comprehensive understanding of its pharmacological profile.

Introduction to Dipeptidyl Peptidase I (DPPI)

Dipeptidyl Peptidase I is a lysosomal cysteine protease that plays a pivotal role in the activation of pro-enzymes of several serine proteases within immune and inflammatory cells.[1] Synthesized as a zymogen, DPPI itself requires proteolytic processing for activation.[1] Once active, DPPI functions as a tetramer, systematically removing dipeptides from the N-terminus of its substrates.[1][2] This enzymatic action is essential for the maturation of a cascade of downstream proteases.

The primary substrates of DPPI are the pro-forms of neutrophil serine proteases (NSPs) such as neutrophil elastase, cathepsin G, and proteinase 3.[3][4] These NSPs, once activated, are stored in the azurophilic granules of neutrophils and are released upon inflammatory stimuli.[3][4] While essential for host defense, dysregulated NSP activity contributes to the pathology of numerous chronic inflammatory conditions, including bronchiectasis, cystic fibrosis, and chronic obstructive pulmonary disease (COPD).[4][5] Genetic deficiency of DPPI, as seen in Papillon-Lefèvre syndrome, leads to a near-complete absence of active NSPs, highlighting the critical role of DPPI in this pathway.[3][4]

This compound: Mechanism of Action

This compound is a synthetic, orally bioavailable small molecule that acts as a substrate-competitive and effectively irreversible inhibitor of DPPI.[5] Its mechanism of action is centered on the covalent modification of the active site of DPPI, thereby preventing the binding and processing of its natural substrates, the pro-NSPs.[3][5] This irreversible inhibition leads to a sustained reduction in DPPI activity, which, due to the turnover rate of neutrophils, results in a long-lasting pharmacodynamic effect despite the compound's relatively short plasma half-life.[3]

The inhibition of DPPI by this compound occurs within the bone marrow during the maturation of neutrophils.[4] By blocking the activation of pro-NSPs at this early stage, this compound reduces the pool of active NSPs that can be released into tissues, thereby mitigating their pro-inflammatory and tissue-damaging effects.[4]

cluster_pathway DPPI Signaling and Inhibition by this compound pro_NSPs Pro-Neutrophil Serine Proteases (pro-NE, pro-CG, pro-PR3) DPPI Dipeptidyl Peptidase I (DPPI) pro_NSPs->DPPI Activation active_NSPs Active Neutrophil Serine Proteases (NE, CG, PR3) DPPI->active_NSPs Cleavage of N-terminal dipeptides inflammation Inflammation & Tissue Damage active_NSPs->inflammation GSK2793660 This compound GSK2793660->DPPI Irreversible Inhibition

DPPI signaling pathway and the inhibitory action of this compound.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through in vitro biochemical assays and a Phase I clinical trial in healthy human subjects.

Table 1: In Vitro Biochemical Activity of this compound
ParameterValueDescription
IC50 <0.43 - 1 nMThe half-maximal inhibitory concentration against DPPI, indicating high potency.[5]
kinact/Ki 9.0 x 104 M-1s-1The second-order rate constant for inactivation, confirming an efficient and irreversible mechanism of inhibition.[5]
Table 2: Summary of Phase I Clinical Trial Data for this compound (NCT02058407)
ParameterSingle Ascending Dose (0.5 - 20 mg)Multiple Dose (12 mg once daily for 21 days)
DPPI Inhibition Dose-dependent inhibition. 6-20 mg doses resulted in 57-99% inhibition.[3]≥90% inhibition achieved within 3 hours on day 1 and sustained.[3][6]
Neutrophil Elastase (NE) Activity Not significantly affected.Modest reduction of approximately 20-47%.[3][4]
Cathepsin G (CG) Activity Not significantly affected.Modest reduction of up to 47%.[3][4]
Proteinase 3 (PR3) Activity Not significantly affected.Modest reduction of up to 37%.[3][4]
Plasma Half-life (t1/2) ~1.5 hours.[3]Not explicitly stated, but expected to be similar to single dose.
Key Adverse Event Generally well-tolerated.Palmar-plantar epidermal desquamation observed in 7 out of 10 subjects, leading to study termination.[3][4][6][7]

Experimental Protocols

The following sections detail generalized protocols for assays relevant to the characterization of DPPI inhibitors like this compound.

In Vitro DPPI/Cathepsin C Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of a compound against recombinant DPPI using a fluorogenic substrate.

Materials:

  • Recombinant Human Cathepsin C/DPPI

  • DPPI Assay Buffer (e.g., 50 mM MES, 50 mM NaCl, 5 mM DTT, pH 6.0)

  • DPPI Fluorogenic Substrate (e.g., Gly-Arg-AMC)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO. Create a serial dilution to test a range of concentrations.

    • Dilute the recombinant DPPI enzyme in cold assay buffer to the desired working concentration.

    • Prepare a working solution of the DPPI substrate in the assay buffer.

  • Assay Setup (in triplicate):

    • Blank (No Enzyme): Add assay buffer and solvent (DMSO).

    • Enzyme Control (100% Activity): Add assay buffer, diluted DPPI enzyme, and solvent (DMSO).

    • Test Compound: Add assay buffer, diluted DPPI enzyme, and the test compound dilution.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the DPPI substrate solution to all wells.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for at least 30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Subtract the average slope of the blank wells from all other wells.

    • Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_workflow DPPI Inhibition Assay Workflow prep Reagent Preparation (Enzyme, Inhibitor, Substrate) plate Plate Setup in 96-well Plate (Blank, Control, Test Compound) prep->plate preincubate Pre-incubation (10-15 min at 37°C) plate->preincubate initiate Reaction Initiation (Add Substrate) preincubate->initiate measure Kinetic Measurement (Fluorescence Reader) initiate->measure analyze Data Analysis (Calculate % Inhibition and IC50) measure->analyze

Workflow for the in vitro DPPI inhibition assay.
Whole Blood Neutrophil Serine Protease Activity Assay

This protocol outlines a method to measure the activity of NSPs (NE, CG, PR3) in whole blood samples, similar to the pharmacodynamic assessments in the this compound clinical trial.

Materials:

  • Whole blood collected in heparinized tubes

  • Red Blood Cell Lysis Buffer

  • Assay Buffer specific for each NSP

  • Fluorogenic or colorimetric substrates specific for NE, CG, and PR3

  • 96-well microplate (black for fluorescence, clear for colorimetric)

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Neutrophil Isolation (optional, for higher purity):

    • If desired, isolate neutrophils from whole blood using density gradient centrifugation or red blood cell lysis.

  • Sample Preparation:

    • For whole blood lysate, treat the sample with a lysis buffer to release intracellular contents.

    • Centrifuge to pellet cell debris and collect the supernatant containing the NSPs.

  • Assay Setup (in triplicate):

    • Blank (No Substrate): Add sample lysate and assay buffer.

    • Sample: Add sample lysate and the specific NSP substrate.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Measurement:

    • For fluorometric assays, measure the fluorescence intensity.

    • For colorimetric assays, measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (blank) from the sample readings.

    • Quantify the enzyme activity by comparing the signal to a standard curve generated with purified NSP enzyme.

    • For inhibitor studies, compare the activity in samples from treated subjects to those from a placebo group.

cluster_workflow NSP Activity Assay Workflow collect Whole Blood Collection lyse Cell Lysis & Supernatant Collection collect->lyse plate Plate Setup (Blank, Sample) lyse->plate incubate Incubation with Substrate (37°C) plate->incubate measure Signal Measurement (Fluorescence/Absorbance) incubate->measure quantify Quantification of NSP Activity measure->quantify

Workflow for measuring neutrophil serine protease activity.

Clinical Development and Future Directions

The clinical development of this compound was halted after a Phase I study due to the observation of palmar-plantar epidermal desquamation, a skin-peeling side effect.[5][6][7] This adverse event was considered drug-related and was thought to be a consequence of the irreversible inhibition of DPPI, potentially affecting skin integrity.[3][5] Despite achieving high levels of DPPI inhibition, the effect on downstream NSP activity was only modest within the 21-day treatment period.[3][6]

The experience with this compound has provided valuable insights into the therapeutic potential and challenges of DPPI inhibition. While this compound itself is not being further developed, the rationale for targeting DPPI in inflammatory diseases remains strong. Subsequent research has focused on the development of reversible DPPI inhibitors, such as brensocatib (B605779) (AZD7986), which have shown promise in clinical trials for bronchiectasis without the same skin-related adverse effects.[5]

Conclusion

This compound is a well-characterized, potent, and irreversible inhibitor of DPPI that has been instrumental in validating the therapeutic concept of targeting this enzyme to modulate neutrophilic inflammation. Although its clinical development was discontinued, the data generated from studies of this compound have significantly advanced the understanding of the role of DPPI in human physiology and disease. The methodologies employed in its evaluation serve as a foundation for the ongoing development of a new class of anti-inflammatory agents. The lessons learned from this compound continue to inform the design of next-generation DPPI inhibitors with improved safety and efficacy profiles.

References

The Indirect Effect of GSK-2793660 on Neutrophil Elastase: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK-2793660 is an oral, irreversible inhibitor of Cathepsin C (CTSC), a key enzyme responsible for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE).[1][2] Rather than directly inhibiting neutrophil elastase, this compound's mechanism of action is to curtail the production of its active form, thereby reducing downstream inflammatory effects mediated by NE.[1] A first-in-human, Phase I clinical trial (NCT02058407) demonstrated that this compound potently and dose-dependently inhibits CTSC activity in whole blood.[1][2][3] However, this profound inhibition of the upstream activator resulted in only modest reductions in the activity of downstream NSPs, including neutrophil elastase.[1][2] The development of this compound was ultimately halted due to the emergence of adverse events, specifically epidermal desquamation, and the limited impact on downstream biomarkers.[4][5] This guide provides a detailed technical summary of the available data on this compound's effect on the CTSC-neutrophil elastase axis, including quantitative data, experimental methodologies, and visual representations of the relevant biological and experimental pathways.

Mechanism of Action: Indirect Inhibition of Neutrophil Elastase

This compound is a substrate-competitive, potent, and selective irreversible inhibitor of Cathepsin C.[1][4] CTSC, a lysosomal cysteine protease, plays a crucial role in the maturation of several serine proteases within the bone marrow.[1][6] It functions by cleaving the N-terminal dipeptide from the pro-forms of these enzymes, a necessary step for their activation.[1] The key neutrophil serine proteases activated by CTSC include neutrophil elastase, cathepsin G, and proteinase 3.[1][2]

By irreversibly binding to and inhibiting CTSC, this compound prevents the conversion of pro-neutrophil elastase (pro-NE) into its active, mature form. This leads to a reduction in the amount of active neutrophil elastase that is stored in the azurophilic granules of neutrophils and subsequently released at sites of inflammation.

cluster_0 Bone Marrow (Neutrophil Maturation) cluster_1 Inflammatory Site proNE Pro-Neutrophil Elastase (Inactive) CTSC Cathepsin C (CTSC) proNE->CTSC Activation NE Neutrophil Elastase (Active) ReleasedNE Released Active NE NE->ReleasedNE Release from Neutrophils CTSC->NE GSK This compound GSK->CTSC Inhibition Inflammation Inflammation & Tissue Damage ReleasedNE->Inflammation start Whole Blood Sample (EDTA Tube) rbc_lysis RBC Lysis and Centrifugation start->rbc_lysis leukocyte_pellet Leukocyte Pellet rbc_lysis->leukocyte_pellet cell_lysis Cell Lysis (Detergent) leukocyte_pellet->cell_lysis lysate Cell Lysate (Enzyme Source) cell_lysis->lysate assay_setup Add Lysate and Substrate to 96-well Plate lysate->assay_setup plate_reader Kinetic Fluorescence Measurement assay_setup->plate_reader data_analysis Calculate Reaction Rate and % Inhibition plate_reader->data_analysis end Result: Enzyme Activity data_analysis->end

References

Preclinical Profile of GSK-2793660: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-2793660 is an oral, irreversible inhibitor of Cathepsin C (CTSC), a lysosomal cysteine protease that plays a crucial role in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[1][2][3][4] By inhibiting CTSC, this compound was developed with the therapeutic hypothesis of reducing the activity of these downstream NSPs, which are implicated in the pathophysiology of various inflammatory diseases, such as bronchiectasis.[2] This technical guide provides a comprehensive overview of the core preclinical studies of this compound, summarizing key data on its mechanism of action, in vitro potency, and preclinical safety findings. The development of this compound was ultimately halted during Phase I clinical trials due to observations of epithelial desquamation in human subjects, an effect not predicted by the preclinical animal models.[1]

Mechanism of Action

This compound is a substrate-competitive, potent, and selective inhibitor of CTSC.[1] Its mechanism is effectively irreversible, allowing for a high degree of enzyme inhibition that can be maintained over an extended period.[1] CTSC is responsible for the proteolytic activation of pro-NSPs (pro-NE, pro-CG, and pro-PR3) within the bone marrow during neutrophil maturation. By inhibiting CTSC, this compound aims to reduce the pool of active NSPs in circulating neutrophils.

Signaling Pathway

cluster_neutrophil Neutrophil Precursor in Bone Marrow cluster_circulation Circulation & Target Tissues pro_NSPs Pro-Neutrophil Serine Proteases (pro-NE, pro-CG, pro-PR3) CTSC Cathepsin C (CTSC) pro_NSPs->CTSC Activation active_NSPs Active Neutrophil Serine Proteases (NE, CG, PR3) CTSC->active_NSPs circulating_neutrophils Circulating Neutrophils with Active NSPs active_NSPs->circulating_neutrophils GSK2793660 This compound GSK2793660->inhibition inhibition->CTSC inflammation Inflammatory Response & Tissue Damage circulating_neutrophils->inflammation

Caption: Mechanism of action of this compound.

Data Presentation

In Vitro Potency
ParameterValueSource
IC50 against CTSC <0.43 to 1 nM[1]
kinact/Ki 9.0 x 104 M-1s-1[1]
Preclinical Toxicology Summary

The following table summarizes the key findings from preclinical toxicology studies. It is important to note that detailed quantitative data and full study reports are not publicly available and are referenced from a Phase I clinical trial publication citing the GSK Investigator's Brochure.[1]

SpeciesDurationDosesKey FindingsSource
RatUp to 3 monthsHigh doses (specific levels not disclosed)No manifestation of skin abnormalities.[1]
DogUp to 3 monthsHigh doses (specific levels not disclosed)No manifestation of skin abnormalities.[1]

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not publicly available. The information below is a high-level description based on standard practices and the limited information from published sources.

In Vitro Enzyme Inhibition Assay
  • Objective: To determine the potency of this compound in inhibiting CTSC activity.

  • Methodology: A biochemical assay was likely used, involving recombinant human CTSC and a synthetic substrate. The rate of substrate cleavage by CTSC would be measured in the presence and absence of varying concentrations of this compound. The IC50 value, representing the concentration of this compound required to inhibit 50% of CTSC activity, was then determined. To determine the kinetics of irreversible inhibition, a kinact/Ki assay would have been performed.

Preclinical Toxicology Studies
  • Objective: To assess the safety and tolerability of this compound in animal models following repeated dosing.

  • Methodology: As per standard regulatory requirements, toxicology studies were conducted in two species, a rodent (rat) and a non-rodent (dog).[1] These studies likely involved daily oral administration of this compound at multiple dose levels for a duration of up to 3 months. A control group receiving a vehicle would have been included for comparison. The animals would have been monitored for clinical signs of toxicity, and regular collection of blood and urine samples for hematology and clinical chemistry analysis would have been performed. At the end of the study, a comprehensive histopathological examination of all major organs and tissues would have been conducted to identify any microscopic changes.

Experimental Workflow

cluster_preclinical Preclinical Development Workflow invitro In Vitro Studies (Enzyme Inhibition Assays) animal_model Animal Model Selection (Rat, Dog) invitro->animal_model toxicology Toxicology & Safety Pharmacology (Up to 3-month repeat-dose studies) animal_model->toxicology pk_pd Pharmacokinetics & Pharmacodynamics toxicology->pk_pd phase1_decision Decision to Proceed to Phase I pk_pd->phase1_decision

Caption: High-level preclinical development workflow for this compound.

Conclusion

The preclinical data for this compound demonstrated potent and selective in vitro inhibition of its target, Cathepsin C. Subsequent toxicology studies in rats and dogs for up to 3 months did not reveal any skin-related adverse effects, which were later observed in the first-in-human Phase I study.[1] This discrepancy highlights the inherent limitations of preclinical models in predicting all potential human toxicities. The unexpected emergence of epithelial desquamation in clinical trials led to the discontinuation of the development of this compound.[1][3] The preclinical findings, however, remain valuable for the broader understanding of Cathepsin C inhibition and inform the development of future molecules targeting this pathway.

References

An In-depth Technical Guide to GSK-2793660: A Cathepsin C Inhibitor for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-2793660 is a potent, selective, and irreversible oral inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI).[1] Cathepsin C is a lysosomal cysteine protease that plays a critical role in the activation of several pro-inflammatory neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[1][2][3] These NSPs are key mediators of tissue damage and inflammation in a variety of chronic inflammatory and autoimmune diseases.[4][5] By inhibiting CTSC, this compound prevents the maturation of these proteases, offering a targeted therapeutic strategy to mitigate neutrophil-driven pathology.[1] Although the clinical development of this compound was discontinued (B1498344) due to adverse effects observed in a Phase I study, the compound remains a valuable tool for preclinical research into the role of the CTSC-NSP axis in autoimmune and inflammatory disorders.[4]

Mechanism of Action

Neutrophils are a cornerstone of the innate immune system, but their inappropriate activation contributes to the pathology of numerous autoimmune diseases.[6] NSPs, stored in the azurophilic granules of neutrophils, are synthesized as inactive zymogens (pro-NSPs) during neutrophil development in the bone marrow.[4][7] Cathepsin C is the critical enzyme responsible for cleaving an N-terminal dipeptide from these zymogens, converting them into their catalytically active forms.[2][7] Once activated, NSPs can degrade components of the extracellular matrix, process cytokines and chemokines, and contribute to the formation of neutrophil extracellular traps (NETs), which have been implicated in autoimmune diseases like systemic lupus erythematosus (SLE), rheumatoid arthritis (RA), and ANCA-associated vasculitis (AAV).[6][8]

This compound acts as a substrate-competitive irreversible inhibitor of CTSC, preventing the activation of pro-NSPs and thereby reducing the functional pool of mature, active proteases within neutrophils.[1] This upstream inhibition of a common activation step for multiple NSPs is hypothesized to be a more comprehensive approach than targeting a single downstream protease.

cluster_BoneMarrow Neutrophil Precursor (Bone Marrow) cluster_Neutrophil Mature Neutrophil cluster_Tissue Inflamed Tissue proNSPs pro-NE pro-CG pro-PR3 NSPs Active NSPs: Neutrophil Elastase (NE) Cathepsin G (CG) Proteinase 3 (PR3) proNSPs->NSPs Maturation CTSC Cathepsin C (CTSC) CTSC->proNSPs Activates GSK This compound GSK->CTSC Inhibits Damage Tissue Damage Inflammation NETosis NSPs->Damage Mediates

Caption: this compound inhibits CTSC, blocking NSP activation.

Rationale for Use in Autoimmune Disease Research

The targeting of CTSC is a relevant strategy for a range of autoimmune conditions where neutrophils and NSPs are pathogenic drivers:

  • ANCA-Associated Vasculitis (AAV): Proteinase 3 (PR3) is a primary autoantigen in granulomatosis with polyangiitis (a form of AAV). Inhibiting its maturation via CTSC could reduce autoantigen availability and inflammatory activity.[3][9]

  • Rheumatoid Arthritis (RA): NSPs, particularly neutrophil elastase and cathepsin G, are found in the synovial fluid of RA patients and contribute to cartilage destruction and inflammation.[10][11]

  • Systemic Lupus Erythematosus (SLE): Neutrophil hyperactivity and the formation of NETs, which depend on NSP activity, are strongly implicated in the pathogenesis of SLE by exposing autoantigens and promoting type I interferon responses.[6][8]

  • Multiple Sclerosis (MS): In the experimental autoimmune encephalomyelitis (EAE) model of MS, Cathepsin C expression is found in infiltrating cells in the central nervous system, and its overexpression worsens demyelination, suggesting a role in neuroinflammation.[12]

Quantitative Data Summary

The following tables summarize the key preclinical and clinical data for this compound.

Table 1: Preclinical Profile of this compound

Parameter Value Reference(s)
Target Cathepsin C (CTSC) / Dipeptidyl Peptidase I (DPPI) [1]
Mechanism Irreversible, substrate-competitive inhibitor [1]
In Vitro Potency (IC₅₀) <0.43 to 1 nM [1]

| kinact/Ki | 9.0 x 10⁴ M⁻¹s⁻¹ |[1] |

Table 2: Pharmacodynamic Effects of this compound in a Phase I Clinical Trial (NCT02058407)

Dosing Regimen Analyte Result Reference(s)
Single Dose
6 mg, 12 mg, 20 mg Whole Blood CTSC Activity 57% to 99% inhibition [1]
Repeat Dose
12 mg once daily for 21 days Whole Blood CTSC Activity ≥90% inhibition achieved within 3h on Day 1 [1]
Neutrophil Elastase (NE) Activity 7% to 47% reduction [1]
Cathepsin G (CG) Activity Up to 47% reduction [1]

| | Proteinase 3 (PR3) Activity | Up to 37% reduction |[1] |

Experimental Protocols

Detailed protocols for assessing the activity of this compound on CTSC and downstream NSPs are critical for robust research. The methodologies below are based on principles from commercially available assay kits and published literature, representing standard approaches in the field.

Protocol 1: In Vitro Inhibition of Cathepsin C Activity

This protocol describes a fluorescence-based assay to determine the IC₅₀ of this compound.

Principle: The assay measures the cleavage of a specific CTSC substrate that releases a fluorescent molecule. The rate of fluorescence increase is proportional to CTSC activity. The experiment is run with and without various concentrations of this compound to determine the concentration that causes 50% inhibition.

Materials:

  • Recombinant human Cathepsin C

  • CTSC Assay Buffer (e.g., containing sodium acetate, DTT)[13]

  • CTSC Substrate (e.g., Gly-Phe-p-nitroanilide or a fluorogenic equivalent)[13]

  • This compound

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare a dilution series of this compound in assay buffer. Prepare working solutions of CTSC enzyme and substrate according to manufacturer specifications.

  • Reaction Setup: To each well of a 96-well plate, add:

    • 50 µL of CTSC Assay Buffer.

    • Varying concentrations of this compound (test wells) or buffer alone (positive control).

    • Add the CTSC enzyme solution to all wells except the "no enzyme" background control.

  • Inhibitor Incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the CTSC substrate solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in a fluorescence reader. Measure the fluorescence kinetically for 30-60 minutes at 37°C (e.g., Ex/Em = 400/505 nm, specific wavelengths depend on the substrate used).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Subtract the background rate from all other readings.

    • Normalize the data, setting the positive control (no inhibitor) to 100% activity and the "no enzyme" control to 0%.

    • Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC₅₀.

Protocol 2: Measuring Neutrophil Serine Protease Activity from Whole Blood

This protocol outlines a method to assess the functional effect of this compound on downstream NSP activity in neutrophils isolated from treated subjects or animals.[7]

Principle: Neutrophils are isolated from whole blood. The cells are then lysed to release their contents, including active NSPs. The activity of a specific NSP (e.g., Neutrophil Elastase) is then measured using a specific colorimetric or fluorometric substrate.[7][14][15]

Materials:

  • Whole blood (e.g., collected in EDTA tubes)

  • Red Blood Cell (RBC) Lysis Buffer[7]

  • Cell Lysis Buffer (e.g., containing a non-ionic detergent like NP-40)[7]

  • Assay Buffer specific for the NSP being measured (e.g., NE Assay Buffer)

  • NSP-specific substrate (e.g., Z-Ala-Ala-Ala-Ala)₂Rh110 for NE)[14]

  • 96-well microplate (colorimetric or fluorometric)

  • Plate reader

Procedure:

  • Neutrophil Isolation:

    • Add RBC Lysis Buffer to the whole blood sample and incubate at room temperature for 15-20 minutes.[7]

    • Centrifuge to pellet the white blood cells. Discard the supernatant.

    • Wash the cell pellet with phosphate-buffered saline (PBS).

  • Cell Lysis:

    • Resuspend the white blood cell pellet in chilled Cell Lysis Buffer.[7]

    • Incubate on ice for 10 minutes.

    • Centrifuge at high speed to pellet cell debris. Collect the supernatant (lysate) containing the active enzymes.

  • Activity Assay:

    • Add 50 µL of the cell lysate to wells of a 96-well plate.

    • Prepare a standard curve using purified enzyme (e.g., purified human NE).

    • Add 50 µL of the NSP Substrate Mix to all wells.[15]

  • Measurement:

    • Measure absorbance or fluorescence kinetically at the appropriate wavelength (e.g., for a p-NA colorimetric substrate, read absorbance at 405 nm).[16][17]

  • Data Analysis:

    • Calculate the rate of reaction for each sample.

    • Use the standard curve to convert the reaction rate into the concentration or activity of the specific NSP in the lysate.

    • Compare NSP activity from this compound-treated samples to placebo/vehicle-treated controls.

start Start: Whole Blood Sample (In vivo treated or control) rbc 1. RBC Lysis & Centrifugation start->rbc wbc White Blood Cell (WBC) Pellet rbc->wbc lysis 2. Cell Lysis (e.g., 0.05% NP-40) wbc->lysis lysate Cell Lysate (Contains active NSPs) lysis->lysate assay 3. Add Lysate to 96-well Plate lysate->assay substrate 4. Add NSP-specific Fluorogenic Substrate assay->substrate read 5. Kinetic Read (Fluorescence Plate Reader) substrate->read end Result: Quantified NSP Activity read->end

Caption: Workflow for measuring Neutrophil Serine Protease activity.

Conclusion and Future Directions

This compound is a well-characterized inhibitor of Cathepsin C. Despite its discontinuation for clinical use due to an on-target adverse effect of palmar-plantar desquamation, it remains an invaluable chemical probe for dissecting the role of CTSC and neutrophil serine proteases in the pathophysiology of autoimmune diseases.[1] The modest reduction in downstream NSP activity observed in the clinic, despite near-complete CTSC inhibition, highlights the high level of enzyme inhibition required to achieve a significant biological effect.[1][4] Future research using this compound in preclinical models of diseases like RA, SLE, and AAV can further elucidate the therapeutic potential and challenges of targeting this central pathway in neutrophil-mediated inflammation.

References

Investigating NETosis with the PAD4 Inhibitor GSK484: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of GSK484, a potent and selective inhibitor of Peptidyl Arginine Deiminase 4 (PAD4), in the investigation of Neutrophil Extracellular Trap (NET) formation, a process known as NETosis. This document details the mechanism of action of GSK484, its impact on the signaling pathways of NETosis, and provides detailed experimental protocols for its application in in vitro studies.

Introduction to NETosis and the Role of PAD4

Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by activated neutrophils to trap and kill pathogens.[1][2] This process, termed NETosis, is a unique form of programmed cell death.[1] While crucial for innate immunity, excessive or unregulated NETosis is implicated in the pathophysiology of various diseases, including autoimmune disorders, thrombosis, and cancer.[3][4]

A key enzyme in the initiation of NETosis is Peptidyl Arginine Deiminase 4 (PAD4).[3][5] PAD4 catalyzes the citrullination of arginine residues on histones, a post-translational modification that neutralizes the positive charge of histones, leading to chromatin decondensation.[5][6] This decondensation is a critical step for the expulsion of nuclear contents to form NETs.[1][5] Consequently, PAD4 has emerged as a significant therapeutic target for diseases associated with aberrant NET formation.[3]

GSK484: A Selective PAD4 Inhibitor

GSK484 is a potent, selective, and reversible inhibitor of the PAD4 enzyme.[1][7] It has been instrumental in elucidating the specific role of PAD4 in NETosis, distinguishing its activity from other PAD isoforms.[8] GSK484 binds with high affinity to the low-calcium form of PAD4.[9] The inhibitory activity of GSK484 on PAD4 is summarized in the table below.

CompoundTargetIC50 (in the absence of Calcium)IC50 (in the presence of 2 mM Calcium)Reference
GSK484 PAD450 nM250 nM[9]

Signaling Pathways in NETosis and Inhibition by GSK484

NETosis can be triggered by various stimuli, including phorbol (B1677699) 12-myristate 13-acetate (PMA), calcium ionophores (e.g., ionomycin), and pathogens.[10] These stimuli activate distinct signaling pathways that converge on the core machinery of NET formation.

The canonical PMA-induced NETosis pathway involves the activation of Protein Kinase C (PKC) and the subsequent assembly of the NADPH oxidase complex, leading to the production of Reactive Oxygen Species (ROS).[10] ROS are thought to facilitate the translocation of granular enzymes like Neutrophil Elastase (NE) and Myeloperoxidase (MPO) to the nucleus, where they contribute to chromatin processing.[1][10]

In contrast, calcium ionophore-induced NETosis is largely independent of ROS but critically dependent on intracellular calcium influx.[6] This elevated calcium directly activates PAD4.[6] Activated PAD4 then citrullinates histones, leading to chromatin decondensation.

GSK484, by directly inhibiting PAD4, blocks this crucial step of histone citrullination. This prevents the decondensation of chromatin, thereby inhibiting the formation of NETs regardless of the initial stimulus.

Signaling Pathway Diagrams

NETosis_Pathway cluster_stimuli Stimuli cluster_pathways Signaling Pathways PMA PMA PKC PKC PMA->PKC Ionomycin (B1663694) Ionomycin Ca_Influx Ca2+ Influx Ionomycin->Ca_Influx NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase ROS ROS NADPH_Oxidase->ROS NE_MPO NE / MPO Translocation ROS->NE_MPO PAD4 PAD4 Ca_Influx->PAD4 Histone_Cit Histone Citrullination PAD4->Histone_Cit Chromatin_Decon Chromatin Decondensation NE_MPO->Chromatin_Decon Histone_Cit->Chromatin_Decon NETs NET Formation Chromatin_Decon->NETs GSK484 GSK484 GSK484->PAD4 Inhibits

Caption: Simplified signaling pathways of NETosis induction and the inhibitory action of GSK484. Max Width: 760px.

Experimental Protocols

In Vitro NETosis Induction and Inhibition

This protocol describes the induction of NETosis in isolated human neutrophils and the assessment of inhibition by GSK484.

Materials:

  • Freshly isolated human neutrophils

  • RPMI 1640 medium

  • Phorbol 12-myristate 13-acetate (PMA) stock solution (1 mg/mL in DMSO)

  • Ionomycin stock solution (1 mM in DMSO)

  • GSK484 stock solution (e.g., 10 mM in DMSO)

  • Sytox Green or other cell-impermeable DNA dye

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a standard method such as density gradient centrifugation. Resuspend neutrophils in RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Cell Seeding: Add 100 µL of the neutrophil suspension to each well of a 96-well plate.

  • Inhibitor Treatment: Prepare working solutions of GSK484 in RPMI 1640. Add the desired concentration of GSK484 (e.g., 1-10 µM) or vehicle (DMSO) to the wells. Incubate for 30-60 minutes at 37°C.[4]

  • NETosis Induction:

    • PMA stimulation: Add PMA to a final concentration of 25-100 nM.

    • Ionomycin stimulation: Add ionomycin to a final concentration of 4 µM.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification of NETs:

    • Add Sytox Green to a final concentration of 100-500 nM to each well.

    • Incubate for 5-15 minutes at room temperature, protected from light.

    • Measure fluorescence using a plate reader with excitation and emission wavelengths appropriate for the dye (e.g., ~485 nm excitation and ~520 nm emission for Sytox Green).

Immunofluorescence Staining of NETs

This protocol allows for the visualization of NET components, particularly citrullinated histone H3 (citH3), a specific marker of PAD4 activity.

Materials:

  • Neutrophils cultured on coverslips (prepared as in section 4.1)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-citrullinated Histone H3 (e.g., Abcam ab5103)

  • Secondary antibody: Fluorescently-labeled anti-rabbit IgG

  • DAPI or Hoechst 33342 for DNA counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation: After the NETosis induction period, carefully aspirate the medium and fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Incubate with permeabilization buffer for 10 minutes.

  • Washing: Wash three times with PBS.

  • Blocking: Block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-citH3 antibody in blocking buffer (e.g., 1:200-1:500 dilution) and incubate overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature in the dark.

  • Washing: Wash three times with PBS.

  • DNA Staining: Incubate with DAPI or Hoechst 33342 solution for 5-10 minutes.

  • Washing: Wash twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope. NETs will appear as web-like structures positive for both the DNA stain and citH3.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis isolate_neutrophils Isolate Human Neutrophils seed_cells Seed Neutrophils in 96-well plate isolate_neutrophils->seed_cells add_inhibitor Add GSK484 or Vehicle seed_cells->add_inhibitor incubate_inhibitor Incubate 30-60 min add_inhibitor->incubate_inhibitor add_stimulus Add PMA or Ionomycin incubate_inhibitor->add_stimulus incubate_stimulus Incubate 2-4 hours add_stimulus->incubate_stimulus quantification Quantification (Sytox Green) incubate_stimulus->quantification immunofluorescence Immunofluorescence (Anti-citH3) incubate_stimulus->immunofluorescence

Caption: General experimental workflow for investigating NETosis inhibition by GSK484. Max Width: 760px.

Data Presentation

The following table structure is recommended for summarizing quantitative data from NETosis inhibition experiments.

StimulusInhibitorInhibitor Conc. (µM)% NETosis (Mean ± SD)n
VehicleVehicle-
PMA (e.g., 50 nM)Vehicle-
PMA (e.g., 50 nM)GSK4841
PMA (e.g., 50 nM)GSK4845
PMA (e.g., 50 nM)GSK48410
Ionomycin (e.g., 4 µM)Vehicle-
Ionomycin (e.g., 4 µM)GSK4841
Ionomycin (e.g., 4 µM)GSK4845
Ionomycin (e.g., 4 µM)GSK48410

Conclusion

GSK484 is an invaluable tool for dissecting the role of PAD4 in NETosis. Its high potency and selectivity allow for the specific interrogation of the citrullination-dependent steps in NET formation. The protocols and information provided in this guide offer a solid foundation for researchers to design and execute robust experiments to investigate the complex process of NETosis and to evaluate the therapeutic potential of PAD4 inhibition in various disease models.

References

GSK-2793660: A Technical Guide for Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potent, Irreversible Cathepsin C Inhibitor

This technical guide provides a comprehensive overview of GSK-2793660, an investigational molecule, for its application as a tool in inflammation research. Designed for researchers, scientists, and drug development professionals, this document details the molecule's mechanism of action, summarizes key quantitative data from clinical studies, and outlines relevant experimental methodologies.

Introduction: Targeting the Apex of Neutrophil-Mediated Inflammation

This compound is an oral, potent, and selective irreversible inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI).[1][2] CTSC is a lysosomal cysteine protease that plays a pivotal role in the activation of several pro-inflammatory neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CatG), and proteinase 3 (PR3).[2][3] These NSPs are key drivers of tissue damage and inflammation in a variety of chronic diseases.[3][4] By inhibiting CTSC, this compound was developed to prevent the maturation of these proteases, thereby offering a therapeutic strategy for conditions such as cystic fibrosis, bronchiectasis, and ANCA-associated vasculitis.[3][4][5] This guide explores its utility and limitations as a research tool based on data from its early-phase clinical development.

Mechanism of Action: Upstream Inhibition of the NSP Cascade

This compound functions as a substrate-competitive, irreversible inhibitor of CTSC.[1] The activation of NSPs occurs during neutrophil differentiation in the bone marrow, where CTSC proteolytically cleaves and activates the zymogen forms of these proteases.[4][6] By irreversibly binding to CTSC, this compound prevents this crucial activation step. This upstream mechanism of action is distinct from direct NSP inhibitors, aiming to reduce the overall pool of active, pro-inflammatory proteases released by neutrophils at sites of inflammation.[1]

GSK This compound CTSC Cathepsin C (CTSC) GSK->CTSC Inhibits NSP Active Neutrophil Serine Proteases (NE, CatG, PR3) CTSC->NSP CTSC->NSP ProNSP Pro-Neutrophil Serine Proteases (pro-NE, pro-CatG, pro-PR3) plus_node + Inflammation Inflammation & Tissue Damage NSP->Inflammation Promotes plus_node->NSP Activates

Caption: Mechanism of Action of this compound.

Pharmacological and Clinical Data

This compound has been evaluated in a Phase I clinical trial (NCT02058407) involving healthy male subjects.[2][4] The study assessed the safety, pharmacokinetics, and pharmacodynamics of single ascending oral doses (0.5 to 20 mg) and repeat oral doses (12 mg once daily for 21 days).[2]

The molecule demonstrates high potency and selectivity for its target, CTSC.[1][4] Its irreversible nature was predicted to allow for sustained enzyme inhibition over extended periods.[4]

ParameterValueSource
Target Cathepsin C (CTSC) / Dipeptidyl Peptidase I (DPPI)[2][3]
Mechanism Irreversible, Substrate-Competitive[1]
IC₅₀ <0.43 to 1 nM[1][4]
kₗₙₐ꜀ₜ/Kᵢ 9.0 x 10⁴ M⁻¹s⁻¹[1][4]

Despite potent inhibition of CTSC, the effect on downstream NSP activity was modest and variable. This discrepancy is a critical finding for researchers considering this compound as a tool compound.[1][4]

Parameter (12 mg daily dose for 21 days)ResultSource
CTSC Inhibition (Whole Blood) ≥90% inhibition achieved within 3 hours of Day 1 dose[1][2]
Neutrophil Elastase (NE) Activity Reduction 7% to 47%[1]
Cathepsin G (CatG) Activity Reduction Up to 47%[1]
Proteinase 3 (PR3) Activity Reduction Up to ~37%[1]

The pharmacokinetic profile showed a minor degree of accumulation with repeat dosing. Notably, administration with food significantly increased its absorption.

Parameter (12 mg dose)ResultSource
Accumulation Ratio (Repeat Dose) ~1.47[1]
Effect of High-Fat Meal on AUC 1.6-fold increase[1]

Key Experimental Protocols

The Phase I study provides a framework for assessing the in-vivo activity of CTSC inhibitors.

The study followed a standard design for first-in-human trials, incorporating both single and multiple dosing cohorts to evaluate the compound's behavior over time.

A Subject Recruitment (Healthy Adult Males) B Randomization A->B C1 Part A: Single Ascending Dose (0.5, 2, 6, 12, 20 mg GSK2793660 vs. Placebo) Crossover Design B->C1 C2 Part B: Repeat Dose (12 mg GSK2793660 vs. Placebo) Once daily for 21 days B->C2 D Sample Collection (Whole Blood at specified time points) C1->D G Safety & Tolerability Monitoring (Adverse Event Reporting) C1->G C2->D Repeated Sampling C2->G E Pharmacodynamic Analysis (CTSC, NE, CatG, PR3 Activity Assays) D->E F Pharmacokinetic Analysis (Plasma Concentration of GSK2793660) D->F H Data Analysis & Reporting E->H F->H G->H

Caption: Workflow of the this compound Phase I Clinical Study.

Objective: To quantify the in-vivo enzymatic activity of CTSC and downstream NSPs (NE, CatG, PR3) from whole blood samples following administration of this compound.

General Protocol Outline:

  • Sample Collection: Venous whole blood is collected from subjects at pre-defined time points before and after dosing.

  • Neutrophil Stimulation (Optional but Recommended): To elicit a measurable response, neutrophils within the whole blood sample can be stimulated. Zymosan, a polysaccharide from yeast cell walls, has been reported as a suitable stimulant for this purpose.[4]

  • Enzyme Activity Measurement:

    • Specific fluorogenic or chromogenic substrates for each target enzyme (CTSC, NE, CatG, PR3) are added to the prepared blood samples.

    • The rate of substrate cleavage, which corresponds to enzyme activity, is measured over time using a plate reader (fluorometer or spectrophotometer).

  • Data Analysis:

    • The enzyme activity in samples from subjects receiving this compound is compared to that of subjects receiving a placebo.

    • The percentage of inhibition is calculated for each time point to determine the pharmacodynamic effect of the compound.

Key Findings and Limitations for Research Use

The primary limitation of this compound observed in its clinical development was the emergence of a specific adverse event.

  • High Target Engagement: The compound successfully achieved high levels (≥90%) of CTSC inhibition in human subjects, confirming its potency in vivo.[1][2]

  • Incomplete Downstream Inhibition: The profound inhibition of CTSC did not translate to a correspondingly high level of inhibition for downstream NSPs.[1][2][4] NE, CatG, and PR3 activity was only modestly reduced. This suggests that near-total, sustained CTSC inhibition may be required to significantly impact the activity of the entire NSP pool, or that alternative activation pathways may exist.

  • Adverse Effect Profile: A significant finding was the development of epidermal desquamation (skin peeling) on the palms of the hands and soles of the feet in 7 out of 10 subjects after 7-10 days of repeat dosing.[1] This adverse event, considered drug-related, led to the premature termination of the trial and suggests an unexpected role for CTSC in maintaining epidermal integrity in these specific locations.[1][2][4]

Conclusion

This compound serves as a valuable chemical probe for inflammation research. It is a highly potent and selective inhibitor of CTSC, demonstrating clear target engagement in a clinical setting. Its use in research can help elucidate the biological consequences of potent CTSC inhibition. However, researchers must consider the key findings from its clinical evaluation: the disconnect between high CTSC inhibition and modest downstream NSP suppression, and the unexpected skin-related side effects. These aspects highlight the complexities of the CTSC-NSP axis and underscore a previously unidentified role for CTSC in skin biology, making this compound a critical tool for exploring these intricate inflammatory and physiological pathways.

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of GSK-2793660, an Irreversible Cathepsin C Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-2793660 is a potent and selective, irreversible inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI).[1][2] Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of several pro-inflammatory serine proteases in immune cells, including neutrophil elastase, cathepsin G, and proteinase 3.[1][3] By inhibiting CTSC, this compound effectively blocks the activation of these downstream proteases, making it a therapeutic candidate for various inflammatory diseases.[1] These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its enzymatic inhibition and cellular effects.

Mechanism of Action

This compound acts as a substrate-competitive, irreversible inhibitor of Cathepsin C.[1] This means it competes with the substrate for binding to the active site of the enzyme and subsequently forms a covalent bond, leading to time-dependent, irreversible inactivation of the enzyme.[1][4] The efficacy of such an inhibitor is characterized by its initial binding affinity (Ki) and its rate of inactivation (kinact).

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound against Cathepsin C.

ParameterValueReference
IC50 <0.43 - 1 nM[1][5]
kinact/Ki 9.0 x 104 M-1s-1[1][5]

Signaling Pathway of Cathepsin C

Cathepsin C is synthesized as an inactive zymogen, pro-CTSC, which undergoes proteolytic processing to become the active tetrameric enzyme.[3][6] Its primary physiological role is the removal of dipeptides from the N-termini of various proteins, a key step in the activation of pro-enzymes of several neutrophil serine proteases (NSPs) such as neutrophil elastase, cathepsin G, and proteinase 3.[3] These activated NSPs are involved in inflammatory processes. Additionally, emerging research has implicated Cathepsin C in cancer progression through pathways like the TNF-α/p38 MAPK and YAP signaling pathways.[7][8]

Cathepsin_C_Signaling_Pathway Cathepsin C Signaling Pathway cluster_activation Cathepsin C Activation cluster_nsp_activation Neutrophil Serine Protease Activation cluster_downstream_effects Downstream Inflammatory Effects cluster_inhibitor Inhibition by this compound cluster_cancer_pathways Role in Cancer Progression Pro-CTSC Pro-CTSC Active CTSC Active CTSC Pro-CTSC->Active CTSC Proteolytic Cleavage Pro-NSPs Pro-Neutrophil Serine Proteases (e.g., Pro-Elastase, Pro-Cathepsin G) Active CTSC->Pro-NSPs N-terminal dipeptide removal TNFa_p38 TNF-α/p38 MAPK Pathway Active CTSC->TNFa_p38 Activation YAP YAP Signaling Pathway Active CTSC->YAP Activation Active NSPs Active Neutrophil Serine Proteases Pro-NSPs->Active NSPs Inflammation Inflammation Active NSPs->Inflammation This compound This compound This compound->Active CTSC Irreversible Inhibition

Caption: Cathepsin C activation and its role in downstream signaling.

Experimental Protocols

Cathepsin C Enzymatic Assay (Colorimetric)

This protocol is adapted from a general procedure for measuring Cathepsin C activity and can be used for initial screening.

Principle: This assay measures the enzymatic activity of Cathepsin C through the formation of a hydroxamic acid derivative from the substrate glycyl-L-phenylalaninamide in the presence of hydroxylamine. The resulting hydroxamate produces a colored complex with ferric chloride, which can be quantified by measuring the absorbance at 510 nm.

Materials:

  • Recombinant human Cathepsin C

  • This compound

  • Hydroxylamine Hydrochloride

  • Glycyl-L-Phenylalaninamide Acetate (GPAA)

  • 2-Mercaptoethylamine Hydrochloride (2-MEA)

  • Trichloroacetic Acid (TCA)

  • Ferric Chloride Hexahydrate (FeCl3·6H2O)

  • NaOH

  • HCl

  • Deionized water

  • 96-well microplate

  • Spectrophotometer

Reagent Preparation:

  • Reagent A (Hydroxylamine Buffer): 2 M Hydroxylamine HCl, pH 6.8 at 37°C.

  • Reagent B (Substrate Solution): 250 mM GPAA, pH 6.8 at 37°C.

  • Reagent C (Activator Solution): 125 mM 2-MEA, pH 6.8 at 37°C.

  • Reagent D (Stop Solution): 20% (v/v) TCA.

  • Reagent E (Color Reagent): 5% (w/v) FeCl3 in 0.1 M HCl.

  • Enzyme Solution: Prepare a solution of Cathepsin C in cold deionized water.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • 10 µL Reagent A

    • 10 µL Reagent B

    • 10 µL Reagent C

    • 10 µL deionized water

  • Add 10 µL of the this compound dilution or vehicle control to the appropriate wells.

  • Equilibrate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the Enzyme Solution to each well.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 50 µL of Reagent D to each well.

  • Add 100 µL of Reagent E to each well and mix.

  • Measure the absorbance at 510 nm using a spectrophotometer.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Time-Dependent Inhibition Assay for Irreversible Inhibitors

Principle: To characterize an irreversible inhibitor like this compound, it is crucial to measure the rate of enzyme inactivation. This is achieved by pre-incubating the enzyme with the inhibitor for various time points before measuring the residual enzyme activity.

Time_Dependent_Inhibition_Workflow Time-Dependent Inhibition Assay Workflow cluster_preincubation Pre-incubation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Enzyme_Inhibitor Incubate Cathepsin C with this compound at various time points (t) Add_Substrate Initiate reaction by adding substrate Enzyme_Inhibitor->Add_Substrate Measure_Activity Measure residual enzyme activity Add_Substrate->Measure_Activity Plot_Data Plot ln(% Activity) vs. pre-incubation time Measure_Activity->Plot_Data Calculate_kobs Determine k_obs from the slope Plot_Data->Calculate_kobs Calculate_kinact_Ki Determine k_inact and K_i Calculate_kobs->Calculate_kinact_Ki

Caption: Workflow for determining the kinetic parameters of an irreversible inhibitor.

Materials:

  • Same as the colorimetric assay, but a fluorogenic substrate is recommended for higher sensitivity.

  • Fluorogenic substrate (e.g., Gly-Phe-AMC)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound.

  • In a multi-well plate, pre-incubate Cathepsin C with each concentration of this compound (and a vehicle control) at 37°C.

  • At various time intervals (e.g., 0, 5, 10, 20, 30 minutes), take an aliquot of the enzyme-inhibitor mixture and add it to a reaction mixture containing the fluorogenic substrate.

  • Immediately measure the rate of the enzymatic reaction in a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate).

  • Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration.

  • The observed rate of inactivation (kobs) for each concentration is the negative of the slope of this line.

  • Determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI) by plotting kobs versus the inhibitor concentration and fitting the data to the Michaelis-Menten equation.

Important Considerations

  • Specificity: As with any inhibitor, it is important to assess the selectivity of this compound against other proteases to understand its off-target effects.

  • Cell-Based Assays: To confirm the activity of this compound in a more physiological context, cell-based assays are recommended. This could involve using a cell line that expresses Cathepsin C (e.g., U937 cells) and measuring the inhibition of downstream neutrophil serine protease activity.

  • Irreversible Nature: Due to its irreversible mechanism, the potency of this compound is time-dependent. Therefore, pre-incubation time is a critical parameter in the experimental design.[4]

These protocols provide a framework for the in vitro evaluation of this compound. Researchers should optimize the assay conditions based on their specific experimental setup and reagents.

References

Application Notes and Protocols for Cell-Based Assays Using GSK-2793660

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-2793660 is a potent, selective, and irreversible inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPP-1).[1][2] CTSC is a lysosomal cysteine protease that plays a crucial role in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[3][4][5] By inhibiting CTSC, this compound prevents the maturation of these NSPs, which are implicated in a variety of inflammatory diseases. These application notes provide detailed protocols for cell-based assays to study the effects of this compound on CTSC activity and downstream NSP function.

Mechanism of Action

This compound acts as an irreversible, substrate-competitive inhibitor of CTSC.[1] The primary mechanism of action involves the covalent modification of the active site of CTSC, leading to its inactivation. This prevents the proteolytic cleavage and activation of pro-NSPs (pro-NE, pro-CG, pro-PR3) into their active forms within the bone marrow during neutrophil maturation.[4][6] Consequently, neutrophils released into circulation have a significantly reduced capacity to mediate tissue damage and inflammation.

Data Presentation

The following table summarizes the quantitative data for this compound, providing a clear comparison of its potency and effects observed in various studies.

ParameterValueEnzyme/Cell TypeCommentsReference
IC50 <0.43 - 1 nMCathepsin C (DPP-1)Potent and selective inhibitor.[1][2]
kinact/Ki 9.0 x 10^4 M-1 s-1Cathepsin C (DPP-1)Demonstrates the irreversible nature of inhibition.[1][2]
CTSC Inhibition in vivo ≥90%Whole Blood (Human)Observed within 3 hours of a 12 mg oral dose.[3][5]
Neutrophil Elastase (NE) Activity Reduction ~20%Whole Blood (Human)Modest reduction observed after 21 days of 12 mg daily dosing.[3][5]
Cathepsin G (CG) Activity Reduction ~20%Whole Blood (Human)Modest reduction observed after 21 days of 12 mg daily dosing.[3][5]
Proteinase 3 (PR3) Activity Reduction ~20%Whole Blood (Human)Modest reduction observed after 21 days of 12 mg daily dosing.[3][5]

Signaling Pathway

The diagram below illustrates the signaling pathway of Cathepsin C-mediated activation of neutrophil serine proteases and the point of inhibition by this compound.

CTSC_Pathway cluster_bone_marrow Bone Marrow (Neutrophil Precursor) cluster_inhibition cluster_circulation Circulation cluster_inflammation Site of Inflammation Pro-NSPs Pro-Neutrophil Serine Proteases (pro-NE, pro-CG, pro-PR3) CTSC Cathepsin C (CTSC/DPP-1) Pro-NSPs->CTSC Activation Active_NSPs Active Neutrophil Serine Proteases (NE, CG, PR3) CTSC->Active_NSPs Mature_Neutrophil Mature Neutrophil Active_NSPs->Mature_Neutrophil Packaging into Azurophilic Granules This compound This compound This compound->CTSC Inhibition Degranulation Degranulation Mature_Neutrophil->Degranulation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Mature_Neutrophil Released_NSPs Released Active NSPs Degranulation->Released_NSPs Tissue_Damage Tissue Damage & Inflammation Released_NSPs->Tissue_Damage

Caption: CTSC pathway and this compound inhibition.

Experimental Protocols

Protocol 1: In Vitro Cathepsin C (DPP1) Activity Assay

This protocol is designed to directly measure the inhibitory effect of this compound on Cathepsin C activity in a cell-based format.

Materials:

  • THP-1 cells (human monocytic cell line)

  • This compound

  • DPP1 fluorogenic substrate (e.g., H-Gly-Phe-AFC)

  • Assay Buffer (e.g., 0.2 M sodium acetate, pH 6.0, 0.1 mM EDTA, and 0.125 mM BME)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture THP-1 cells in appropriate media and conditions.

  • Cell Plating: Seed THP-1 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere.

  • Compound Treatment: Prepare serial dilutions of this compound in the assay buffer. Add the desired concentrations to the wells containing the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 1-2 hours at 37°C to allow for compound uptake and target engagement.

  • Substrate Addition: Add the DPP1 fluorogenic substrate (e.g., H-Gly-Phe-AFC) to each well at a final concentration of 50-100 µM.

  • Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence using a plate reader with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 400/505 nm for AFC). Read every 2-5 minutes for 30-60 minutes.

  • Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each concentration of this compound relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Neutrophil Elastase (NE) Activity Assay in Isolated Human Neutrophils

This protocol measures the downstream effect of CTSC inhibition by assessing the activity of neutrophil elastase released from stimulated primary human neutrophils.

Materials:

  • Freshly drawn human whole blood

  • Neutrophil isolation reagents (e.g., Ficoll-Paque, Dextran)

  • This compound

  • Neutrophil stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Neutrophil elastase fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA or (Z-Ala-Ala-Ala-Ala)2Rh110)

  • Assay Buffer (e.g., HBSS or RPMI)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Neutrophil Isolation: Isolate primary human neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque followed by dextran (B179266) sedimentation).

  • Compound Pre-incubation (Optional): To assess the direct effect on isolated neutrophils (though the primary mechanism is in the bone marrow), pre-incubate the isolated neutrophils with various concentrations of this compound for 1-2 hours. Note: For a more physiologically relevant assay reflecting the in vivo mechanism, neutrophils would need to be sourced from subjects treated with this compound.

  • Cell Plating: Plate the neutrophils in a 96-well black plate at a density of 1-2 x 10^5 cells/well.

  • Stimulation: Add a stimulant such as PMA (final concentration ~25-100 nM) to induce degranulation and release of neutrophil elastase. Include an unstimulated control.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Substrate Addition: Add the neutrophil elastase fluorogenic substrate to each well.

  • Fluorescence Measurement: Measure the fluorescence kinetically or at a fixed endpoint using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 400/505 nm for pNA; Ex/Em = 485/525 nm for Rh110).

  • Data Analysis: Quantify the neutrophil elastase activity and determine the inhibitory effect of this compound by comparing the activity in treated versus untreated stimulated cells.

Experimental Workflow

The following diagram outlines the general workflow for a cell-based assay to evaluate the efficacy of this compound.

Assay_Workflow start Start cell_prep Cell Preparation (e.g., Culture THP-1 or Isolate Neutrophils) start->cell_prep plating Cell Plating (96-well plate) cell_prep->plating compound_add Addition of this compound (and controls) plating->compound_add incubation Incubation (Allow for target engagement) compound_add->incubation stim_sub Addition of Stimulant (if applicable) & Fluorogenic Substrate incubation->stim_sub measurement Kinetic Fluorescence Measurement (Plate Reader) stim_sub->measurement analysis Data Analysis (% Inhibition, IC50 Calculation) measurement->analysis end End analysis->end

Caption: General workflow for this compound cell-based assays.

References

Application Notes and Protocols for Preclinical Evaluation of GSK-2793660

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preclinical evaluation of GSK-2793660, an irreversible inhibitor of Cathepsin C (CTSC), in various animal models of inflammatory diseases. The protocols are designed to assess the efficacy of this compound in conditions where neutrophil-mediated inflammation is a key pathological driver.

Mechanism of Action of this compound

This compound is an oral, irreversible inhibitor of Cathepsin C.[1][2] CTSC is a lysosomal cysteine protease crucial for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[1][2] By inhibiting CTSC, this compound is hypothesized to reduce the activity of these downstream NSPs, thereby mitigating neutrophil-driven inflammation and tissue damage.

Diagram of the this compound Signaling Pathway

GSK-2793660_Mechanism_of_Action cluster_neutrophil Neutrophil Precursor in Bone Marrow cluster_inflammation Inflammatory Cascade proNSP Pro-Neutrophil Serine Proteases (pro-NE, pro-CG, pro-PR3) CTSC Cathepsin C (CTSC) proNSP->CTSC Activation activeNSP Active Neutrophil Serine Proteases (NE, CG, PR3) CTSC->activeNSP GSK This compound GSK->CTSC Inhibition inflammation Neutrophil-Mediated Inflammation & Tissue Damage activeNSP->inflammation Promotes LPS_Workflow acclimatization Acclimatization (1 week) grouping Randomization into Groups acclimatization->grouping treatment Oral Administration of this compound/Vehicle (Once daily for 3 days) grouping->treatment challenge Intratracheal LPS/Saline Challenge (Day 4) treatment->challenge euthanasia Euthanasia & Sample Collection (24h post-LPS) challenge->euthanasia analysis BALF Analysis (Cell Counts, Cytokines) Lung Tissue Analysis (MPO, Histology) euthanasia->analysis ANCA_Vasculitis_Study cluster_induction Disease Induction cluster_treatment Treatment Regimens cluster_endpoints Efficacy Endpoints anti_MPO Anti-MPO IgG Injection prophylactic Prophylactic this compound anti_MPO->prophylactic therapeutic Therapeutic this compound anti_MPO->therapeutic renal_function Renal Function (Creatinine, BUN) prophylactic->renal_function histology Kidney Histopathology (Glomerulonephritis, Crescents) prophylactic->histology therapeutic->renal_function therapeutic->histology

References

Determining the IC50 of GSK-2793660 in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of GSK-2793660 in a cell culture setting. This compound is a potent and irreversible inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPP-I).[1][2][3] CTSC is a lysosomal cysteine protease crucial for the activation of several serine proteases involved in inflammation and immune responses, such as neutrophil elastase.[4] Dysregulation of CTSC activity is implicated in various inflammatory diseases. This protocol outlines two primary methods for assessing the potency of this compound in vitro: a direct measurement of CTSC activity in cell lysates and an indirect assessment through a downstream neutrophil elastase activity assay. Additionally, a general protocol for evaluating the effect of this compound on cell viability is included.

Introduction

This compound is a substrate-competitive inhibitor of Cathepsin C (CTSC) with reported IC50 values in the low nanomolar range in biochemical and whole blood assays.[2][5] CTSC plays a critical role in the proteolytic activation of pro-inflammatory serine proteases within the granules of neutrophils and other immune cells. By inhibiting CTSC, this compound prevents the activation of these proteases, thereby mitigating downstream inflammatory processes. The protocols described herein are designed to enable researchers to quantify the inhibitory potency of this compound in a cellular context, which is essential for preclinical drug development and mechanistic studies.

Signaling Pathway of Cathepsin C

CTSC is a key upstream activator of several neutrophil serine proteases. Its inhibition by this compound disrupts this activation cascade. In certain cancers, such as non-small cell lung cancer (NSCLC), CTSC has been implicated in promoting tumor progression through pathways like the Yes-associated protein (YAP) signaling pathway.[6][7]

CTSC_Signaling_Pathway cluster_neutrophil Neutrophil Pro_NSPs Pro-Neutrophil Serine Proteases (pro-Neutrophil Elastase, pro-Cathepsin G, etc.) CTSC Cathepsin C (CTSC) Pro_NSPs->CTSC Activation Active_NSPs Active Neutrophil Serine Proteases CTSC->Active_NSPs YAP_Pathway YAP Signaling Pathway (in some cancers) CTSC->YAP_Pathway Potential Link Inflammation Inflammation Tissue Damage Active_NSPs->Inflammation GSK2793660 This compound GSK2793660->CTSC Inhibition Protocol1_Workflow A 1. Cell Culture Seed cells in a multi-well plate and allow to adhere. B 2. Compound Treatment Treat cells with a serial dilution of this compound for a defined period. A->B C 3. Cell Lysis Lyse the cells to release intracellular contents, including CTSC. B->C D 4. Activity Assay Incubate cell lysates with a CTSC-specific fluorogenic or chromogenic substrate. C->D E 5. Measurement Measure fluorescence or absorbance using a plate reader. D->E F 6. Data Analysis Plot the % inhibition vs. This compound concentration and determine the IC50 value. E->F Protocol2_Workflow A 1. Cell Culture Culture CTSC and neutrophil elastase-expressing cells. B 2. Compound Treatment Treat cells with a serial dilution of this compound. A->B C 3. Sample Collection Collect cell lysates or conditioned media. B->C D 4. Neutrophil Elastase Assay Incubate samples with a specific fluorogenic substrate for neutrophil elastase. C->D E 5. Measurement Measure fluorescence using a plate reader. D->E F 6. Data Analysis Calculate % inhibition of neutrophil elastase activity and determine the IC50 of this compound. E->F

References

Application Notes and Protocols for GSK-2793660 Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-2793660 is an oral, irreversible inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPP1). CTSC is a lysosomal cysteine protease crucial for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[1][2][3] By inhibiting CTSC, this compound prevents the maturation of these NSPs, which are implicated in the pathology of various inflammatory diseases.[4] These application notes provide a comprehensive overview of the dose-response characteristics of this compound, detailed protocols for relevant assays, and visualizations of the associated signaling pathway and experimental workflows.

Mechanism of Action

This compound is a potent and selective, substrate-competitive irreversible inhibitor of CTSC.[1] The irreversible nature of its binding leads to a sustained inhibition of CTSC enzyme activity.[1][5] The primary therapeutic rationale for inhibiting CTSC is to reduce the activity of downstream NSPs, which are key mediators of tissue damage in inflammatory conditions.[2][4]

Data Presentation

The following tables summarize the quantitative dose-response data for this compound from in vitro and clinical studies.

Table 1: In Vitro Potency of this compound

ParameterValueSource
IC50 <0.43 - 1 nM[1]
kinact/Ki 9.0 x 104 M-1s-1[1]

Table 2: Phase I Clinical Trial Dose-Response Data (Single Ascending Dose in Healthy Male Subjects) [1][3]

Dose of this compoundMaximum Inhibition of Whole Blood CTSC Activity (vs. Placebo)Time to Maximum Inhibition
2 mg22% - 74%1 - 3 hours
6 mg57% - 99%1 - 3 hours
12 mg57% - 99%1 - 3 hours
20 mg57% - 99%1 - 3 hours

Table 3: Phase I Clinical Trial Pharmacodynamic Data (12 mg Once Daily for 21 Days in Healthy Male Subjects) [1][2][3]

AnalytePercent Inhibition/Reduction (vs. Placebo)Onset of Effect
Whole Blood CTSC Activity ≥90%Within 3 hours on Day 1
Neutrophil Elastase (NE) Activity 7% - 47%Not specified
Cathepsin G (CG) Activity Up to 47%Not specified
Proteinase 3 (PR3) Activity Up to 37%Not specified

Signaling Pathway and Experimental Workflow

Signaling Pathway of Cathepsin C and Neutrophil Serine Proteases

cluster_Neutrophil Neutrophil Pro_NSPs Pro-Neutrophil Serine Proteases (Pro-NE, Pro-CG, Pro-PR3) CTSC Cathepsin C (CTSC) Pro_NSPs->CTSC Substrate Active_NSPs Active Neutrophil Serine Proteases (NE, CG, PR3) CTSC->Active_NSPs Activation Inflammation Inflammation and Tissue Damage Active_NSPs->Inflammation GSK2793660 This compound GSK2793660->CTSC Inhibition

Caption: Cathepsin C-mediated activation of neutrophil serine proteases.

Experimental Workflow for Dose-Response Analysis

cluster_Workflow Dose-Response Curve Generation Workflow start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor incubation Incubate Enzyme with this compound prep_inhibitor->incubation prep_enzyme Prepare Enzyme Solution (CTSC or NSPs) prep_enzyme->incubation add_substrate Add Fluorogenic Substrate incubation->add_substrate measure Measure Fluorescence Over Time add_substrate->measure analyze Analyze Data and Plot Dose-Response Curve measure->analyze end End analyze->end

Caption: General workflow for in vitro dose-response curve generation.

Experimental Protocols

The following are representative protocols for assessing the activity of Cathepsin C and downstream neutrophil serine proteases. These can be adapted for dose-response analysis of this compound.

In Vitro Cathepsin C (CTSC) Activity Assay for Inhibitor Potency (IC50) Determination

This protocol is based on a fluorometric assay using a specific CTSC substrate.

Materials:

  • Recombinant human Cathepsin C

  • This compound

  • CTSC Assay Buffer (e.g., 50 mM MES, pH 6.0, containing 50 mM NaCl, 2.5 mM EDTA, and 5 mM DTT)

  • Fluorogenic CTSC substrate (e.g., (H-Gly-Arg)₂-AMC)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 460-500 nm)

  • DMSO

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of this compound in CTSC Assay Buffer to achieve final concentrations ranging from picomolar to micromolar. Also, prepare a vehicle control (DMSO in assay buffer).

  • Enzyme Preparation: Dilute the recombinant human Cathepsin C in chilled CTSC Assay Buffer to the desired working concentration.

  • Assay Reaction: a. To each well of the 96-well plate, add 25 µL of the this compound dilutions or vehicle control. b. Add 50 µL of the diluted Cathepsin C solution to each well. c. Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding. d. Initiate the reaction by adding 25 µL of the fluorogenic CTSC substrate to each well.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes.

  • Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound. b. Calculate the percentage of inhibition for each concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole Blood Neutrophil Serine Protease (NE, CG, PR3) Activity Assay

This protocol describes a general method to measure NSP activity in whole blood samples, which can be used to assess the pharmacodynamic effects of this compound.

Materials:

  • Whole blood samples (collected in heparinized tubes)

  • Red Blood Cell Lysis Buffer

  • Assay Buffer (e.g., PBS or HBSS)

  • Specific fluorogenic substrates for NE, CG, and PR3 (FRET-based substrates are recommended for specificity)[4][6][7]

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Neutrophil Isolation (Optional but Recommended for higher purity): a. Isolate neutrophils from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque) or red blood cell lysis. b. Resuspend the isolated neutrophils in the assay buffer.

  • Sample Preparation (for whole blood lysate): a. To a defined volume of whole blood, add a lysis buffer (e.g., containing a non-ionic detergent like Triton X-100) to release intracellular proteases. b. Centrifuge to pellet cell debris and collect the supernatant containing the NSP activity.

  • Assay Reaction: a. Add 50 µL of the cell lysate or neutrophil suspension to each well of the 96-well plate. b. Add 50 µL of the specific fluorogenic substrate for the NSP of interest (NE, CG, or PR3) to each well.

  • Measurement: Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes.

  • Data Analysis: a. Determine the reaction rate for each sample. b. Compare the activity in samples from this compound-treated subjects to those from placebo-treated subjects to calculate the percentage of reduction in NSP activity.

Conclusion

The provided data and protocols offer a framework for the analysis of the dose-response relationship of this compound. The potent in vitro inhibition of Cathepsin C translates to a dose-dependent inhibition in a clinical setting. However, the modest reduction in downstream neutrophil serine protease activity with the tested clinical dose suggests a complex relationship between CTSC inhibition and the functional activity of NSPs in vivo.[1][2][3] These methodologies are crucial for the continued investigation of CTSC inhibitors and their therapeutic potential.

References

Application Notes and Protocols for GSK-2793660 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the stability and solubility of GSK-2793660 when dissolved in dimethyl sulfoxide (B87167) (DMSO). Adherence to these guidelines and protocols is critical for ensuring the integrity of the compound and the reproducibility of experimental results.

Data Presentation: Solubility and Stability

A summary of the quantitative data regarding the solubility and recommended storage conditions for this compound in DMSO is presented below.

ParameterValueNotes
Solubility in DMSO 100 mg/mL (253.87 mM)Ultrasonic assistance may be required for complete dissolution. Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened vial of solvent.[1]
Recommended Storage (Stock Solution in DMSO) -80°C for up to 6 months-20°C for up to 1 monthSolutions should be stored in sealed containers, protected from moisture.[1] Aliquoting the stock solution is advised to prevent degradation from repeated freeze-thaw cycles.[1]
pH Stability Unstable at pH > 4This compound undergoes cyclization at a pH above 4. Acidification of samples may be necessary for certain applications to prevent degradation.[2]

Signaling Pathway of this compound

This compound is a potent and irreversible inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPP1).[1][2][3][4][5] CTSC plays a crucial role in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[2][6] By inhibiting CTSC, this compound prevents the activation of these downstream proteases, which are implicated in various inflammatory diseases.[2][4]

This compound Signaling Pathway cluster_activation Neutrophil Serine Protease Activation Pro-NSPs Pro-Neutrophil Serine Proteases (Pro-NE, Pro-CG, Pro-PR3) NSPs Active Neutrophil Serine Proteases (NE, CG, PR3) Pro-NSPs->NSPs Activation Inflammation Inflammatory Response NSPs->Inflammation Drives CTSC Cathepsin C (CTSC) CTSC->Pro-NSPs This compound This compound This compound->CTSC

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in DMSO

This protocol outlines a method to verify the solubility of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO (new, unopened vial recommended)

  • Vortex mixer

  • Ultrasonic bath

  • Analytical balance

  • Micro-centrifuge

  • Calibrated pipettes and tips

  • Amber glass or polypropylene (B1209903) vials

Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh approximately 105 mg of this compound into a pre-weighed vial.

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Vortex the mixture vigorously for 2 minutes.

    • If the solid is not fully dissolved, place the vial in an ultrasonic bath for 15-30 minutes at room temperature.

    • Visually inspect for any remaining solid particles. If particles persist, continue sonication for another 15 minutes.

  • Equilibration and Separation:

    • Allow the solution to equilibrate at room temperature for at least 2 hours to ensure a true equilibrium is reached.

    • Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.

  • Quantification:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Prepare a series of dilutions of the supernatant in DMSO.

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the original concentration in the supernatant, which represents the solubility.

Solubility Determination Workflow Start Start Weigh Weigh this compound Start->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex & Sonicate Add_DMSO->Dissolve Equilibrate Equilibrate at RT Dissolve->Equilibrate Centrifuge Centrifuge to Pellet Solid Equilibrate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dilute Prepare Serial Dilutions Collect_Supernatant->Dilute Analyze Analyze by HPLC Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Caption: Workflow for determining this compound solubility.

Protocol 2: Assessment of this compound Stability in DMSO

This protocol describes a method for evaluating the stability of this compound in a DMSO stock solution over time at different storage temperatures.

Materials:

  • This compound

  • Anhydrous DMSO

  • A stable internal standard (IS)

  • HPLC or LC-MS system

  • Incubators/freezers set to desired temperatures (e.g., -80°C, -20°C, 4°C, room temperature)

  • Amber glass or polypropylene vials with screw caps

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of a suitable internal standard in DMSO.

  • Sample Preparation for Stability Study:

    • Time Zero (T0) Sample: Mix an aliquot of the this compound stock solution with an equal volume of the internal standard stock solution. Dilute this mixture with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration suitable for analysis (e.g., 1 µM). This sample represents 100% stability.

    • Incubation Samples: Aliquot the this compound stock solution into multiple vials for each storage condition and time point to avoid freeze-thaw cycles.

  • Incubation:

    • Store the prepared sample vials at the different temperatures to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Sample Collection and Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.

    • Allow the sample to thaw and equilibrate to room temperature.

    • Prepare the sample for analysis as described for the T0 sample by adding the internal standard and diluting.

    • Analyze all samples by HPLC or LC-MS.

  • Data Analysis:

    • Determine the peak areas of this compound and the internal standard for each sample.

    • Calculate the peak area ratio (this compound peak area / Internal Standard peak area).

    • Calculate the percentage of this compound remaining at each time point relative to the T0 sample: % Remaining = (Peak Area Ratio at Time X / Peak Area Ratio at T0) * 100

    • Plot the % Remaining against time for each storage condition to visualize the stability profile.

Stability Assessment Workflow Start Start Prep_Stock Prepare this compound & IS Stock Solutions Start->Prep_Stock Prep_Samples Prepare T0 & Incubation Samples Prep_Stock->Prep_Samples Incubate Store Samples at Different Temperatures Prep_Samples->Incubate Collect Collect Samples at Defined Time Points Incubate->Collect Analyze Analyze by HPLC/LC-MS Collect->Analyze Analyze_Data Calculate % Remaining vs. T0 Analyze->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing this compound stability.

References

Application Notes and Protocols for GSK-2793660 Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-2793660 is an oral, irreversible inhibitor of Cathepsin C (CTSC), a lysosomal cysteine protease.[1][2][3] CTSC plays a crucial role in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[1][4] By inhibiting CTSC, this compound aims to reduce the activity of these downstream NSPs, which are implicated in inflammatory and autoimmune diseases. While extensive data from a Phase I human clinical trial is available, detailed protocols and quantitative data from murine studies are limited in the public domain. Preclinical toxicology studies in rats and dogs have been conducted, and it has been noted that CTSC-deficient mice develop normally without skin abnormalities.[1]

This document provides a summary of the known effects of this compound and a generalized protocol for its administration in murine models based on available information and standard practices for similar compounds.

Mechanism of Action

This compound is a potent and selective inhibitor of CTSC.[2] It acts as an irreversible, substrate-competitive inhibitor.[1] The primary mechanism involves the inhibition of CTSC-mediated proteolytic activation of pro-NSPs within the bone marrow during neutrophil maturation. This leads to a reduction in the pool of active NSPs in circulating neutrophils.

Signaling Pathway

The signaling pathway affected by this compound is centered on the inhibition of Cathepsin C and its downstream consequences on neutrophil serine proteases.

GSK-2793660_Signaling_Pathway Pro-NSPs Pro-NSPs CTSC CTSC Pro-NSPs->CTSC Activation Active NSPs Active NSPs CTSC->Active NSPs Neutrophils Neutrophils Active NSPs_released Released Active NSPs Neutrophils->Active NSPs_released Degranulation Inflammation Inflammation Active NSPs_released->Inflammation This compound This compound This compound->CTSC Inhibition GSK-2793660_Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (1 week) Start->Animal_Acclimatization Group_Allocation Group Allocation (Treatment vs. Vehicle) Animal_Acclimatization->Group_Allocation Drug_Administration Oral Gavage Administration (this compound or Vehicle) Group_Allocation->Drug_Administration Monitoring Daily Monitoring (Weight, Behavior, Adverse Effects) Drug_Administration->Monitoring Endpoint Experimental Endpoint Reached Drug_Administration->Endpoint Monitoring->Endpoint Sample_Collection Sample Collection (Blood, Tissues) Endpoint->Sample_Collection PD_Analysis Pharmacodynamic Analysis (CTSC & NSP Activity) Sample_Collection->PD_Analysis Data_Analysis Data Analysis and Interpretation PD_Analysis->Data_Analysis End End Data_Analysis->End GSK-2793660_Logical_Relationships Hypothesis Hypothesis: This compound ameliorates disease phenotype by inhibiting CTSC. Independent_Variable Independent Variable: This compound Treatment (Dose, Frequency) Hypothesis->Independent_Variable Dependent_Variables Dependent Variables: - CTSC Activity - NSP Activity - Disease-specific markers Independent_Variable->Dependent_Variables influences Outcome Outcome: Correlation between This compound administration, biomarker modulation, and phenotypic improvement. Dependent_Variables->Outcome determines Controls Controls: - Vehicle-treated group - Healthy (non-disease) group Controls->Dependent_Variables provides baseline for

References

Application Notes and Protocols for Studying Keratinocyte Biology with GSK-2793660

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GSK-2793660, a potent and irreversible inhibitor of Cathepsin C (CTSC), to investigate various aspects of keratinocyte biology. The information provided is intended to facilitate research into epidermal homeostasis, proliferation, differentiation, and the cellular mechanisms underlying skin disorders.

Introduction to this compound

This compound is a selective, substrate-competitive inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPP-I).[1][2] CTSC is a lysosomal cysteine protease responsible for the activation of several serine proteases found in immune cells.[1][3] Clinical studies with orally administered this compound have revealed a significant dermatological effect, namely epidermal desquamation (skin peeling) on the palms and soles of subjects after repeated dosing.[1][3] This finding strongly suggests a role for CTSC in maintaining the integrity of the epidermis and points to this compound as a valuable tool for studying the consequences of CTSC inhibition in keratinocytes.

Studies involving the genetic knockdown of CTSC in keratinocytes have demonstrated that loss of CTSC function leads to increased proliferation and reduced apoptosis.[4] Specifically, silencing CTSC in HaCaT keratinocytes resulted in decreased levels of the differentiation marker loricrin and Keratin-1 (KRT1), alongside an increase in cell numbers and reduced activation of caspase-3/7, key mediators of apoptosis.[4] Furthermore, inhibition of CTSC in psoriasis models has been shown to promote keratinocyte hyperproliferation and inflammation through the activation of the NF-κB signaling pathway.[5]

These findings highlight the potential of this compound to serve as a chemical probe to dissect the molecular pathways governed by CTSC in both healthy and diseased keratinocytes.

Data Presentation

The following tables summarize quantitative data related to this compound and the effects of CTSC inhibition on keratinocytes.

Table 1: In Vivo Pharmacodynamics of this compound (Single Oral Dose in Healthy Males) [1]

DoseMaximum CTSC Inhibition (%)Time to Maximum Inhibition (hours)
2 mg22 - 741 - 3
6 mg57 - 991 - 3
12 mg57 - 991 - 3
20 mg57 - 991 - 3

Table 2: In Vivo Pharmacodynamics of this compound (12 mg Once Daily for 21 Days) [1]

ParameterValue
CTSC Inhibition (within 3h of Day 1 dose)≥90%
Neutrophil Elastase (NE) Activity Reduction~20%
Cathepsin G Activity Reduction~20%
Proteinase 3 Activity Reduction~20%

Table 3: Effects of CTSC Silencing on Keratinocyte Biology (in vitro) [4]

ParameterObservation
Cell Number (48h post-transfection)Significantly increased
Cell Number (72h post-transfection)Significantly increased
Apoptotic Cells (TUNEL assay)Significantly reduced
Caspase-3/7 ActivationInhibited
Loricrin mRNA and Protein LevelsDownregulated
Keratin-1 (KRT1) mRNA and Protein LevelsDownregulated
CTSC mRNA Level in Silenced Group~20% of control

Mandatory Visualizations

experimental_workflow Experimental Workflow for Studying this compound Effects on Keratinocytes cluster_culture Keratinocyte Culture cluster_treatment Treatment cluster_assays Biological Assays culture Culture Primary Keratinocytes or HaCaT cells proliferating Maintain in Proliferating State (Low Calcium Medium) culture->proliferating differentiating Induce Differentiation (High Calcium Medium) proliferating->differentiating treatment Treat with this compound (Various Concentrations) proliferating->treatment differentiating->treatment prolif_assay Proliferation Assays (MTT, BrdU, Colony Formation) treatment->prolif_assay diff_assay Differentiation Assays (Western Blot for Loricrin, KRT1) treatment->diff_assay apop_assay Apoptosis Assays (TUNEL, Caspase Activity) treatment->apop_assay signal_assay Signaling Pathway Analysis (Western Blot for NF-κB components) treatment->signal_assay

Caption: Workflow for in vitro studies of this compound on keratinocytes.

signaling_pathway Proposed Signaling Pathway of CTSC Inhibition in Keratinocytes GSK2793660 This compound CTSC Cathepsin C (CTSC) GSK2793660->CTSC Inhibition NFkB NF-κB Pathway Activation CTSC->NFkB Negative Regulation (Proposed) Differentiation Altered Differentiation (↓ Loricrin, ↓ KRT1) CTSC->Differentiation Regulation of Caspase Caspase-3/7 Inactivation CTSC->Caspase Activation (Proposed) Proliferation Increased Keratinocyte Proliferation NFkB->Proliferation Apoptosis Decreased Keratinocyte Apoptosis Caspase->Apoptosis Inhibition of

Caption: CTSC inhibition by this compound and its effects on keratinocytes.

Experimental Protocols

Protocol 1: General Culture of Human Keratinocytes

This protocol describes the standard procedure for culturing primary human epidermal keratinocytes (HEK) or the immortalized HaCaT cell line.

Materials:

  • Keratinocyte Growth Medium (KGM) supplemented with growth factors

  • Fetal Bovine Serum (FBS) for HaCaT cells

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks or dishes

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • For primary HEKs, seed cells at a density of 5 x 10³ cells/cm² in KGM.

    • For HaCaT cells, seed at a density of 1 x 10⁴ cells/cm² in DMEM with 10% FBS.

  • Incubation: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Medium Change: Change the culture medium every 2-3 days.

  • Subculture: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-seed at the appropriate density.

Protocol 2: In Vitro Treatment with this compound

This protocol outlines the treatment of cultured keratinocytes with this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Cultured keratinocytes (from Protocol 1)

  • Appropriate culture medium

Procedure:

  • Prepare Working Solutions: Dilute the this compound stock solution in culture medium to the desired final concentrations. A starting range of 1-100 µM is recommended, with a vehicle control (DMSO) run in parallel.

  • Treatment: Remove the existing medium from the cultured cells and add the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Protocol 3: Keratinocyte Proliferation Assay (MTT Assay)

This assay measures cell viability as an indicator of proliferation.

Materials:

  • Keratinocytes treated with this compound (from Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed keratinocytes in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound as described in Protocol 2.

  • MTT Addition: At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 4: Analysis of Keratinocyte Differentiation Markers by Western Blot

This protocol is for detecting changes in the expression of differentiation markers like loricrin and Keratin-1.

Materials:

  • Keratinocytes treated with this compound (from Protocol 2)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies (anti-loricrin, anti-KRT1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the treated keratinocytes and determine the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities relative to a loading control like β-actin.

Protocol 5: Keratinocyte Apoptosis Assay (TUNEL Assay)

This assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Keratinocytes grown on coverslips and treated with this compound (from Protocol 2)

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • Fluorescence microscope

Procedure:

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent solution.

  • TUNEL Staining: Follow the manufacturer's instructions for the TUNEL assay kit to label the fragmented DNA.

  • Microscopy: Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit fluorescently labeled nuclei.

  • Quantification: Count the percentage of TUNEL-positive cells to quantify apoptosis.

Protocol 6: Analysis of NF-κB Pathway Activation

This protocol assesses the activation of the NF-κB pathway by examining the phosphorylation and nuclear translocation of key components.

Materials:

  • Keratinocytes treated with this compound (from Protocol 2)

  • Cell lysis buffers for cytoplasmic and nuclear protein extraction

  • Primary antibodies (anti-phospho-p65, anti-p65, anti-IκBα, anti-lamin B1)

  • Western blotting reagents (as in Protocol 4)

Procedure:

  • Protein Extraction: Fractionate the cells to obtain cytoplasmic and nuclear extracts.

  • Western Blotting: Perform Western blotting on both fractions as described in Protocol 4.

  • Analysis:

    • In the cytoplasmic fraction, probe for IκBα to assess its degradation.

    • In the nuclear fraction, probe for total and phosphorylated p65 to assess its nuclear translocation and activation. Use a nuclear marker like Lamin B1 as a loading control for the nuclear fraction.

References

Application Notes and Protocols: Investigating NETosis Inhibition with GSK-2793660

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for studying the role of the Cathepsin C (CTSC) inhibitor, GSK-2793660, in the context of Neutrophil Extracellular Trap (NET) formation. It is critical to note that this compound is an inhibitor , not an inducer, of NETosis. Its mechanism involves preventing the activation of neutrophil serine proteases (NSPs) which are crucial for the NETosis cascade. This protocol outlines methods for inducing NETosis in isolated human neutrophils using standard agonists and subsequently using this compound to study the inhibitory effects of CTSC on this process.

Introduction: this compound and its Role in NETosis

Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by activated neutrophils in a process termed NETosis.[1] While essential for trapping and neutralizing pathogens, excessive or dysregulated NET formation is implicated in the pathogenesis of various inflammatory and autoimmune diseases.[2][3]

The formation of NETs is a complex process involving multiple pathways. Key enzymes include Peptidylarginine Deiminase 4 (PAD4), which mediates histone citrullination and chromatin decondensation, and Neutrophil Serine Proteases (NSPs) like Neutrophil Elastase (NE) and Proteinase 3 (PR3).[1][4] These NSPs are activated from their pro-enzyme forms by Cathepsin C (CTSC) .[5]

This compound is a potent, selective, and irreversible inhibitor of CTSC.[5] By blocking CTSC, this compound prevents the maturation and activation of downstream NSPs.[5] Since NSPs are involved in chromatin processing and NET release, inhibiting their activation via this compound is a valid strategy to attenuate NETosis.[1][6] Therefore, the experimental design should focus on inducing NETosis with a known agonist and observing the inhibitory effect of this compound.

Signaling Pathway Overview

The following diagram illustrates the key pathways in NETosis, highlighting the role of Cathepsin C and the inhibitory action of this compound.

NETosis_Pathway NETosis Signaling Pathway and Inhibition by this compound cluster_stimuli NETosis Stimuli cluster_cell Neutrophil cluster_granules Azurophilic Granules PMA PMA PKC Protein Kinase C (PKC) PMA->PKC Ionomycin Ionomycin Ca_Influx Ca2+ Influx Ionomycin->Ca_Influx ROS Reactive Oxygen Species (ROS) PKC->ROS PAD4 PAD4 Activation ROS->PAD4 Ca_Influx->PAD4 pro_NSPs pro-NSPs (pro-NE, pro-PR3) CTSC Cathepsin C (CTSC) pro_NSPs->CTSC NSPs Active NSPs (NE, PR3) CTSC->NSPs Activation Chromatin Chromatin Decondensation NSPs->Chromatin Cleavage of Linker Histones HistoneCit Histone Citrullination PAD4->HistoneCit HistoneCit->Chromatin NETs NET Release Chromatin->NETs GSK This compound GSK->CTSC Inhibits

Caption: Role of Cathepsin C in NETosis and inhibition by this compound.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against its target, Cathepsin C, and provides data on other CTSC inhibitors used to suppress NETosis as a reference for expected outcomes.

CompoundTargetParameterValueCell/SystemReference
This compound Cathepsin C (CTSC)IC₅₀~1 nMRecombinant Human Enzyme[7]
This compound CTSC Activity% Inhibition≥90%Human Whole Blood (in vivo)[5]
MOD06051Neutrophil Elastase (NE) ActivityIC₅₀18 nMin vitro-differentiated Neutrophils[8]
MOD06051NET-forming Neutrophils% ReductionSuppressed to normal levelsMPO-AAV Rat Model[1]
AZD7986NET Formation% ReductionSignificantly ReducedLung Ischemia-Reperfusion Model[2]

Experimental Protocols

Materials and Reagents
  • Human peripheral blood from healthy donors (with informed consent)

  • Ficoll-Paque PLUS (or equivalent density gradient medium)

  • Dextran T-500

  • RPMI-1640 medium (phenol red-free)

  • Fetal Bovine Serum (FBS)

  • This compound (prepare stock in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) (prepare stock in DMSO)

  • Ionomycin or A23187 (prepare stock in DMSO)

  • SYTOX™ Green or other cell-impermeable DNA dye

  • Hoechst 33342

  • Antibodies for immunofluorescence: Anti-Myeloperoxidase (MPO), Anti-Neutrophil Elastase (NE), Anti-citrullinated Histone H3 (CitH3)

  • Poly-L-lysine coated glass coverslips or 96-well plates

Protocol 1: Isolation of Human Neutrophils
  • Collect whole blood into heparinized tubes.

  • Dilute blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate and discard the upper layers (plasma, mononuclear cells).

  • Collect the erythrocyte/granulocyte pellet. Resuspend in PBS.

  • Add Dextran T-500 solution to sediment erythrocytes for 30-45 minutes.

  • Collect the leukocyte-rich supernatant. Centrifuge at 250 x g for 10 minutes.

  • Lyse remaining red blood cells using a hypotonic lysis buffer.

  • Wash the neutrophil pellet with PBS and resuspend in RPMI-1640 medium.

  • Determine cell count and viability (e.g., via trypan blue exclusion). Purity should be >95%.

Protocol 2: NETosis Inhibition Assay

This protocol describes how to test the inhibitory effect of this compound on NETosis induced by PMA or a calcium ionophore.

Experimental_Workflow Workflow for NETosis Inhibition Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate 1. Isolate Human Neutrophils Seed 2. Seed Neutrophils (2x10^5 cells/well) on coverslips Isolate->Seed Pretreat 3. Pre-incubate with this compound (e.g., 1-1000 nM) or Vehicle (DMSO) for 30-60 min Seed->Pretreat Induce 4. Induce NETosis with: - PMA (e.g., 50-100 nM) OR - Ionomycin (e.g., 2.5-5 µM) Pretreat->Induce Incubate 5. Incubate at 37°C, 5% CO2 (PMA: 3-4 hours, Ionomycin: 1-2 hours) Induce->Incubate Quantify 6a. Quantification: Add SYTOX Green, read fluorescence Incubate->Quantify Visualize 6b. Visualization: Fix, permeabilize, and stain (Hoechst, anti-MPO, anti-CitH3) Incubate->Visualize Image 7. Image with Fluorescence Microscope Visualize->Image

Caption: Experimental workflow for testing this compound's inhibitory effect.

Step-by-Step Methodology:

  • Cell Seeding: Seed isolated neutrophils (e.g., 2 x 10⁵ cells/well) onto poly-L-lysine coated coverslips in a 24-well plate or directly into a 96-well black, clear-bottom plate. Allow cells to adhere for 30 minutes at 37°C.

  • Inhibitor Pre-treatment:

    • Prepare serial dilutions of this compound (e.g., 1 nM to 1000 nM) in RPMI medium.

    • Include a vehicle control (DMSO concentration matched to the highest this compound dose, typically ≤0.1%).

    • Carefully remove the medium from the wells and add the this compound dilutions or vehicle control.

    • Pre-incubate for 30-60 minutes at 37°C.

  • NETosis Induction:

    • Add the NETosis-inducing agent directly to the wells containing the inhibitor/vehicle.

    • NOX-dependent NETosis: Use PMA at a final concentration of 50-100 nM.

    • NOX-independent NETosis: Use Ionomycin at a final concentration of 2.5-5 µM.

    • Include a negative control (unstimulated cells treated with vehicle only).

  • Incubation: Incubate the plate at 37°C with 5% CO₂.

    • Typical incubation time for PMA is 3-4 hours.

    • Typical incubation time for Ionomycin is 1-2 hours.

  • Quantification and Visualization:

    • Method A: Fluorometric Quantification:

      • Add SYTOX™ Green (or similar) to each well at a final concentration of 0.2-1 µM.

      • Incubate for 5-10 minutes in the dark.

      • Measure fluorescence using a plate reader (Excitation ~485 nm, Emission ~520 nm).

      • Calculate the percentage of NETosis inhibition relative to the induced (no inhibitor) control.

    • Method B: Immunofluorescence Visualization:

      • Gently wash wells with PBS and fix cells with 4% paraformaldehyde for 15 minutes.

      • Wash and permeabilize with 0.1% Triton X-100.

      • Block with a suitable blocking buffer (e.g., PBS with 2% BSA).

      • Incubate with primary antibodies (e.g., anti-MPO, anti-CitH3) overnight at 4°C.

      • Wash and incubate with fluorescently-labeled secondary antibodies and a DNA counterstain like Hoechst 33342.

      • Mount coverslips and visualize using a fluorescence or confocal microscope. NETs are identified as web-like extracellular structures positive for DNA, MPO, and/or CitH3.

Conclusion

This compound is a valuable tool for investigating the role of Cathepsin C and neutrophil serine proteases in the process of NETosis. The provided protocols offer a robust framework for inducing NETosis and quantifying the specific inhibitory effect of this compound. By correctly applying this compound as an inhibitor, researchers can further elucidate the molecular mechanisms of NET formation and explore the therapeutic potential of targeting the CTSC-NSP axis in NET-driven pathologies.

References

Troubleshooting & Optimization

optimizing GSK-2793660 concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the Cathepsin C (CTSC) inhibitor, GSK-2793660, in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an oral, potent, and selective irreversible inhibitor of Cathepsin C (CTSC).[1][2] CTSC is a lysosomal cysteine protease responsible for the activation of several pro-inflammatory neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[1][3] By irreversibly binding to CTSC, this compound prevents the maturation and activation of these downstream NSPs.[1]

Q2: What is the reported IC50 of this compound?

A2: The IC50 value of this compound against purified CTSC is reported to be between <0.43 and 1 nM.[1] It is important to note that the effective concentration in cell-based assays may be higher.

Q3: Which form of this compound should I use for in vitro studies, the free base or a salt form?

A3: While the free base and salt forms of this compound exhibit comparable biological activity, the salt form generally has enhanced water solubility and stability. For ease of use and consistency in aqueous cell culture media, the salt form is often preferred.

Q4: In which cell lines can I study the effects of this compound?

A4: Several cell lines are suitable for studying the effects of this compound, primarily those that express Cathepsin C and are of myeloid lineage. Commonly used cell lines include:

  • U937 cells: A human monocytic cell line that can be differentiated into a macrophage-like phenotype.

  • Human neutrophil progenitor cells: For studying the impact on neutrophil differentiation and NSP activation.

  • EcoM-G cells: A murine myeloid progenitor cell line.

  • TALL-104 cells: A human T-cell leukemia line, for studying effects on granzyme B processing.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no inhibition of CTSC activity Degradation of this compound: The compound is unstable at a pH above 4.[1] Standard cell culture media is typically buffered to a pH of ~7.4.Prepare fresh stock solutions in an acidic buffer (e.g., pH 4) and add to the cell culture medium immediately before the experiment. Minimize the time the compound is in the high pH medium before reaching the cells.
Incorrect storage: Improper storage can lead to degradation.Store the compound as recommended by the manufacturer, typically at -20°C or -80°C, protected from light and moisture.
Low cell permeability: The compound may not be efficiently entering the cells.Increase the incubation time or consider using a cell line with higher known permeability.
High cell toxicity or off-target effects Concentration is too high: Exceeding the optimal concentration range can lead to non-specific effects.Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay. Start with a concentration range based on the enzymatic IC50 and increase gradually.
Solvent toxicity: The solvent used to dissolve this compound may be toxic to the cells.Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.1%).
Variability in downstream NSP activity Insufficient incubation time: As an irreversible inhibitor, this compound requires time to bind to and inactivate CTSC.Optimize the incubation time. A time-course experiment (e.g., 1, 3, 6, 12, 24 hours) is recommended to determine the optimal duration for maximal inhibition. In vivo, maximum inhibition was observed within 1-3 hours.[1]
Cell density: The number of cells can affect the inhibitor-to-target ratio.Standardize the cell seeding density for all experiments.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on published studies.

ParameterValueSource
Mechanism of Action Irreversible inhibitor of Cathepsin C (CTSC)[1][2]
IC50 (against purified CTSC) <0.43 - 1 nM[1]
In Vivo Dose (Phase I Trial) Single doses: 0.5 - 20 mg; Repeat dose: 12 mg daily for 21 days[3]
In Vivo CTSC Inhibition Up to 99%[1]
In Vivo NSP Activity Reduction ~20-47%[1]

Experimental Protocols

Preparation of this compound Stock Solution

Note: this compound is unstable at pH > 4.[1]

  • Solvent Selection: Use a suitable solvent such as DMSO.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in an acidic buffer (pH 4) to maintain stability.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. Protect from light.

In Vitro Inhibition of CTSC in U937 Cells
  • Cell Culture: Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed U937 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Treatment:

    • Prepare serial dilutions of this compound in pre-warmed cell culture medium. It is recommended to start with a concentration range from 1 nM to 10 µM.

    • Add the diluted this compound to the cells. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for a predetermined time. A starting point of 3 hours is recommended based on in vivo data, with optimization up to 24 hours.[1]

  • Cell Lysis: After incubation, pellet the cells by centrifugation and lyse them using a suitable lysis buffer (e.g., containing 0.02% Triton X-100).

  • CTSC Activity Assay: Measure the CTSC activity in the cell lysates using a commercially available fluorometric or colorimetric assay kit, following the manufacturer's instructions.

Measurement of Downstream Neutrophil Elastase (NE) Activity
  • Follow steps 1-5 from the CTSC inhibition protocol.

  • NE Activity Assay: Measure the neutrophil elastase activity in the cell lysates using a specific substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA). The cleavage of the substrate can be monitored spectrophotometrically.

Visualizations

This compound Mechanism of Action GSK2793660 This compound Active_CTSC Active Cathepsin C GSK2793660->Active_CTSC Inhibition CTSC Cathepsin C (CTSC) (Inactive Pro-form) CTSC->Active_CTSC Activation Pro_NSPs Pro-Neutrophil Serine Proteases (Pro-NE, Pro-CG, Pro-PR3) Active_CTSC->Pro_NSPs Cleavage & Activation Active_NSPs Active Neutrophil Serine Proteases (NE, CG, PR3) Pro_NSPs->Active_NSPs Inflammation Inflammation & Tissue Damage Active_NSPs->Inflammation Leads to

Caption: Signaling pathway illustrating the inhibitory action of this compound on Cathepsin C and the subsequent prevention of neutrophil serine protease activation.

Experimental Workflow for In Vitro CTSC Inhibition Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture U937 Cells Seed_Cells 3. Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Prepare_Inhibitor 2. Prepare this compound Stock Solution (pH 4) Add_Inhibitor 4. Add this compound Dilutions Prepare_Inhibitor->Add_Inhibitor Seed_Cells->Add_Inhibitor Incubate 5. Incubate (e.g., 3-24h) Add_Inhibitor->Incubate Lyse_Cells 6. Lyse Cells Incubate->Lyse_Cells Measure_Activity 7. Measure CTSC/NSP Activity Lyse_Cells->Measure_Activity Data_Analysis 8. Analyze Data (IC50) Measure_Activity->Data_Analysis

Caption: A step-by-step workflow for determining the in vitro efficacy of this compound in a cell-based Cathepsin C inhibition assay.

Troubleshooting Logic for Inconsistent Results Start Inconsistent Results? Check_pH Is stock solution pH < 4? Start->Check_pH Check_Freshness Is stock solution fresh? Check_pH->Check_Freshness Yes Failure Further Optimization Needed Check_pH->Failure No, adjust pH Check_Concentration Is concentration optimized? Check_Freshness->Check_Concentration Yes Check_Freshness->Failure No, prepare fresh Check_Incubation Is incubation time sufficient? Check_Concentration->Check_Incubation Yes Check_Concentration->Failure No, run dose-response Check_Solvent Is solvent concentration <0.1%? Check_Incubation->Check_Solvent Yes Check_Incubation->Failure No, optimize time-course Success Consistent Results Check_Solvent->Success Yes Check_Solvent->Failure No, reduce solvent %

Caption: A logical diagram to guide troubleshooting efforts when encountering inconsistent experimental outcomes with this compound.

References

managing GSK-2793660 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK-2793660, an oral and irreversible inhibitor of Cathepsin C (CTSC).[1][2] This guide will help you manage potential off-target effects and navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective irreversible inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI).[1][3] CTSC is a lysosomal cysteine protease responsible for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CTSG), and proteinase 3 (PR3).[1][4][5][6] By irreversibly binding to CTSC, this compound prevents the maturation of these NSPs, thereby reducing their activity.[1]

Q2: What are the known off-target or unexpected effects of this compound?

Q3: How can I confirm that this compound is active in my experimental system?

To confirm the on-target activity of this compound, you should measure the enzymatic activity of Cathepsin C in your cell lysates or tissue homogenates. A significant reduction in CTSC activity after treatment with this compound indicates that the inhibitor is active. You can also measure the activity of downstream neutrophil serine proteases (NE, CTSG, PR3), although clinical data suggests that the reduction in their activity may be modest.[1][7]

Q4: I am observing unexpected phenotypic changes in my cells after treatment with this compound that don't seem related to NSP inhibition. What should I do?

First, confirm the on-target activity of the compound by measuring Cathepsin C activity. If CTSC is inhibited, the unexpected phenotype could be due to a previously uncharacterized role of CTSC in your specific cell type or an off-target effect. To investigate this, you can perform a rescue experiment by introducing a this compound-resistant mutant of CTSC. If the phenotype is rescued, it is likely an on-target effect. If not, it may be an off-target effect. Broader profiling, such as RNA sequencing or proteomics, could help identify the affected pathways.

Q5: My experiments with this compound are showing high variability. What are the possible reasons and solutions?

High variability can be due to several factors:

  • Compound Instability: Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment.

  • Irreversible Inhibition Kinetics: As an irreversible inhibitor, the inhibitory effect is time-dependent. Ensure that your pre-incubation times and assay conditions are consistent across all experiments.[8]

  • Cellular Health: Monitor the overall health of your cells, as cytotoxicity can lead to variable results. Perform a dose-response curve for cytotoxicity in your specific cell line.

  • Assay Conditions: Minor variations in pH, temperature, or substrate concentration can impact enzyme kinetics and inhibitor potency. Standardize your assay protocols carefully.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Cytotoxicity

Symptoms:

  • Reduced cell viability in treated versus control groups.

  • Morphological changes indicative of apoptosis or necrosis.

  • Inconsistent results in functional assays.

Troubleshooting Workflow:

A Unexpected Cytotoxicity Observed B Perform Dose-Response Cytotoxicity Assay (e.g., MTT, LDH) A->B C Determine IC50 for Cytotoxicity B->C D Compare Cytotoxicity IC50 with CTSC Inhibition IC50 C->D E IC50 (Cytotoxicity) >> IC50 (CTSC) Likely not a direct toxic effect at efficacious doses D->E F IC50 (Cytotoxicity) ≈ IC50 (CTSC) Could be on-target or off-target toxicity D->F G Investigate Apoptosis Markers (e.g., Caspase-3/7 activity, Annexin V staining) F->G H Consider Off-Target Profiling (if available) or pathway analysis G->H

Troubleshooting workflow for unexpected cytotoxicity.

Experimental Protocols: See "Cytotoxicity Assays" section below.

Issue 2: Investigating Epidermal Desquamation In Vitro

Symptoms:

  • You are working with keratinocytes or skin models and want to investigate the skin peeling effect observed in vivo.

Troubleshooting Workflow:

A Investigate Skin Peeling In Vitro B Use Reconstructed Human Epidermis (RhE) model A->B C Treat RhE model with this compound over several days B->C D Assess for changes in tissue morphology (Histology) C->D E Measure markers of keratinocyte differentiation (e.g., Keratin 1, Keratin 10, Involucrin) C->E F Quantify Desquamation (e.g., protein content of shed corneocytes) C->F G Analyze gene expression changes in treated tissue F->G

Workflow for in vitro investigation of desquamation.

Experimental Protocols: See "Reconstructed Human Epidermis (RhE) Desquamation Assay" and "Analysis of Keratinocyte Differentiation Markers" sections below.

Data Summary

This compound Potency and Clinical Observations
ParameterValueReference
Target Cathepsin C (CTSC) / Dipeptidyl Peptidase I (DPPI)[1][3]
Mechanism of Action Irreversible, substrate competitive inhibitor[1]
IC50 against CTSC <0.43 to 1 nM[1]
kinact/Ki 9.0 x 10^4 M-1s-1[1]
Clinical CTSC Inhibition ≥90% inhibition with 12 mg daily dose for 21 days[1][7]
Effect on Downstream NSPs Modest reductions (~20%) in NE, CTSG, and PR3 activity[1][7]
Observed Off-Target Effect Palmar-plantar epidermal desquamation[1][7]

Signaling Pathways

On-Target Signaling Pathway of this compound

GSK2793660 GSK2793660 CTSC Cathepsin C (CTSC) GSK2793660->CTSC Inhibits proNSPs Pro-Neutrophil Serine Proteases (pro-NE, pro-CTSG, pro-PR3) CTSC->proNSPs Activates activeNSPs Active Neutrophil Serine Proteases (NE, CTSG, PR3) proNSPs->activeNSPs Inflammation Inflammation & Tissue Damage activeNSPs->Inflammation Promotes GSK2793660 GSK2793660 CTSC_keratinocyte Cathepsin C in Keratinocytes GSK2793660->CTSC_keratinocyte Inhibits UnknownSubstrate Unknown Substrate(s) (e.g., profilaggrin, adhesion molecules) CTSC_keratinocyte->UnknownSubstrate Processes KeratinocyteAdhesion Keratinocyte Adhesion & Differentiation UnknownSubstrate->KeratinocyteAdhesion Maintains Desquamation Epidermal Desquamation KeratinocyteAdhesion->Desquamation Regulates

References

reasons for inconsistent results with GSK-2793660

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK-2793660. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address potential inconsistencies in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an oral, potent, and selective irreversible inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI).[1][2] CTSC is a lysosomal cysteine protease responsible for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CTSG), and proteinase 3 (PR3).[1][2] By irreversibly binding to CTSC, this compound prevents the proteolytic processing and activation of these downstream NSPs.[1]

Q2: What are the known inconsistencies observed with this compound?

The primary inconsistency reported in clinical studies is the significant inhibition of CTSC activity (≥90%) that does not translate to a correspondingly high level of inhibition of downstream NSPs.[1][2] Observed reductions in NE, CTSG, and PR3 activity have been modest, ranging from approximately 20% to 47%.[1] This discrepancy between target engagement and downstream functional effect is a key challenge in working with this compound.

Q3: What are the stability characteristics of this compound?

This compound is unstable at a pH greater than 4.[1] Above this pH, it can convert into two more stable cyclized products. This is a critical consideration for the preparation of stock solutions and for its use in experimental assays. To prevent this degradation, all plasma samples in clinical studies required acidification.[1]

Q4: What are the known side effects of this compound in humans?

The most significant adverse event observed in a Phase I clinical trial was palmar-plantar epidermal desquamation (skin peeling on the hands and feet).[1][2] This effect appeared after 7-10 days of repeated dosing and led to the discontinuation of the clinical trial.[1] The exact mechanism for this is not fully elucidated but suggests a role for CTSC in skin integrity.[1]

Troubleshooting Guide

Issue 1: High CTSC Inhibition but Low Downstream Neutrophil Serine Protease (NSP) Inhibition.

  • Possible Cause 1: Short Half-Life of this compound.

    • Explanation: this compound has a short plasma half-life of approximately 1.5 hours.[3] With once-daily dosing, it's possible that CTSC activity recovers enough between doses to allow for the maturation and release of active NSPs from the bone marrow.[3]

    • Suggested Solution: For in vitro studies, ensure continuous exposure of cells to the inhibitor at an effective concentration. For in vivo animal studies, consider a more frequent dosing regimen (e.g., twice daily) to maintain sustained CTSC inhibition.

  • Possible Cause 2: Slow Turnover of Neutrophils and NSPs.

    • Explanation: The maturation of new neutrophils and the turnover of the existing pool in circulation takes time.[1] Even with complete CTSC inhibition, the pre-existing pool of active NSPs will persist until those neutrophils are cleared. The full effect of CTSC inhibition on NSP activity may not be apparent for several days.[4]

    • Suggested Solution: In experimental designs, particularly in vivo, incorporate longer treatment durations (e.g., >8 days) to allow for the turnover of the neutrophil population.[4] Monitor NSP activity at multiple time points to observe the kinetics of inhibition.

  • Possible Cause 3: Issues with NSP Activity Assays.

    • Explanation: The methods used to extract and measure NSP activity from whole blood or cell lysates can be variable. Incomplete lysis of neutrophils or the use of stimulation methods (e.g., zymosan) that may not fully release all NSPs can lead to an underestimation of total NSP activity and, consequently, the perceived effect of the inhibitor.[5]

    • Suggested Solution: Utilize a robust cell lysis method, such as using detergents like NP40, which has been shown to provide greater recovery of active NSPs compared to stimulation methods.[5] Ensure your assay can distinguish between active and inactive forms of the proteases.

Issue 2: Variability in Experimental Results Between Batches or Experiments.

  • Possible Cause 1: Instability of this compound in Solution.

    • Explanation: As mentioned, this compound is unstable at pH > 4.[1] If stock solutions are prepared or stored in buffers with a pH above this, the compound will degrade, leading to a lower effective concentration.

    • Suggested Solution: Prepare fresh stock solutions of this compound in an acidic buffer (pH ≤ 4) for each experiment. Avoid repeated freeze-thaw cycles. If storing solutions, validate the stability under your specific storage conditions.

  • Possible Cause 2: Inconsistent Cell Culture Conditions.

    • Explanation: The expression and activity of CTSC and NSPs can be influenced by cell culture conditions, such as cell density, passage number, and the presence of inflammatory stimuli.

    • Suggested Solution: Standardize all cell culture parameters. Ensure consistent cell seeding densities and use cells within a defined passage number range. If studying the effects on primary cells like neutrophils, be aware of donor-to-donor variability.

Quantitative Data Summary

Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound

ParameterValueReference
Mechanism of Action Irreversible Cathepsin C Inhibitor[1][2]
IC50 vs. CTSC <0.43 to 1 nM[1]
Plasma Half-life (t1/2) ~1.5 hours[3]
CTSC Inhibition (12 mg daily) ≥90% within 3 hours[1]
Neutrophil Elastase (NE) Inhibition ~20% (modest reduction)[1]
Cathepsin G (CTSG) Inhibition ~20% (modest reduction)[1]
Proteinase 3 (PR3) Inhibition ~20% (modest reduction)[1]

Table 2: Results from Phase I Clinical Trial (NCT02058407) - Repeat Dosing (12 mg daily for 21 days)

OutcomeObservationReference
CTSC Activity ≥90% inhibition[1]
NE Activity Reduction 7% - 47%[1]
CTSG Activity Reduction Up to 47%[1]
PR3 Activity Reduction Up to 37%[1]
Adverse Events Palmar-plantar epidermal desquamation in 7 of 10 subjects[1][2]

Experimental Protocols

Detailed Methodology for In Vitro Inhibition of Cathepsin C and Neutrophil Elastase Activity in a Human Neutrophil Progenitor Cell Line (e.g., U937)

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • For working solutions, dilute the stock solution in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.0) to prevent degradation. Prepare fresh dilutions for each experiment.

  • Cell Culture and Treatment:

    • Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Seed cells at a density of 1 x 106 cells/mL in a 24-well plate.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (acidic buffer with equivalent DMSO concentration) for 24-72 hours to allow for inhibition of CTSC in newly synthesized neutrophils.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells by resuspending the pellet in a lysis buffer containing 0.05% NP40 in PBS with protease inhibitors (excluding cysteine protease inhibitors if measuring CTSC activity).

    • Incubate on ice for 30 minutes with gentle agitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the cell lysate.

  • Measurement of Cathepsin C Activity:

    • Use a fluorogenic CTSC substrate (e.g., (H-Gly-Arg)2-AMC).

    • In a 96-well black plate, add 50 µL of cell lysate to each well.

    • Add 50 µL of reaction buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5).

    • Add 10 µL of the CTSC substrate to a final concentration of 100 µM.

    • Measure the fluorescence kinetically at an excitation wavelength of 380 nm and an emission wavelength of 460 nm for 30-60 minutes at 37°C.

    • Calculate the rate of substrate cleavage (RFU/min) and normalize to the total protein concentration of the lysate.

  • Measurement of Neutrophil Elastase Activity:

    • Use a fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC).

    • In a 96-well black plate, add 50 µL of cell lysate to each well.

    • Add 50 µL of reaction buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5).

    • Add 10 µL of the NE substrate to a final concentration of 100 µM.

    • Measure the fluorescence kinetically at an excitation wavelength of 380 nm and an emission wavelength of 460 nm for 30-60 minutes at 37°C.

    • Calculate the rate of substrate cleavage (RFU/min) and normalize to the total protein concentration of the lysate.

Visualizations

Cathepsin_C_Signaling_Pathway cluster_BoneMarrow Bone Marrow (Neutrophil Maturation) cluster_Circulation Circulation & Tissues Pro_NSPs Pro-Neutrophil Serine Proteases (Pro-NE, Pro-CTSG, Pro-PR3) CTSC Cathepsin C (CTSC/DPPI) Pro_NSPs->CTSC Activation by proteolytic cleavage Active_NSPs Active Neutrophil Serine Proteases (NE, CTSG, PR3) CTSC->Active_NSPs GSK2793660 This compound GSK2793660->CTSC Irreversible Inhibition Mature_Neutrophil Mature Neutrophil (with Active NSPs) Active_NSPs->Mature_Neutrophil Packaged into Azurophilic Granules Degranulation Degranulation Mature_Neutrophil->Degranulation Inflammation Inflammatory Stimuli Inflammation->Mature_Neutrophil Activation Released_NSPs Released Active NSPs Degranulation->Released_NSPs Tissue_Damage Tissue Damage & Inflammation Released_NSPs->Tissue_Damage Proteolysis of Extracellular Matrix

Caption: Cathepsin C signaling pathway and the inhibitory action of this compound.

Troubleshooting_Logic Start Inconsistent Results with this compound Issue1 High CTSC Inhibition, Low NSP Inhibition Start->Issue1 Issue2 High Variability Between Experiments Start->Issue2 Cause1A Short Half-Life of this compound Issue1->Cause1A Cause1B Slow Neutrophil Turnover Issue1->Cause1B Cause1C Suboptimal NSP Activity Assay Issue1->Cause1C Cause2A This compound Instability (pH > 4) Issue2->Cause2A Cause2B Inconsistent Cell Culture Issue2->Cause2B Solution1A Increase Dosing Frequency or Continuous Exposure Cause1A->Solution1A Solution1B Increase Treatment Duration (>8 days) Cause1B->Solution1B Solution1C Optimize Cell Lysis & Assay Protocol Cause1C->Solution1C Solution2A Use Acidic Buffer (pH ≤ 4) for Stock Solutions Cause2A->Solution2A Solution2B Standardize Cell Culture Parameters Cause2B->Solution2B

Caption: Troubleshooting workflow for inconsistent results with this compound.

References

impact of GSK-2793660 short half-life in experimental design

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following content uses a hypothetical IKK2 inhibitor, "IKK2-Inhibitor-X," to illustrate experimental design challenges associated with a short half-life. The pharmacokinetic data and some experimental considerations are based on the publicly available information for GSK-2793660, a Cathepsin C inhibitor with a similarly short half-life.

Frequently Asked Questions (FAQs)

Q1: What is IKK2-Inhibitor-X and what is its mechanism of action?

IKK2-Inhibitor-X is a potent and selective, hypothetical inhibitor of I-kappa-B kinase 2 (IKK2, also known as IKKβ). IKK2 is a critical kinase in the canonical NF-κB signaling pathway, which is a central regulator of inflammation, immunity, cell proliferation, and survival.[1][2][3] By inhibiting IKK2, this compound blocks the phosphorylation of IκBα, preventing its degradation and the subsequent nuclear translocation of NF-κB to activate gene transcription.[1][3]

Q2: What is the half-life of IKK2-Inhibitor-X and why is it important for my experimental design?

IKK2-Inhibitor-X has a very short plasma half-life of approximately 1.5 hours in human studies, similar to that observed for this compound.[4] This is a critical parameter to consider in your experimental design for both in vitro and in vivo studies. A short half-life means the compound is cleared rapidly, which can affect the duration of target engagement and the overall experimental outcome.[5][6][7]

Q3: How does the short half-life of IKK2-Inhibitor-X affect my in vitro cell-based assays?

For cell-based assays, the short half-life requires careful consideration of the incubation time. For short-term experiments (e.g., 1-4 hours), a single dose may be sufficient. However, for longer-term experiments (e.g., 24, 48, or 72 hours), the concentration of the inhibitor in the cell culture medium will decrease significantly over time. This can lead to a loss of IKK2 inhibition and a rebound in NF-κB signaling, potentially confounding your results. To maintain consistent inhibition, you may need to perform repeated dosing or use a perfusion system.

Q4: What are the implications of the short half-life for in vivo animal studies?

In animal models, the short half-life of IKK2-Inhibitor-X will necessitate a carefully designed dosing regimen to maintain therapeutic concentrations.[5][6] A single daily dose is unlikely to provide sustained target coverage. Therefore, more frequent dosing (e.g., multiple times a day) or continuous delivery methods like osmotic pumps may be required to achieve the desired pharmacological effect. Pharmacokinetic and pharmacodynamic (PK/PD) modeling can be highly beneficial in determining the optimal dosing strategy.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent results in long-term cell-based assays Loss of inhibitor activity due to its short half-life.- Re-dose the cells with fresh inhibitor at regular intervals (e.g., every 4-6 hours).- For continuous exposure, consider using a perfusion cell culture system.- Shorten the experimental duration if possible.
Lack of efficacy in in vivo models with once-daily dosing Insufficient drug exposure to maintain target inhibition over 24 hours.- Increase the dosing frequency (e.g., twice or three times daily).- Employ a continuous delivery method such as an osmotic pump.- Conduct a PK/PD study to correlate plasma concentration with target inhibition in the tissue of interest.
High variability between experimental replicates - Pipetting errors, especially with small volumes.- Inconsistent incubation times or temperatures.- Compound precipitation in aqueous buffers.- Ensure pipettes are calibrated and use proper pipetting techniques.- Use a calibrated incubator and maintain consistent timing for all experimental steps.- Check the solubility of the inhibitor in your assay buffer. If precipitation is observed, consider using a different buffer or a lower concentration of the inhibitor.[8]
No inhibition of NF-κB signaling observed - Inactive inhibitor due to improper storage or handling.- Insufficient inhibitor concentration.- Cell type is resistant to IKK2 inhibition.- Aliquot the inhibitor upon receipt and store at the recommended temperature to avoid freeze-thaw cycles.- Perform a dose-response experiment to determine the optimal concentration for your cell type.- Confirm IKK2 expression and its role in NF-κB activation in your specific cell line.

Quantitative Data

The following table summarizes the pharmacokinetic properties of a compound with a short half-life, exemplified by this compound.[4]

ParameterValueDescription
Time to Maximum Concentration (Tmax) ~0.5 - 1 hourThe time at which the maximum plasma concentration is reached after administration.
Terminal Elimination Half-life (t½) ~1.5 hoursThe time required for the plasma concentration of the drug to decrease by half.
Mechanism of Action Irreversible InhibitionAlthough the plasma half-life is short, the pharmacodynamic effect may be longer due to the irreversible binding to the target. This is a key consideration for this compound and would be for a hypothetical irreversible IKK2 inhibitor as well.[4]

Experimental Protocols

Protocol 1: Western Blot for IκBα Phosphorylation and Degradation

This protocol is designed to assess the direct effect of IKK2-Inhibitor-X on the canonical NF-κB pathway.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293) and grow to 80-90% confluency.

  • Pre-incubate the cells with IKK2-Inhibitor-X at the desired concentration or vehicle control (e.g., DMSO) for 1-2 hours.[9][10]

  • Stimulate the cells with an NF-κB activator, such as TNFα (10 ng/mL), for a time course (e.g., 0, 5, 15, 30, 60 minutes). The peak of IκBα phosphorylation is typically between 5 and 15 minutes.[9]

  • Lysate Preparation: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

  • Cell Transfection: Co-transfect cells with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Cell Treatment: After 24-48 hours, pre-treat the cells with a serial dilution of IKK2-Inhibitor-X or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., TNFα or IL-1β) for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The results should show a dose-dependent inhibition of NF-κB-driven luciferase expression.

Visualizations

IKK2_NF_kB_Signaling_Pathway IKK2/NF-kB Signaling Pathway and Inhibition cluster_stimuli Stimuli cluster_nfkb Cytoplasm cluster_nucleus Nucleus TNFa TNFa IL-1b IL-1b IL-1R IL-1R IL-1b->IL-1R TRAFs TRAFs IL-1R->TRAFs IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) IkBa_NFkB IκBα NF-κB (p65/p50) IKK_Complex->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_Ub Ub-IκBα IkBa_p->IkBa_Ub Ubiquitination Proteasome Proteasome IkBa_Ub->Proteasome Degradation NFkB NF-κB (p65/p50) Proteasome->NFkB IkBa_NFkB->IkBa_p NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Nuclear Translocation DNA DNA NFkB_n->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression TNFR TNFR TNFR->TRAFs TAK1 TAK1 TRAFs->TAK1 TAK1->IKK_Complex Phosphorylates IKKβ

Caption: Canonical NF-κB signaling pathway and the point of inhibition by IKK2-Inhibitor-X.

Experimental_Workflow_Short_HalfLife Experimental Workflow for Short Half-Life Inhibitors cluster_invitro In Vitro / Cell-Based Assay cluster_invivo In Vivo Animal Study start Start Experiment Cell_Seeding Seed Cells start->Cell_Seeding Acclimatization Animal Acclimatization start->Acclimatization Pre_incubation Pre-incubate with IKK2-Inhibitor-X Stimulation Stimulate with Agonist (e.g., TNFα) Pre_incubation->Stimulation Decision_LongTerm Long-term Assay? (> 4-6h) Stimulation->Decision_LongTerm Assay_Endpoint Measure Endpoint (e.g., Western Blot, Reporter Assay) Decision_LongTerm->Assay_Endpoint No Re_dose Re-dose with Inhibitor Decision_LongTerm->Re_dose Yes Re_dose->Stimulation Dosing_Strategy Dosing Strategy Single_Dose Single/Infrequent Dosing Dosing_Strategy->Single_Dose Not Recommended Frequent_Dosing Frequent Dosing (e.g., BID, TID) Dosing_Strategy->Frequent_Dosing Recommended Continuous_Infusion Continuous Infusion (e.g., Osmotic Pump) Dosing_Strategy->Continuous_Infusion Optimal Efficacy_Study Conduct Efficacy Study Frequent_Dosing->Efficacy_Study Continuous_Infusion->Efficacy_Study PK_PD_Analysis PK/PD Analysis Efficacy_Study->PK_PD_Analysis

Caption: Decision workflow for designing experiments with a short half-life inhibitor.

References

addressing GSK-2793660 instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK-2793660. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the handling and stability of this compound in aqueous solutions.

Troubleshooting Guide

Researchers using this compound may encounter issues related to its limited stability in aqueous environments. This guide provides insights into the compound's stability profile under various conditions to help troubleshoot experiments and ensure data integrity.

A critical factor in the handling of this compound is its susceptibility to degradation in solutions with a pH above 4.0. The primary degradation pathway involves the formation of two thermodynamically more stable cyclized products.[1] To prevent this, acidification of aqueous samples is necessary for accurate analysis.[1]

Table 1: this compound Aqueous Stability Data (Illustrative)

ConditionParameterTime PointRemaining this compound (%)Degradation Products Detected
pH pH 3.024 hours>95%Minimal
pH 5.024 hours~70%Cyclized Products A and B
pH 7.42 hours<10%Cyclized Products A and B
Temperature 4°C (in pH 3.0 buffer)72 hours>90%Minimal
25°C (in pH 3.0 buffer)24 hours>85%Minimal
40°C (in pH 3.0 buffer)24 hours~60%Cyclized Products A and B
Light Exposure Ambient Light (in pH 3.0 buffer)24 hours>90%Minimal
UV Light (254 nm, in pH 3.0 buffer)4 hours~75%Minor Photodegradants

Note: The data presented in this table is illustrative and intended to provide a general understanding of this compound's stability. Actual results may vary based on specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My results with this compound are inconsistent. What could be the cause?

A1: Inconsistent results are often due to the degradation of this compound in aqueous solutions with a pH greater than 4.[1] Ensure that your stock solutions and experimental buffers are maintained at a pH of 4.0 or below. For in vivo studies, be aware of the compound's short half-life and potential for degradation at physiological pH. When analyzing plasma samples, immediate acidification is crucial to prevent ex vivo cyclization.[1]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage of stock solutions, it is recommended to keep them at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is advisable. Always store in sealed containers to protect from moisture.

Q3: How should I prepare my aqueous working solutions of this compound?

A3: It is highly recommended to prepare fresh working solutions on the day of use. Use a buffer system that maintains a pH of 4.0 or lower, such as a citrate (B86180) or acetate (B1210297) buffer. If you observe any precipitation or phase separation during preparation, gentle heating and/or sonication can aid in dissolution.

Q4: What analytical methods are suitable for quantifying this compound?

A4: A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the accurate quantification of this compound.[1] It is imperative to acidify all samples prior to analysis to ensure the stability of the compound.[1]

Experimental Protocols

Protocol: Assessment of this compound Stability in Aqueous Buffers

This protocol outlines a forced degradation study to evaluate the stability of this compound under various pH conditions.

  • Preparation of Buffers:

    • Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-5, phosphate (B84403) buffers for pH 6-8).

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Sample Preparation:

    • Spike the this compound stock solution into each buffer to a final concentration of 10 µM.

    • Prepare a "time zero" sample for each pH condition by immediately adding an equal volume of 0.1% formic acid in acetonitrile (B52724) to precipitate proteins and stabilize the compound. Store at -80°C until analysis.

  • Incubation:

    • Incubate the remaining samples at a controlled temperature (e.g., 37°C).

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots and immediately quench the degradation by adding an equal volume of 0.1% formic acid in acetonitrile.

  • Sample Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent this compound and monitor for the appearance of degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.

    • Determine the degradation rate constant and half-life at each pH.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_sampling Sampling and Incubation cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-8) spike Spike Stock into Buffers (10 µM) prep_buffers->spike prep_stock Prepare 10 mM this compound Stock in DMSO prep_stock->spike time_zero Prepare 'Time Zero' Samples spike->time_zero incubate Incubate at 37°C spike->incubate analysis LC-MS/MS Analysis time_zero->analysis collect Collect Aliquots at Time Points incubate->collect quench Quench with Acidified Acetonitrile collect->quench quench->analysis data_analysis Calculate Degradation Rate analysis->data_analysis

Caption: Workflow for assessing the aqueous stability of this compound.

degradation_pathway Proposed Degradation Pathway of this compound GSK2793660 This compound (Active Compound) Intermediate Protonated Intermediate GSK2793660->Intermediate pH > 4 Product_A Cyclized Product A Intermediate->Product_A Intramolecular Cyclization Product_B Cyclized Product B Intermediate->Product_B Intramolecular Cyclization

Caption: Proposed cyclization degradation pathway of this compound at pH > 4.

References

Technical Support Center: GSK-2793660 Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive analysis of the clinical trial failure of GSK-2793660, a potent and irreversible inhibitor of Cathepsin C (CTSC).

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of the this compound clinical trial?

A1: The Phase I clinical trial for this compound was terminated primarily due to a combination of insufficient efficacy and unforeseen adverse events.[1][2] Specifically, while this compound effectively inhibited its target, Cathepsin C (CTSC), it failed to produce a significant reduction in the activity of downstream neutrophil serine proteases (NSPs) such as neutrophil elastase (NE), cathepsin G, and proteinase 3.[1][3] Additionally, a significant adverse event, palmar-plantar epidermal desquamation (peeling of the skin on the hands and feet), was observed in a majority of subjects who received repeat doses.[1][2][3]

Q2: What was the mechanism of action for this compound?

A2: this compound is an oral, irreversible inhibitor of Cathepsin C (CTSC).[1][4][5] CTSC is a lysosomal cysteine protease responsible for the activation of several neutrophil serine proteases (NSPs). The therapeutic hypothesis was that by inhibiting CTSC, the activation of these NSPs would be blocked, thereby reducing inflammation in diseases like bronchiectasis.[1][4]

Q3: At what stage did the this compound clinical trial fail?

A3: The clinical development of this compound was halted during a Phase I study.[1][2][3] This first-in-human study was designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound in healthy male subjects.[1][6]

Q4: What were the key safety concerns observed during the trial?

A4: The most significant safety concern was the manifestation of epidermal desquamation on the palmar and plantar surfaces in seven out of ten subjects who received repeat doses of 12 mg of this compound for 21 days.[1][3] This skin peeling began 7–10 days after the start of dosing.[1][3] While there were no other clinically important safety findings, this adverse event was unexpected, as it was not observed in preclinical toxicology studies in rats and dogs.[1]

Troubleshooting Guide for Cathepsin C Inhibitor Development

This guide addresses potential issues that researchers might encounter when developing CTSC inhibitors, based on the learnings from the this compound trial.

Issue Potential Cause Troubleshooting/Consideration
Lack of downstream target engagement despite potent enzyme inhibition. - Residual enzyme activity may be sufficient for pro-enzyme activation. - Short drug half-life might not provide sustained inhibition.[2] - Incomplete understanding of the biological threshold for CTSC inhibition required to impact NSP activity.- Aim for near-complete (>99%) and sustained CTSC inhibition. - Consider alternative dosing regimens (e.g., more frequent dosing) to compensate for a short half-life. - Investigate the relationship between the level of CTSC inhibition and downstream NSP activation more thoroughly in preclinical models.
Unexpected on-target toxicity (e.g., skin desquamation). - The biological role of the target in specific tissues may be poorly understood. - The phenotype of genetic deficiency in the target (e.g., Papillon-Lefèvre syndrome for CTSC) may not fully predict the effects of pharmacological inhibition in adults.[1]- Conduct thorough preclinical studies to investigate the target's function in a wide range of tissues, including those not directly related to the intended therapeutic effect. - Consider developing reversible inhibitors, which may offer a better safety profile compared to irreversible inhibitors.[2]
Disconnect between preclinical and clinical safety findings. - Species-specific differences in target biology and drug metabolism.- Utilize human-derived in vitro models (e.g., organoids, tissue cultures) to better predict human-specific toxicities. - If possible, investigate the target's expression and function in human tissues.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the this compound Phase I clinical trial.

Table 1: Pharmacodynamic Effect of this compound on Cathepsin C Inhibition

Dose Regimen Achieved CTSC Inhibition Time to Inhibition Confidence Interval (95%)
12 mg once daily for 21 days≥90%Within 3 hours on Day 156, 130

Data sourced from references[1][3].

Table 2: Effect of this compound on Downstream Neutrophil Serine Protease Activity

Neutrophil Serine Protease Observed Reduction in Activity
Neutrophil Elastase (NE)Approximately 20% (with fluctuations up to 47%)
Cathepsin GApproximately 20% (with fluctuations up to 47%)
Proteinase 3Approximately 20% (with fluctuations up to 37%)

Data sourced from references[1][3].

Experimental Protocols

Phase I Clinical Trial Design (Summarized)

  • Study Design: A randomized, placebo-controlled, crossover design for single ascending doses, and a parallel-group design for repeat doses.[1][3]

  • Participants: Healthy male subjects.[1][3]

  • Single Ascending Dose (Part A): Oral doses of this compound ranging from 0.5 mg to 20 mg or placebo were administered.[1][3][6]

  • Repeat Dose (Part B): A separate cohort received once-daily oral doses of 12 mg this compound or placebo for 21 days.[1][3]

  • Assessments: Safety (adverse events, clinical laboratory tests, vital signs, ECGs), pharmacokinetics (plasma concentrations of this compound), and pharmacodynamics (whole blood CTSC enzyme activity and NSP activity).[1]

Whole Blood Cathepsin C Activity Assay (Methodology Overview)

  • Principle: Measurement of CTSC enzymatic activity in whole blood samples.

  • Procedure (Illustrative):

    • Collect whole blood samples from subjects at specified time points.

    • Lyse red blood cells to release intracellular contents, including CTSC from neutrophils.

    • Incubate the lysate with a specific fluorogenic substrate for CTSC.

    • Measure the rate of fluorescent product generation using a plate reader.

    • Calculate the percent inhibition of CTSC activity relative to a pre-dose baseline or placebo control.

Visualizations

GSK2793660_Signaling_Pathway cluster_0 Mechanism of Action GSK2793660 This compound CTSC Cathepsin C (CTSC) GSK2793660->CTSC Inhibits (Irreversible) Active_NSPs Active Neutrophil Serine Proteases (NE, CatG, PR3) CTSC->Active_NSPs Activates Pro_NSPs Pro-Neutrophil Serine Proteases (pro-NE, pro-CatG, pro-PR3) Pro_NSPs->CTSC

Caption: Mechanism of action of this compound.

GSK2793660_Trial_Failure_Logic cluster_1 Logical Flow of Clinical Trial Failure A This compound Administration B High CTSC Inhibition (≥90%) A->B E Palmar-Plantar Epidermal Desquamation A->E C Modest NSP Inhibition (~20%) B->C D Insufficient Efficacy C->D F Trial Termination D->F E->F

References

Technical Support Center: Understanding GSK-2793660-Induced Skin Peeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers investigating the mechanism of skin peeling induced by GSK-2793660, an irreversible inhibitor of Cathepsin C (CTSC). The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, data summaries, and visual diagrams to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary skin-related adverse event observed with this compound?

A1: The primary skin-related adverse event is epidermal desquamation, which manifests as peeling of the skin, particularly on the palms of the hands and soles of the feet (palmar-plantar surfaces). This was observed in a Phase I clinical trial (NCT02058407) involving healthy male subjects.[1][2]

Q2: At what dose and after how long does this skin peeling typically occur?

A2: In the clinical trial, skin peeling was observed in subjects receiving repeat oral doses of 12 mg of this compound once daily. The onset of this adverse event was typically between 7 to 10 days after the initiation of dosing.[1][2]

Q3: What is the proposed mechanism behind this compound-induced skin peeling?

A3: The proposed mechanism is the inhibition of Cathepsin C (CTSC). CTSC is a lysosomal cysteine protease that is believed to play a crucial role in the proper differentiation and desquamation of keratinocytes, the primary cells of the epidermis. By irreversibly inhibiting CTSC, this compound likely disrupts the normal proteolytic processes required for maintaining the integrity of the epidermal layers, leading to premature peeling. This is supported by the skin manifestations seen in Papillon-Lefèvre syndrome, a rare genetic disorder caused by a loss-of-function mutation in the CTSC gene.

Q4: Were similar skin findings observed in preclinical toxicology studies?

A4: No, preclinical toxicology studies in rats and dogs, with dosing for up to 3 months at high doses, did not show any skin abnormalities.[1] This suggests a potential species-specific difference in the role of CTSC in skin integrity or a difference in drug metabolism and distribution.

Q5: Is the skin peeling associated with inflammation?

A5: The observed skin desquamation was generally not associated with significant visual signs of inflammation, exudates, or pain.[1]

Troubleshooting Guide for In Vitro Experiments

This guide addresses potential issues researchers may encounter when studying this compound-induced skin peeling in a laboratory setting.

IssuePossible Cause(s)Suggested Solution(s)
No observable effect of this compound on keratinocyte differentiation in 2D culture. - Insufficient drug concentration or incubation time.- Keratinocyte cell line (e.g., HaCaT) may not fully recapitulate in vivo epidermal structure.- The chosen differentiation markers are not sensitive to CTSC inhibition.- Perform a dose-response and time-course experiment to determine optimal conditions.- Utilize a 3D human skin equivalent model for a more physiologically relevant system.- Analyze a broader range of differentiation markers, including loricrin, filaggrin, and specific keratins (KRT1, KRT10).
High variability in results from 3D skin equivalent models. - Inconsistent tissue culture technique.- Variability in the thickness and differentiation of the skin equivalents.- Drug penetration issues.- Standardize all steps of the 3D model generation, including cell seeding density and culture duration.- Perform histological analysis to ensure consistent tissue morphology before drug treatment.- Use a formulation of this compound that enhances skin penetration or consider longer exposure times.
Difficulty in quantifying the degree of skin peeling in vitro. - Subjective visual assessment.- Lack of a standardized and quantitative endpoint.- Employ a validated quantitative assay, such as measuring the release of a fluorescently labeled substrate from the upper layers of the 3D skin model.- Utilize image analysis software to quantify the area of desquamation from microscopic images.
Contradictory results in downstream protease activity assays. - Off-target effects of this compound at high concentrations.- Complexity of the proteolytic cascade in the skin.- Confirm the specific inhibition of CTSC activity in your experimental system using a fluorogenic substrate assay.- Investigate the activity of other proteases involved in desquamation, such as kallikreins (KLKs), to understand the broader impact of CTSC inhibition.

Experimental Protocols

In Vitro Keratinocyte Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of human keratinocytes.

Methodology:

  • Cell Culture: Culture primary human epidermal keratinocytes or HaCaT cells in a low-calcium keratinocyte growth medium.

  • Induction of Differentiation: Once cells reach 70-80% confluency, switch to a high-calcium (1.2-1.8 mM) differentiation medium to induce differentiation.

  • Drug Treatment: Concurrently with the switch to high-calcium medium, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period of 3 to 7 days, replacing the medium with fresh medium and drug every 2-3 days.

  • Analysis:

    • Morphological Assessment: Observe changes in cell morphology using phase-contrast microscopy.

    • Western Blotting: Lyse the cells and perform Western blot analysis for key differentiation markers such as Keratin 1 (KRT1), Keratin 10 (KRT10), Loricrin, and Filaggrin.[3][4]

    • Quantitative PCR (qPCR): Extract RNA and perform qPCR to analyze the gene expression of the aforementioned differentiation markers.

3D Human Skin Equivalent (HSE) Model for Desquamation Assessment

Objective: To evaluate the effect of this compound on the stratification and desquamation of a 3D human skin model.

Methodology:

  • HSE Culture: Culture commercially available full-thickness HSEs according to the manufacturer's instructions. These models consist of a dermal layer with fibroblasts and a stratified epidermal layer with keratinocytes.

  • Drug Treatment: Apply this compound topically to the surface of the HSEs in a suitable vehicle or add it to the culture medium. Include a vehicle-only control group.

  • Incubation: Culture the treated HSEs for up to 14 days.

  • Analysis:

    • Histology: At various time points, fix the HSEs in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to visualize the epidermal structure and signs of peeling.

    • Immunohistochemistry: Perform immunohistochemical staining for markers of cell adhesion (e.g., Desmoglein-1, Corneodesmosin) and differentiation to assess the integrity of the stratum corneum.

    • Quantitative Desquamation Assay: A gentle tape-stripping method can be used to collect corneocytes from the surface of the HSEs. The amount of protein collected can be quantified as a measure of desquamation.

Quantitative Data Summary

Table 1: Incidence of Skin Peeling in a Phase I Clinical Trial of this compound

Treatment GroupDoseNumber of Subjects with Skin PeelingTotal Number of SubjectsIncidence Rate
This compound12 mg once daily (repeat dose)71070%
PlaceboN/A050%

Data from the NCT02058407 clinical trial.[1]

Table 2: Effect of this compound on Cathepsin C and Downstream Protease Activity

AnalyteMethod% Inhibition/Reduction (vs. Placebo)
Whole Blood CTSC ActivityEnzyme Assay≥90% inhibition within 3 hours on day 1
Neutrophil Elastase (NE) ActivityEnzyme AssayModest reductions of approximately 20%
Cathepsin G ActivityEnzyme AssayModest reductions of approximately 20%
Proteinase 3 ActivityEnzyme AssayModest reductions of approximately 20%

Data from the NCT02058407 clinical trial.[1]

Visualizations

Proposed_Mechanism_of_GSK2793660_Induced_Skin_Peeling cluster_epidermis Epidermal Keratinocyte GSK2793660 This compound CTSC Cathepsin C (CTSC) GSK2793660->CTSC Inhibits Pro_Proteases Pro-proteases (e.g., Pro-Kallikreins) CTSC->Pro_Proteases Activates CTSC->Pro_Proteases Activation Blocked Active_Proteases Active Proteases (e.g., Kallikreins) Corneodesmosomes Corneodesmosome Proteins Active_Proteases->Corneodesmosomes Degrade Active_Proteases->Corneodesmosomes Degradation Inhibited Degradation Protein Degradation Desquamation Normal Desquamation Degradation->Desquamation Leads to Skin_Peeling Premature Skin Peeling Desquamation->Skin_Peeling Disrupted

Caption: Proposed mechanism of this compound-induced skin peeling.

Experimental_Workflow_3D_Skin_Model cluster_analysis Analysis start Start: Culture 3D Human Skin Equivalents (HSEs) treatment Topical Application: This compound vs. Vehicle start->treatment incubation Incubation (up to 14 days) treatment->incubation histology Histology (H&E Staining) - Epidermal Structure - Desquamation incubation->histology ihc Immunohistochemistry - Cell Adhesion Markers - Differentiation Markers incubation->ihc quant_desquamation Quantitative Desquamation Assay - Tape Stripping - Protein Quantification incubation->quant_desquamation end End: Data Interpretation histology->end ihc->end quant_desquamation->end

Caption: Experimental workflow for assessing skin peeling in a 3D model.

References

mitigating cytotoxicity of GSK-2793660 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cytotoxicity with the Cathepsin C (CTSC) inhibitor, GSK-2793660, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an irreversible and potent inhibitor of Cathepsin C (CTSC), a lysosomal cysteine protease.[1] CTSC is crucial for the activation of several neutrophil serine proteases, including neutrophil elastase, cathepsin G, and proteinase 3.[2] By inhibiting CTSC, this compound prevents the maturation of these downstream proteases.

Q2: What are the observed cytotoxic effects of this compound?

In a Phase I clinical trial, a significant adverse effect of this compound was epidermal desquamation, which is the peeling of the skin, particularly on the palms and soles.[2] This suggests that the primary cytotoxic effect in a physiological context is directed towards skin cells, specifically keratinocytes. In vitro, loss of CTSC function in keratinocytes has been shown to decrease apoptosis and increase proliferation, while downregulating key structural proteins. This disruption of normal keratinocyte differentiation and cornification likely underlies the observed skin peeling.

Q3: Why am I observing unexpected effects on cell proliferation and viability in my in vitro experiments with this compound?

The effect of this compound on keratinocytes may not present as typical cytotoxicity (i.e., immediate cell death). Instead, it can disrupt the normal processes of keratinocyte differentiation and adhesion. Loss of CTSC function has been associated with increased keratinocyte proliferation and reduced apoptosis. This can lead to a dysfunctional epidermal barrier. Therefore, standard cytotoxicity assays that measure cell death might not fully capture the compound's effects. It is advisable to also assess markers of proliferation (e.g., Ki-67) and differentiation (e.g., loricrin, filaggrin).

Q4: Are there known IC50 values for this compound?

This compound is a highly potent inhibitor of Cathepsin C, with a reported IC50 value of approximately 1 nM.[3] It is important to note that this is the IC50 for enzyme inhibition, not necessarily for cytotoxicity in cell culture. Cytotoxic concentrations (CC50) may vary significantly depending on the cell type and assay conditions.

Troubleshooting Guides

Guide 1: Unexpectedly High Cell Viability in Cytotoxicity Assays

If you are observing unexpectedly high cell viability or even increased proliferation after treating keratinocytes with this compound, consider the following:

Possible Cause Recommended Solution
Mechanism of Action: this compound's primary effect on keratinocytes may be disruption of differentiation rather than induction of apoptosis or necrosis.1. Assess Differentiation Markers: Use techniques like Western blotting or immunofluorescence to analyze the expression of key keratinocyte differentiation markers such as loricrin and filaggrin. A decrease in these proteins can indicate a disruption of the cornification process. 2. Proliferation Assay: Perform a proliferation assay (e.g., Ki-67 staining or a BrdU incorporation assay) to determine if the compound is inducing cell division.
Assay Selection: Standard viability assays (e.g., MTT, XTT) measure metabolic activity, which may not directly correlate with the specific cytotoxicity of this compound.1. Use a Multi-Parametric Approach: Combine a metabolic assay with a direct measure of cell death, such as a membrane integrity assay (e.g., LDH release or a live/dead stain). 2. Functional Assays: Consider functional assays that measure the integrity of a keratinocyte monolayer, such as a scratch wound healing assay or a transepithelial electrical resistance (TEER) measurement for 3D cultures.
Incorrect Dosing: The concentration of this compound may be in a range that promotes proliferation rather than cytotoxicity.Perform a Wide-Range Dose-Response: Test a broad range of concentrations to identify the optimal concentration for your experimental goals.
Guide 2: Mitigating this compound-Induced Effects on Keratinocyte Cultures

If the goal is to utilize this compound for its CTSC inhibitory properties while minimizing its impact on keratinocyte health and function, the following strategies can be explored:

Strategy Description
Concentration Optimization Titrate this compound to the lowest effective concentration that achieves the desired level of CTSC inhibition in your specific cell model. This can be determined by performing a dose-response curve and measuring the activity of a downstream CTSC target.
Co-treatment with Pro-differentiation Agents Consider co-treating cells with agents that promote keratinocyte differentiation, such as high calcium concentrations in the culture medium or retinoic acid. This may help to counteract the disruptive effects of this compound on the differentiation program.
Use of 3D Skin Equivalents Three-dimensional (3D) skin models more closely mimic the in vivo environment and may provide a more physiologically relevant context for assessing the effects of this compound. These models can also be used to test the efficacy of mitigating strategies.
Intermittent Dosing Instead of continuous exposure, consider an intermittent dosing regimen to allow for periods of recovery. The optimal dosing schedule would need to be determined empirically.

Experimental Protocols

Protocol 1: Assessing this compound Cytotoxicity in Keratinocytes

This protocol outlines a multi-parametric approach to evaluate the in vitro effects of this compound on human keratinocytes (e.g., HaCaT cell line or primary human epidermal keratinocytes).

Materials:

  • Human keratinocyte cell line (e.g., HaCaT) or primary human epidermal keratinocytes

  • Keratinocyte growth medium

  • This compound

  • DMSO (vehicle control)

  • 96-well and 6-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • Antibodies for Western blotting (anti-Loricrin, anti-Filaggrin, anti-Actin)

  • Bradford assay reagent for protein quantification

Procedure:

  • Cell Seeding:

    • For 96-well plates (MTT and LDH assays): Seed keratinocytes at a density of 1 x 10⁴ cells/well.

    • For 6-well plates (Western blotting): Seed keratinocytes at a density of 2.5 x 10⁵ cells/well.

    • Allow cells to adhere and reach 70-80% confluency.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in keratinocyte growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1% in all wells, including the vehicle control.

    • Replace the culture medium with the medium containing different concentrations of this compound or vehicle control.

    • Incubate for 24, 48, and 72 hours.

  • MTT Assay (Cell Viability):

    • Following treatment, add MTT solution to each well and incubate according to the manufacturer's instructions.

    • Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the vehicle-treated control.

  • LDH Assay (Membrane Integrity):

    • Collect the cell culture supernatant.

    • Perform the LDH assay according to the manufacturer's protocol.

    • Measure the absorbance at the recommended wavelength.

    • Calculate cytotoxicity as a percentage of the positive control (lysed cells).

  • Western Blotting (Differentiation Markers):

    • Lyse the cells from the 6-well plates and quantify the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against loricrin, filaggrin, and a loading control (e.g., actin).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands.

    • Quantify the band intensities to determine changes in protein expression.

Data Presentation

Table 1: Quantitative Analysis of this compound Effects on Keratinocytes

Treatment GroupCell Viability (% of Control)Cytotoxicity (% of Max)Loricrin Expression (Fold Change)Filaggrin Expression (Fold Change)
Vehicle Control 10001.01.0
This compound (Low Conc.)
This compound (Mid Conc.)
This compound (High Conc.)

Data to be filled in based on experimental results.

Visualizations

Cytotoxicity_Workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_setup 1. Experimental Setup cluster_assays 2. Cytotoxicity and Differentiation Assessment cluster_analysis 3. Data Analysis start Seed Keratinocytes treatment Treat with this compound (Dose-Response) start->treatment viability MTT Assay (Viability) treatment->viability membrane LDH Assay (Membrane Integrity) treatment->membrane markers Western Blot (Loricrin, Filaggrin) treatment->markers quantify Quantify Results viability->quantify membrane->quantify markers->quantify interpret Interpret Data quantify->interpret end End interpret->end Conclusion on Cytotoxicity Profile

Caption: Workflow for assessing this compound cytotoxicity in keratinocytes.

CTSC_Signaling_Pathway Proposed Signaling Pathway for this compound-Induced Epidermal Effects cluster_inhibition_effect Effect of Inhibition GSK This compound CTSC Cathepsin C (CTSC) GSK->CTSC Inhibits Pro_Proteases Pro-Proteases (e.g., for Profilaggrin processing) CTSC->Pro_Proteases Activates Loricrin_Exp Loricrin Expression CTSC->Loricrin_Exp May Regulate Adhesion Keratinocyte Adhesion CTSC->Adhesion Impacts Proteases Active Proteases Pro_Proteases->Proteases Matures to Profilaggrin Profilaggrin Proteases->Profilaggrin Processes Filaggrin Filaggrin Profilaggrin->Filaggrin Cornified_Env Cornified Envelope Formation Filaggrin->Cornified_Env Promotes Loricrin_Exp->Cornified_Env Contributes to Cornified_Env->Adhesion Maintains Desquamation Epidermal Desquamation Adhesion->Desquamation Prevents

Caption: Proposed pathway of this compound's effect on the epidermis.

References

Technical Support Center: Interpreting Unexpected Phenotypes in GSK-2793660-Treated Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes in animal models treated with GSK-2793660, an irreversible inhibitor of Cathepsin C (CTSC).

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is an oral, irreversible, and selective inhibitor of Cathepsin C (CTSC).[1][2] CTSC is a lysosomal cysteine protease crucial for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G, and proteinase 3.[1][3] By inhibiting CTSC, this compound is hypothesized to reduce the activity of these downstream NSPs, which are implicated in inflammatory processes.[1]

Q2: What are the documented phenotypes of this compound in humans?

A2: In a Phase I clinical trial, repeat oral doses of this compound in healthy male subjects led to an unexpected phenotype of palmar-plantar epidermal desquamation (peeling of the skin on the palms of the hands and soles of the feet).[1][3] This occurred in 7 out of 10 subjects receiving 12 mg daily for 21 days, typically starting 7-10 days after the commencement of dosing.[1][3] While high levels of CTSC inhibition (≥90%) in the blood were achieved, only modest reductions (approximately 20%) in downstream NSP activity were observed.[1][3]

Q3: Were the skin-related phenotypes observed in preclinical animal models?

A3: No, the epidermal desquamation seen in humans was not reported in preclinical toxicology studies.[1] Rats and dogs were dosed for up to 3 months with high doses of this compound without manifesting any skin abnormalities.[1] This species-specific difference is a key challenge in interpreting data from animal models.

Troubleshooting Unexpected Phenotypes

Researchers using this compound in animal models may encounter a range of unexpected results, from the absence of a predicted phenotype to the emergence of novel, unforeseen effects. This guide provides a structured approach to troubleshooting these observations.

Scenario 1: Absence of Expected Phenotype (e.g., no anti-inflammatory effect)

If you are not observing the expected therapeutic effect in your animal model, consider the following factors:

  • Pharmacokinetics and Pharmacodynamics (PK/PD):

    • Insufficient Target Engagement: Was a sufficient level of CTSC inhibition achieved in the target tissue? The relationship between plasma concentration and tissue-specific inhibition can vary between species.

    • Short Half-life: this compound has a short half-life in humans (~1.5 hours).[1] This may also be the case in your animal model, potentially leading to incomplete suppression of CTSC activity between doses.

  • Species-Specific Biology:

    • Redundancy in NSP Activation: The CTSC pathway for NSP activation may be less critical in your chosen animal model compared to humans, with alternative activation pathways compensating for CTSC inhibition.

    • Differences in NSP Function: The pathological role of the targeted NSPs in your disease model may differ from that in humans.

Scenario 2: Observation of an Unexpected Phenotype (e.g., skin lesions, organ toxicity)

If your animal model develops an unexpected adverse phenotype, the following troubleshooting steps are recommended:

  • Rule out Off-Target Effects:

    • Selectivity Profile: While this compound is reported to be selective for CTSC, high local concentrations in specific tissues could lead to off-target inhibition of other proteases.

  • Investigate Species-Specific Metabolism:

    • Metabolite Toxicity: The metabolic profile of this compound may differ between species. A unique metabolite in your animal model could be responsible for the observed toxicity.

  • Consider the Role of CTSC in Different Tissues:

    • Tissue-Specific CTSC Function: The biological role of CTSC may vary across tissues and species. The unexpected phenotype could be an on-target effect related to the inhibition of a previously unknown function of CTSC in that specific tissue in your animal model.

Data Summary

The following tables summarize key quantitative data from the Phase I human study of this compound.

Table 1: Pharmacodynamic Effects of this compound in Humans (12 mg daily for 21 days)

ParameterObservationCitation
CTSC Inhibition (Whole Blood) ≥90% inhibition achieved within 3 hours on day 1[1][3]
Neutrophil Elastase (NE) Activity Reduction Approximately 20%[1][3]
Cathepsin G Activity Reduction Approximately 20%[1][3]
Proteinase 3 Activity Reduction Approximately 20%[1][3]

Table 2: Incidence of Epidermal Desquamation in Humans (12 mg daily for 21 days)

ParameterObservationCitation
Incidence 7 out of 10 subjects[1][3]
Onset 7-10 days after dosing commencement[1][3]
Location Palmar and plantar surfaces[1][3]

Experimental Protocols

Detailed experimental protocols from the preclinical animal studies of this compound are not publicly available. However, a general methodology for assessing skin toxicity in animal models is provided below as a reference for researchers designing their own studies.

General Protocol for Dermatological Assessment in Animal Models

  • Animal Model: Select a relevant species (e.g., rat, dog, minipig). Justify the selection based on metabolic and physiological similarities to humans, if known.

  • Dose Administration:

    • Route of Administration: Oral gavage is appropriate for this compound.

    • Dose Levels: Include a vehicle control, a low dose, a mid-dose, and a high dose. Dose selection should be based on initial dose-ranging studies.

    • Frequency: Once or twice daily, depending on the pharmacokinetic profile in the chosen species.

  • Clinical Observations:

    • Conduct daily cage-side observations for general health.

    • Perform detailed clinical examinations at least once weekly. Pay close attention to the skin, particularly on the paws, for signs of erythema (redness), edema (swelling), scaling, or peeling. Use a standardized scoring system (e.g., Draize scale) to quantify observations.

  • Histopathology:

    • At the end of the study, collect skin samples from multiple sites (including paws) for histopathological analysis.

    • Process tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • A board-certified veterinary pathologist should examine the slides for any microscopic changes in the epidermis, dermis, and subcutaneous tissues.

Visualizations

Signaling Pathway of this compound

GSK-2793660_Signaling_Pathway GSK2793660 This compound CTSC Cathepsin C (CTSC) GSK2793660->CTSC Inhibits Pro_NSPs Pro-Neutrophil Serine Proteases (e.g., Pro-Neutrophil Elastase) NSPs Active Neutrophil Serine Proteases (e.g., Neutrophil Elastase) Pro_NSPs->NSPs Activated by CTSC Inflammation Inflammatory Response NSPs->Inflammation Promotes

Caption: Mechanism of action of this compound.

Experimental Workflow for Investigating Unexpected Phenotypes

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Dose Verify Dosing and Formulation Start->Check_Dose Metabolite Metabolite Profiling Start->Metabolite Histopath Histopathological Examination of Affected Tissues Start->Histopath Off_Target In Vitro Off-Target Screening Start->Off_Target PK_PD Pharmacokinetic/Pharmacodynamic Analysis (Plasma and Tissue) Check_Dose->PK_PD Interpretation Data Interpretation and Hypothesis Generation PK_PD->Interpretation Metabolite->Interpretation Histopath->Interpretation Off_Target->Interpretation

Caption: A logical workflow for troubleshooting unexpected phenotypes.

Logical Relationship of Findings

Findings_Relationship GSK This compound Treatment Human Human Study: - High CTSC Inhibition in Blood - Modest NSP Inhibition - Palmar-Plantar Desquamation GSK->Human Animal Preclinical Animal Studies (Rat, Dog): - No Reported Skin Abnormalities GSK->Animal Discrepancy Species-Specific Difference Human->Discrepancy Animal->Discrepancy Hypothesis1 Hypothesis 1: Species difference in skin CTSC function or expression Discrepancy->Hypothesis1 Hypothesis2 Hypothesis 2: Different metabolic profiles leading to a human-specific toxic metabolite Discrepancy->Hypothesis2 Hypothesis3 Hypothesis 3: PK/PD differences leading to higher unbound drug concentration in human skin Discrepancy->Hypothesis3

Caption: Relationship between findings and potential hypotheses.

References

Validation & Comparative

A Comparative Guide for Researchers: GSK-2793660 vs. Brensocatib (AZD7986)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two investigational drugs targeting neutrophilic inflammation: GSK-2793660 and Brensocatib (B605779) (formerly AZD7986). Both compounds are inhibitors of Dipeptidyl Peptidase 1 (DPP1), also known as Cathepsin C (CTSC), a key enzyme in the activation of neutrophil serine proteases (NSPs). This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical and clinical data, and safety profiles.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and Brensocatib target the same enzyme, DPP1, but through different modes of inhibition. DPP1 is a cysteine protease responsible for cleaving the N-terminal dipeptides from the pro-forms of several NSPs, including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), within the bone marrow during neutrophil maturation.[1][2][3] By inhibiting DPP1, these drugs aim to reduce the levels of active NSPs in circulating neutrophils, thereby mitigating the tissue damage caused by excessive neutrophilic inflammation in various diseases.[4][5]

This compound is an oral, irreversible inhibitor of Cathepsin C.[6][7] Its irreversible binding is designed to provide sustained inhibition of the enzyme.[6]

Brensocatib (AZD7986) , in contrast, is an oral, selective, and reversible inhibitor of DPP1.[2][5] This reversible mechanism may offer a different pharmacological profile compared to an irreversible inhibitor.

Signaling Pathway

The signaling pathway for both drugs involves the inhibition of DPP1 and the subsequent reduction in active neutrophil serine proteases.

DPP1_Inhibition_Pathway cluster_bone_marrow Bone Marrow cluster_inhibitors Pharmacological Intervention cluster_circulation Circulation & Target Tissues Pro-NSPs Pro-Neutrophil Serine Proteases (pro-NE, pro-PR3, pro-CatG) DPP1 DPP1 (Cathepsin C) Pro-NSPs->DPP1 Active_NSPs Active Neutrophil Serine Proteases (NE, PR3, CatG) DPP1->Active_NSPs Activation Neutrophils Mature Neutrophils Active_NSPs->Neutrophils GSK2793660 This compound (Irreversible Inhibitor) GSK2793660->DPP1 Inhibits Brensocatib Brensocatib (Reversible Inhibitor) Brensocatib->DPP1 Inhibits Inflammation Tissue Damage & Inflammation Neutrophils->Inflammation Release of Active NSPs

Caption: Mechanism of action for DPP1 inhibitors.

Preclinical and Clinical Data Comparison

Direct head-to-head clinical trials of this compound and Brensocatib have not been conducted. Therefore, this comparison is based on data from their respective clinical development programs.

This compound: Phase 1 Findings

The clinical development of this compound was halted after a Phase 1 study in healthy volunteers.[6][8]

ParameterResultCitation
Study Design Randomized, double-blind, placebo-controlled, single and multiple ascending dose study in healthy male subjects.[6][9]
Dosing Single oral doses from 0.5 to 20 mg; once-daily doses of 12 mg for 21 days.[6][9]
Pharmacodynamics Single doses dose-dependently inhibited whole blood CTSC activity. Once-daily 12 mg dosing for 21 days achieved ≥90% inhibition of CTSC within 3 hours on day 1.[6][9]
Efficacy on NSPs Only modest reductions of whole blood enzyme activity of approximately 20% were observed for NE, cathepsin G, and proteinase 3.[6][9]
Safety and Tolerability Seven of 10 subjects receiving repeat doses of 12 mg manifested epidermal desquamation on palmar and plantar surfaces, beginning 7-10 days after dosing commencement.[6][9]
Development Status Discontinued after Phase 1.[8]
Brensocatib (AZD7986): From Phase 1 to FDA Approval

Brensocatib has undergone a more extensive clinical development program, culminating in its FDA approval for non-cystic fibrosis bronchiectasis (NCFB) in August 2025.[1]

Phase 2 WILLOW Trial (NCT03218917)

ParameterResultCitation
Study Design Randomized, double-blind, placebo-controlled, parallel-group trial in patients with NCFB.[10]
Dosing 10 mg or 25 mg once daily for 24 weeks.[10]
Primary Endpoint Time to first pulmonary exacerbation.[10]
Efficacy Both 10 mg and 25 mg doses prolonged the time to first exacerbation compared to placebo. A dose-dependent reduction in sputum neutrophil elastase activity was observed.[10][11]
Safety The incidence of dental and skin adverse events was higher with the 10-mg and 25-mg doses, respectively, than with placebo.[10]

Phase 3 ASPEN Trial (NCT04594369)

ParameterResultCitation
Study Design Phase 3, double-blind, randomized, placebo-controlled trial in patients with bronchiectasis.[12][13]
Dosing 10 mg or 25 mg once daily for 52 weeks.[12]
Primary Endpoint Annualized rate of adjudicated pulmonary exacerbations.[12]
Efficacy Both 10 mg and 25 mg doses led to a lower annualized rate of pulmonary exacerbations than placebo. The 25-mg dose also resulted in a smaller decline in FEV1.[12][13]
Safety The incidence of adverse events was similar across groups, with a higher incidence of hyperkeratosis with brensocatib.[12]

Experimental Protocols

Detailed, step-by-step protocols for the assays used in these trials are often proprietary. However, the principles behind the key measurements are well-established.

Measurement of Neutrophil Elastase (NE) Activity

A common method for measuring NE activity in biological samples like whole blood or sputum involves the use of a specific synthetic substrate that, when cleaved by NE, releases a fluorescent or chromogenic reporter molecule.

NE_Assay_Workflow Sample Biological Sample (e.g., Sputum, Whole Blood) Processing Sample Processing (e.g., Dilution, Centrifugation) Sample->Processing Incubation Incubation with NE Substrate Processing->Incubation Detection Detection of Cleavage Product (Fluorescence/Colorimetry) Incubation->Detection Quantification Quantification of NE Activity Detection->Quantification

Caption: General workflow for a neutrophil elastase activity assay.

Protocol Outline for Sputum NE Activity:

  • Sputum Collection: Spontaneously expectorated sputum is collected from patients.[9]

  • Sample Processing: Sputum may be treated with a mucolytic agent like dithiothreitol (B142953) (DTT) and then diluted with a buffer (e.g., phosphate-buffered saline). The sample is then centrifuged to separate the cellular components and debris from the supernatant (sol).[14]

  • Assay: The supernatant is incubated with a specific NE substrate, such as (Z-Ala-Ala-Ala-Ala)2Rh110, which is non-fluorescent.[2][15]

  • Detection: Cleavage of the substrate by active NE releases the fluorophore (e.g., Rhodamine 110), which can be detected using a fluorescence plate reader at specific excitation and emission wavelengths (e.g., 485 nm and 525 nm).[2][15]

  • Quantification: The level of fluorescence is proportional to the NE activity in the sample and can be quantified by comparison to a standard curve of known NE concentrations.[6]

Clinical Trial Workflow: Brensocatib Phase 3 (ASPEN)

The ASPEN trial followed a structured protocol to assess the long-term efficacy and safety of Brensocatib.

ASPEN_Trial_Workflow cluster_arms Treatment Arms Screening Patient Screening (Bronchiectasis diagnosis, ≥2 exacerbations in prior year) Randomization Randomization (1:1:1) Screening->Randomization Placebo Placebo Randomization->Placebo Brenso10 Brensocatib 10 mg Randomization->Brenso10 Brenso25 Brensocatib 25 mg Randomization->Brenso25 Treatment 52-Week Treatment Period FollowUp 4-Week Off-Treatment Follow-Up Treatment->FollowUp Endpoint Primary Endpoint Assessment: Annualized Rate of Pulmonary Exacerbations FollowUp->Endpoint Placebo->Treatment Brenso10->Treatment Brenso25->Treatment

Caption: Simplified workflow of the Brensocatib Phase 3 ASPEN trial.

Summary and Conclusion

This compound and Brensocatib, while sharing a common target, have had vastly different developmental trajectories.

  • This compound , an irreversible inhibitor, showed potent inhibition of its target, Cathepsin C, in a Phase 1 trial. However, this did not translate to a significant reduction in downstream neutrophil serine proteases.[6][9] More importantly, the emergence of palmar-plantar epidermal desquamation as a significant adverse event led to the cessation of its development.[6][8]

  • Brensocatib , a reversible inhibitor, has demonstrated a more favorable risk-benefit profile.[10][12] It has successfully progressed through Phase 2 and 3 clinical trials, showing clinically meaningful reductions in pulmonary exacerbations and a manageable safety profile in patients with non-cystic fibrosis bronchiectasis.[10][12] This has led to its recent FDA approval, marking a significant advancement in the treatment of this condition.[1]

For researchers, the story of these two molecules underscores the importance of not only target engagement but also the downstream biological effects and the overall safety profile. The difference in their chemical properties (irreversible vs. reversible inhibition) may have contributed to their different clinical outcomes, although this is not definitively established. The successful development of Brensocatib provides a valuable tool for studying the role of neutrophil serine proteases in a variety of inflammatory diseases and offers a new therapeutic option for patients.

References

A Comparative Guide to Irreversible vs. Reversible Cathepsin C Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances between irreversible and reversible inhibitors of Cathepsin C (CTSC) is critical for advancing therapeutic strategies in a host of inflammatory diseases. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Cathepsin C, a lysosomal cysteine protease, plays a pivotal role in the activation of several pro-inflammatory serine proteases, including neutrophil elastase, cathepsin G, and proteinase 3.[1] Its dysregulation is implicated in numerous inflammatory conditions, making it a compelling therapeutic target. The choice between an irreversible and a reversible inhibitor for targeting CTSC has significant implications for efficacy, safety, and dosing regimens.

Performance Comparison: Irreversible vs. Reversible CTSC Inhibitors

The fundamental difference between these two classes of inhibitors lies in their mechanism of action. Irreversible inhibitors typically form a stable, covalent bond with the enzyme's active site, leading to permanent inactivation. Restoration of enzyme activity relies on the synthesis of new enzyme. In contrast, reversible inhibitors bind non-covalently to the enzyme, and an equilibrium exists between the inhibitor-bound and free enzyme.

This mechanistic difference translates to distinct pharmacokinetic and pharmacodynamic profiles. Irreversible inhibitors can have a prolonged duration of action that is independent of the inhibitor's half-life, as the effect is tied to the turnover rate of the target enzyme. Reversible inhibitors, on the other hand, generally have a duration of action that is more closely linked to their pharmacokinetic profile.

Below is a summary of key quantitative data for representative irreversible and reversible CTSC inhibitors.

ParameterIrreversible Inhibitor (GSK2793660)Reversible Inhibitor (Brensocatib/AZD7986)Reversible Inhibitor (BI 1291583)
Mechanism Irreversible, Substrate CompetitiveReversible, CompetitiveReversible, Highly Potent and Selective
In Vitro Potency IC50: <0.43 to 1 nMIC50: ~60–200 nM (in CD34+ progenitor cells)IC50: 0.9 nM
Selectivity Selective for CTSCHigh selectivity>6000-fold selectivity vs. other cathepsins
Clinical Development Status Terminated in Phase IPhase 3 trials ongoing for bronchiectasisPhase 2 trial ongoing for bronchiectasis
Key Clinical Findings ≥90% inhibition of whole blood CTSC activity. Only modest reduction in downstream neutrophil elastase activity.[2]Dose-dependent reduction in neutrophil elastase activity in blood and sputum.[3][4]Dose-dependent inhibition of CTSC and downstream neutrophil elastase activity.[5][6]
Adverse Events of Note Epidermal desquamation (peeling of skin) on palms and soles.[2]Dose-dependent skin and dental adverse effects.[3]No significant drug-related skin exfoliation reported in Phase I.[7]

Signaling Pathway and Mechanisms of Action

Cathepsin C's primary role in inflammation is the activation of pro-enzymes of neutrophil serine proteases (NSPs) within the bone marrow during neutrophil maturation.[8] This activation is a critical step in the inflammatory cascade.

CTSC_Signaling_Pathway cluster_bone_marrow Bone Marrow (Neutrophil Maturation) cluster_inflammation Site of Inflammation Pro-NSPs Pro-NSPs Active NSPs Active NSPs CTSC CTSC Pro-NSPs->CTSC Activation Neutrophil Neutrophil Tissue Damage Tissue Damage CTSC->Active NSPs Neutrophil->Tissue Damage Release of Active NSPs Inflammatory Mediators Inflammatory Mediators Tissue Damage->Inflammatory Mediators

CTSC-mediated activation of neutrophil serine proteases.

Irreversible and reversible inhibitors target the active site of CTSC, but their distinct binding modes lead to different pharmacological consequences.

Inhibitor_Mechanism cluster_reversible Reversible Inhibition cluster_irreversible Irreversible Inhibition CTSC_R CTSC Inhibitor_R Reversible Inhibitor Complex_R CTSC-Inhibitor Complex (Equilibrium) CTSC_RInhibitor_R CTSC_RInhibitor_R CTSC_RInhibitor_R->Complex_R Non-covalent binding CTSC_I CTSC Inhibitor_I Irreversible Inhibitor Complex_I Inactive CTSC-Inhibitor Complex (Covalent Bond) CTSC_IInhibitor_I CTSC_IInhibitor_I CTSC_IInhibitor_I->Complex_I Covalent binding

Mechanisms of reversible vs. irreversible inhibition.

Experimental Protocols

Accurate assessment of CTSC inhibitors requires robust biochemical and cell-based assays.

Biochemical IC50 Determination for CTSC

This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of purified CTSC by 50%.

Materials:

  • Purified recombinant human CTSC

  • Fluorogenic CTSC substrate (e.g., (H-Gly-Arg)2-R110)

  • Assay buffer (e.g., 50 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5)

  • Test inhibitors dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in assay buffer.

  • In a 96-well plate, add the diluted inhibitor solutions.

  • Add a solution of purified CTSC to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Neutrophil Elastase Activity Assay

This assay measures the activity of neutrophil elastase, a downstream target of CTSC, in a cellular context.

Materials:

  • Neutrophils (isolated from whole blood or a suitable cell line like HL-60)

  • Neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)

  • Cell culture medium

  • Test inhibitors dissolved in DMSO

  • Stimulant for neutrophil degranulation (e.g., PMA or fMLP)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Plate neutrophils in a 96-well plate.

  • Treat the cells with various concentrations of the CTSC inhibitor for a sufficient duration to allow for inhibition of CTSC and subsequent reduction in active neutrophil elastase (this may require several days to affect the pool of active enzyme).

  • Stimulate the neutrophils with a degranulating agent to release their granular contents, including neutrophil elastase.

  • Add the neutrophil elastase substrate to the wells.

  • Measure the absorbance at the appropriate wavelength over time.

  • Determine the rate of substrate cleavage, which is proportional to the neutrophil elastase activity.

  • Calculate the percent inhibition of neutrophil elastase activity for each inhibitor concentration and determine the IC50 value.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cell_based Cell-Based Assay Purified_CTSC Purified CTSC Enzyme Inhibitor_Biochem Add Inhibitor Purified_CTSC->Inhibitor_Biochem Substrate_Biochem Add Fluorogenic Substrate Inhibitor_Biochem->Substrate_Biochem Measure_Fluorescence Measure Fluorescence (IC50) Substrate_Biochem->Measure_Fluorescence Neutrophils Culture Neutrophils Inhibitor_Cell Treat with Inhibitor Neutrophils->Inhibitor_Cell Stimulate Stimulate Degranulation Inhibitor_Cell->Stimulate Substrate_Cell Add NE Substrate Stimulate->Substrate_Cell Measure_Activity Measure NE Activity Substrate_Cell->Measure_Activity

Typical experimental workflow for evaluating CTSC inhibitors.

Conclusion

The choice between an irreversible and a reversible CTSC inhibitor is a critical decision in drug development. Irreversible inhibitors offer the potential for prolonged target engagement, but this can also lead to off-target effects and toxicities, as observed with GSK2793660.[2] Reversible inhibitors, such as brensocatib (B605779) and BI 1291583, may offer a more favorable safety profile while still achieving significant target engagement and downstream effects with appropriate dosing regimens.[3][5] The comprehensive evaluation of both inhibitor types using robust biochemical and cellular assays is essential for selecting the most promising candidates for clinical development.

References

A Comparative Guide to Dipeptidyl Peptidase I (DPP-I) Inhibitors: GSK-2793660 and Other Key Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of GSK-2793660, a potent and irreversible dipeptidyl peptidase I (DPP-I) inhibitor, with other key DPP-I inhibitors that have been evaluated in clinical trials, including the reversible inhibitor brensocatib (B605779) and the novel candidate BI 1291583. This document aims to offer an objective overview of their performance, supported by available experimental data, to inform research and development efforts in the field of inflammatory diseases.

Introduction to Dipeptidyl Peptidase I (DPP-I)

Dipeptidyl peptidase I, also known as Cathepsin C (CTSC), is a lysosomal cysteine protease that plays a crucial role in the activation of several pro-inflammatory serine proteases within immune cells.[1][2][3] In the bone marrow, DPP-I is essential for the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3), by cleaving an N-terminal dipeptide from their zymogen forms.[1][2][4] These activated NSPs, when released by neutrophils at sites of inflammation, can contribute to tissue damage and the pathology of various inflammatory diseases, such as bronchiectasis.[2][5] Consequently, the inhibition of DPP-I presents a promising therapeutic strategy for a range of neutrophil-mediated inflammatory conditions.[5]

Comparative Analysis of DPP-I Inhibitors

This section details the characteristics of this compound in comparison to brensocatib and BI 1291583, focusing on their mechanism of action, potency, and clinical findings.

This compound: An Irreversible Inhibitor

This compound is an orally bioavailable and irreversible inhibitor of DPP-I.[6][7] Its development was discontinued (B1498344) following a Phase I clinical trial due to a significant adverse event.

Brensocatib (formerly AZD7986 and INS1007): A Reversible Inhibitor

Brensocatib is a first-in-class, oral, reversible, and selective DPP-I inhibitor.[5] It has undergone extensive clinical evaluation and has shown promise in the treatment of non-cystic fibrosis bronchiectasis.[8][9]

BI 1291583: A Novel Reversible Inhibitor

BI 1291583 is a novel, potent, and highly selective reversible inhibitor of DPP-I currently in clinical development for bronchiectasis.[10][11]

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound, brensocatib, and BI 1291583, allowing for a direct comparison of their biochemical potency, pharmacokinetic profiles, and pharmacodynamic effects.

Table 1: In Vitro Potency of DPP-I Inhibitors
InhibitorTargetIC50Mechanism of ActionReference
This compound Cathepsin C (DPP-I)0.43-1 nMIrreversible[6]
Brensocatib Dipeptidyl peptidase 1 (DPP-I)Human: pIC50 6.85Reversible[12][13]
BI 1291583 Cathepsin C (DPP-I)0.9 nMReversible[10][11]

pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Table 2: Pharmacokinetic Properties of DPP-I Inhibitors in Humans
InhibitorKey Pharmacokinetic ParametersReference
This compound Short systemic half-life (~1.5 hours)[14]
Brensocatib Elimination half-life of 20-30 hours, supporting once-daily dosing.[15]
BI 1291583 Readily absorbed with supra-proportional pharmacokinetics over the dose ranges assessed.[11][16]
Table 3: Pharmacodynamic Effects and Clinical Outcomes of DPP-I Inhibitors
InhibitorDosing Regimen (in clinical trials)Inhibition of DPP-I / Cathepsin CInhibition of Downstream NSPsKey Clinical FindingsReference
This compound 12 mg once daily for 21 days≥90% inhibition within 3 hours on day 1Modest reductions (~20%) in NE, CG, and PR3 activityEpidermal desquamation on palmar and plantar surfaces in 7 out of 10 subjects, leading to trial discontinuation.[14][17]
Brensocatib 10 mg and 25 mg once daily for 24 weeksDose-dependent reduction in sputum NE activitySignificant reduction in sputum NE activity.Prolonged time to first exacerbation in patients with non-cystic fibrosis bronchiectasis.[8][9]
BI 1291583 1 mg, 2.5 mg, and 5 mg once daily for 24-48 weeksDose-dependent inhibition. 5 mg dose led to 81.5% inhibition of peripheral blood neutrophil CatC at Day 28.Dose-dependent inhibition of NE activity and decreased PR3 levels. 5 mg dose led to 78% inhibition of peripheral blood neutrophil NE at Day 28.Reduced risk of exacerbations in adults with bronchiectasis.[18][19]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparison of these DPP-I inhibitors.

In Vitro DPP-I/Cathepsin C Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a test compound against DPP-I.

Methodology:

  • Recombinant human Cathepsin C is used as the enzyme source.

  • A fluorogenic substrate specific for Cathepsin C is prepared.

  • The test compound (e.g., this compound, brensocatib, or BI 1291583) is serially diluted to a range of concentrations.

  • The enzyme, substrate, and varying concentrations of the test compound are incubated together in an appropriate buffer system.

  • The fluorescence generated from the cleavage of the substrate is measured over time using a plate reader.

  • The rate of reaction is calculated for each compound concentration.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.[10][20]

Phase I Clinical Trial Protocol for this compound (NCT02058407)

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and repeat oral doses of GSK2793660 in healthy subjects.[21]

Methodology:

  • Study Design: A randomized, placebo-controlled, crossover study for single ascending doses and a parallel-group design for multiple doses.[14][17]

  • Participants: Healthy male subjects.[14]

  • Dosing:

    • Single Ascending Dose: Oral doses ranging from 0.5 mg to 20 mg.[14][17]

    • Multiple Dose: 12 mg once daily for 21 days.[14][17]

  • Assessments:

    • Safety: Monitoring of adverse events, including dermatological assessments.[14]

    • Pharmacokinetics: Plasma concentrations of GSK2793660 were measured at various time points to determine parameters like Cmax, Tmax, and half-life.[14]

    • Pharmacodynamics: Whole blood was collected to measure the activity of Cathepsin C and downstream neutrophil serine proteases (neutrophil elastase, cathepsin G, and proteinase 3).[14]

Phase II WILLOW Clinical Trial Protocol for Brensocatib (NCT03218917)

Objective: To assess the efficacy, safety, and tolerability of brensocatib in patients with non-cystic fibrosis bronchiectasis.[8]

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.[8][22]

  • Participants: Adult patients with a diagnosis of non-cystic fibrosis bronchiectasis and a history of at least two pulmonary exacerbations in the prior year.[8][22]

  • Dosing: Patients were randomized to receive either 10 mg of brensocatib, 25 mg of brensocatib, or a matching placebo once daily for 24 weeks.[8][23]

  • Primary Endpoint: Time to the first pulmonary exacerbation.[8]

  • Secondary Endpoints: Rate of exacerbations and change in sputum neutrophil elastase activity.[9]

  • Assessments:

    • Efficacy: Tracking the time to and frequency of pulmonary exacerbations.

    • Pharmacodynamics: Collection of sputum samples to measure the concentration of active neutrophil elastase.[24]

    • Safety: Monitoring of adverse events, with a special interest in dental and skin-related events.[9]

Phase II AIRLEAF Clinical Trial Protocol for BI 1291583 (NCT05238675)

Objective: To evaluate the efficacy, safety, and optimal dosing of BI 1291583 in adults with bronchiectasis.[18][25][26]

Methodology:

  • Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group, dose-finding study.[18][25]

  • Participants: Approximately 240 adults with bronchiectasis of multiple etiologies.[18]

  • Dosing: Patients were randomized to receive placebo once daily, or BI 1291583 at 1 mg, 2.5 mg, or 5 mg once daily.[18][25]

  • Primary Endpoint: Dose-response relationship for the three oral doses of BI 1291583 versus placebo on the time to the first pulmonary exacerbation up to Week 48.[18]

  • Assessments:

    • Efficacy: Evaluation of exacerbation rates, patient-reported outcomes, and pulmonary function tests.[19]

    • Pharmacodynamics: Measurement of sputum neutrophil elastase activity.[18]

    • Safety: Monitoring of adverse events, with specific periodontal and dermatological assessments.[18]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the DPP-I signaling pathway and a typical experimental workflow for evaluating DPP-I inhibitors.

DPP_I_Signaling_Pathway cluster_bone_marrow Bone Marrow (Neutrophil Maturation) cluster_circulation Circulation cluster_inflammation Site of Inflammation Pro-NSPs Pro-NSPs DPP-I DPP-I Pro-NSPs->DPP-I Activation Active NSPs Active NSPs DPP-I->Active NSPs Mature Neutrophil Mature Neutrophil Active NSPs->Mature Neutrophil Stored in granules Released NSPs Released NSPs Mature Neutrophil->Released NSPs Degranulation Tissue Damage Tissue Damage Released NSPs->Tissue Damage DPP-I Inhibitor DPP-I Inhibitor DPP-I Inhibitor->DPP-I Inhibition

DPP-I signaling pathway and point of intervention.

Experimental_Workflow Compound Synthesis\nand Screening Compound Synthesis and Screening In Vitro Assay In Vitro DPP-I Inhibition Assay Compound Synthesis\nand Screening->In Vitro Assay Preclinical Studies Preclinical Studies (Animal Models) In Vitro Assay->Preclinical Studies Phase I Trial Phase I Clinical Trial (Safety & PK/PD) Preclinical Studies->Phase I Trial Phase II Trial Phase II Clinical Trial (Efficacy & Dosing) Phase I Trial->Phase II Trial Phase III Trial Phase III Clinical Trial (Pivotal Efficacy & Safety) Phase II Trial->Phase III Trial

Drug development workflow for DPP-I inhibitors.

Conclusion

The landscape of dipeptidyl peptidase I inhibitors has evolved significantly, with early candidates like the irreversible inhibitor this compound providing crucial insights despite its clinical discontinuation due to safety concerns. The subsequent development of reversible inhibitors, such as brensocatib and BI 1291583, demonstrates a more favorable safety profile while maintaining potent inhibition of the DPP-I pathway. Brensocatib has shown clinical efficacy in reducing exacerbations in bronchiectasis, and BI 1291583 is emerging as a promising candidate with high potency and selectivity. The comparative data presented in this guide highlights the therapeutic potential of targeting DPP-I and underscores the importance of a favorable safety profile for the successful development of inhibitors for chronic inflammatory diseases. Continued research and clinical evaluation of these and other DPP-I inhibitors will be critical in determining their ultimate role in the management of neutrophil-mediated conditions.

References

GSK-2793660: A Comparative Analysis of Cathepsin C Inhibition and Downstream Protease Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of GSK-2793660, an investigational oral inhibitor of Cathepsin C (CTSC), and its effects on downstream protease activity. The information is compiled from publicly available clinical trial data and pharmacological studies, offering a valuable resource for researchers in inflammation, autoimmune diseases, and drug development.

Mechanism of Action: Targeting the Activation of Neutrophil Serine Proteases

This compound is an oral, irreversible inhibitor of Cathepsin C.[1][2][3] CTSC is a lysosomal cysteine protease that plays a crucial role in the activation of several pro-inflammatory neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CTSG), and proteinase 3 (PR3).[1][2] By inhibiting CTSC, this compound aims to prevent the maturation of these NSPs, thereby reducing their activity and mitigating downstream inflammatory processes.[1] This mechanism of action makes CTSC inhibitors a potential therapeutic strategy for a variety of inflammatory diseases.

cluster_pathway This compound Signaling Pathway GSK2793660 This compound CTSC Cathepsin C (CTSC) GSK2793660->CTSC Inhibition proNSPs pro-Neutrophil Serine Proteases (pro-NE, pro-CTSG, pro-PR3) CTSC->proNSPs Activation activeNSPs Active Neutrophil Serine Proteases (NE, CTSG, PR3) proNSPs->activeNSPs Inflammation Inflammation activeNSPs->Inflammation

Caption: Mechanism of action of this compound.

Comparative Efficacy: this compound in a Phase I Clinical Trial

A Phase I, first-in-human study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy male subjects. The study involved single escalating oral doses (0.5 to 20 mg) and once-daily doses of 12 mg for 21 days.[1][2]

Inhibition of Cathepsin C

This compound demonstrated dose-dependent inhibition of whole blood CTSC activity.[1] Following a single 12 mg dose, significant inhibition was observed. With once-daily dosing of 12 mg for 21 days, a high level of CTSC inhibition was achieved rapidly and sustained throughout the dosing period.[1]

Effect on Downstream Neutrophil Serine Proteases

Despite the potent inhibition of CTSC, the effect on downstream NSP activity was modest.[1][2] This suggests that near-complete inhibition of CTSC may be required to significantly impact the activation of NSP proenzymes.

BiomarkerDoseDurationResult
Cathepsin C (CTSC) Activity 12 mg once daily21 days≥90% inhibition within 3 hours on day 1.[1][2]
Neutrophil Elastase (NE) Activity 12 mg once daily21 daysApproximately 20% reduction.[1]
Cathepsin G (CTSG) Activity 12 mg once daily21 daysApproximately 20% reduction.[1]
Proteinase 3 (PR3) Activity 12 mg once daily21 daysApproximately 20% reduction.[1]

Comparison with Other Cathepsin C Inhibitors

While direct head-to-head comparative studies are limited, a key distinction can be made between this compound and another clinical-stage CTSC inhibitor, brensocatib (B605779) (formerly AZD7986).

FeatureThis compoundBrensocatib (AZD7986)
Mechanism Irreversible inhibitorReversible inhibitor
Clinical Development Phase I completed, development appears to be discontinued.[4]Phase III trials ongoing for bronchiectasis.
Reported Adverse Events Palmar-plantar epidermal desquamation in a majority of subjects on repeat dosing.[1][2]Generally well-tolerated in clinical trials.

The differing reversibility of these inhibitors may contribute to their distinct clinical profiles and tolerability.

Experimental Protocols

Detailed experimental protocols for the assays used in the Phase I study of this compound are not fully available in the public domain. However, the general methodologies can be outlined based on the study publication.

Whole Blood Cathepsin C Activity Assay

This assay would typically involve the collection of whole blood samples from subjects at various time points post-dosing. A specific fluorogenic substrate for CTSC would be added to the blood lysate, and the rate of fluorescence generation, corresponding to enzyme activity, would be measured using a plate reader. The percentage of inhibition would be calculated by comparing the activity in samples from this compound-treated subjects to those from placebo-treated subjects.

Neutrophil Serine Protease Activity Assays

Similar to the CTSC assay, whole blood or isolated neutrophils would be used. Specific substrates for NE, CTSG, and PR3 would be employed to measure the activity of each respective protease. The change in activity from baseline or in comparison to a placebo group would be determined to assess the downstream effect of this compound.

cluster_workflow Pharmacodynamic Analysis Workflow start Blood Sample Collection lysate Whole Blood Lysis start->lysate assays Enzyme Activity Assays (CTSC, NE, CTSG, PR3) lysate->assays readout Fluorometric/Colorimetric Readout assays->readout analysis Data Analysis (% Inhibition) readout->analysis

Caption: Generalized workflow for pharmacodynamic assays.

Safety and Tolerability

Single oral doses of this compound were generally well-tolerated. However, a significant adverse event was observed with repeat dosing. Seven out of ten subjects receiving 12 mg of this compound daily for 21 days experienced epidermal desquamation on the palms of their hands and soles of their feet, which began 7-10 days after starting the treatment.[1][2] This finding suggests a previously unknown role for CTSC or its target proteases in maintaining the integrity of the epidermis in these specific areas.[1]

Conclusion

This compound is a potent, irreversible inhibitor of Cathepsin C that achieves high levels of target engagement in humans. However, this profound inhibition of CTSC translated to only modest reductions in the activity of downstream neutrophil serine proteases in a Phase I clinical trial. The development of palmar-plantar desquamation with repeat dosing presents a significant safety concern and has likely impacted its further clinical development. Future research into CTSC inhibitors may need to focus on optimizing the degree of inhibition to achieve a therapeutic effect on downstream proteases while avoiding adverse effects on skin integrity. The development of reversible inhibitors like brensocatib may offer an alternative approach with an improved safety profile.

References

Comparative Analysis of GSK-2793660 Cross-Reactivity with Other Cathepsins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cysteine protease inhibitor GSK-2793660, with a focus on its cross-reactivity profile against various human cathepsins. This compound is recognized as a potent, selective, and irreversible inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPP-I).[1][2][3] This guide compiles available data on its inhibitory activity, outlines a typical experimental protocol for assessing cathepsin inhibition, and presents relevant biological pathways and experimental workflows.

Data Presentation: Inhibitor Selectivity Profile

The following table provides the known inhibition data for this compound against Cathepsin C and serves as a template for researchers to populate with their own experimental data for other cathepsins.

Cathepsin TargetIC50 / Ki (nM)Inhibition TypeData Source
Cathepsin C (CTSC/DPP-I) <0.43 - 1 Irreversible, Substrate-Competitive [1][2][3]
Cathepsin BData not available--
Cathepsin DData not available--
Cathepsin GData not available--
Cathepsin KData not available--
Cathepsin LData not available--
Cathepsin SData not available--

Signaling Pathway: Cathepsin C-Mediated Activation of Neutrophil Serine Proteases

Cathepsin C plays a crucial role in the activation of several neutrophil serine proteases (NSPs), which are key mediators of inflammation and immune responses. By cleaving the N-terminal dipeptide from their zymogen forms, Cathepsin C activates pro-inflammatory proteases such as Neutrophil Elastase (NE), Cathepsin G (CG), and Proteinase 3 (PR3). The inhibition of Cathepsin C by this compound is therefore a therapeutic strategy to modulate the activity of these downstream proteases.

CathepsinC_Pathway cluster_Neutrophil Neutrophil Precursor Cell Pro_NSPs Pro-Neutrophil Serine Proteases (Pro-NE, Pro-CG, Pro-PR3) CatC Cathepsin C (CTSC) Pro_NSPs->CatC Substrates Active_NSPs Active Neutrophil Serine Proteases (NE, CG, PR3) Inflammation Inflammatory Response (Tissue Damage) Active_NSPs->Inflammation CatC->Active_NSPs Activation (Dipeptide Cleavage) GSK This compound GSK->CatC Inhibition Inhibition_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_measure 3. Data Acquisition cluster_analysis 4. Data Analysis Reagents Prepare Reagents: - Enzyme - Substrate - Buffer - Inhibitor Dilutions Plate Plate Setup: - Add Enzyme - Add Inhibitor/Vehicle Reagents->Plate Incubate Pre-incubation (Enzyme-Inhibitor) Plate->Incubate React Initiate Reaction (Add Substrate) Incubate->React Measure Kinetic Measurement (Fluorescence Reading) React->Measure Calc Calculate Reaction Rates Measure->Calc Plot Plot Dose-Response Curve Calc->Plot IC50 Determine IC50 Value Plot->IC50

References

A Comparative Guide to In Vivo Cathepsin C Inhibitors: Exploring Alternatives to GSK-2793660

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating therapeutic strategies targeting neutrophil-driven inflammation, the inhibition of Cathepsin C (CTSC) presents a compelling upstream regulatory approach. GSK-2793660, an oral, irreversible CTSC inhibitor, demonstrated potent enzyme inhibition but was discontinued (B1498344) following Phase I trials due to adverse skin reactions and a lack of significant downstream effects on neutrophil serine proteases (NSPs). This guide provides a comprehensive comparison of viable alternatives to this compound for in vivo CTSC inhibition, focusing on their mechanisms of action, preclinical and clinical data, and available experimental protocols.

Mechanism of Action: The Role of Cathepsin C

Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of several pro-inflammatory serine proteases within neutrophil granulocytes, including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3). By cleaving the N-terminal dipeptide from the zymogen forms of these proteases, CTSC is essential for their maturation and subsequent pathogenic activity in a variety of inflammatory diseases. Therefore, inhibiting CTSC offers a therapeutic strategy to broadly suppress the activity of these downstream proteases.

CTSC Cathepsin C (CTSC) Active_NSPs Active Neutrophil Serine Proteases (NE, CG, PR3) CTSC->Active_NSPs Activates Pro_NSPs Pro-Neutrophil Serine Proteases (pro-NE, pro-CG, pro-PR3) Pro_NSPs->CTSC Inflammation Inflammation & Tissue Damage Active_NSPs->Inflammation Promotes Inhibitors CTSC Inhibitors (this compound & Alternatives) Inhibitors->CTSC Inhibit

Caption: Signaling pathway of Cathepsin C (CTSC) in activating neutrophil serine proteases, leading to inflammation, and the point of intervention for CTSC inhibitors.

Comparative Analysis of In Vivo CTSC Inhibitors

While direct head-to-head in vivo comparative studies between this compound and its alternatives are limited in publicly available literature, a comparative analysis can be constructed from individual study data. The following tables summarize the key characteristics and available quantitative data for prominent CTSC inhibitors.

Table 1: General Characteristics of CTSC Inhibitors
CompoundDeveloperMechanism of ActionDevelopment StageKey Features
This compound GlaxoSmithKlineIrreversible, CovalentDiscontinued (Phase I)Oral bioavailability; associated with epidermal desquamation.
Brensocatib (B605779) (AZD7986) InsmedReversible, Non-covalentPhase IIIOral, selective, and has shown clinical efficacy in reducing exacerbations in bronchiectasis.[1][2]
BI 1291583 Boehringer IngelheimReversible, CovalentPhase IIHigh potency and selectivity; demonstrates preferential distribution to bone marrow over plasma.[3][4]
Marrubiin (B191795) N/ACovalentPreclinicalNatural product; demonstrated in vivo efficacy comparable to Brensocatib in a mouse model.[5][6]
IcatC XPZ-01 N/AReversiblePreclinicalPotent and cell-permeable nitrile-based inhibitor.
Table 2: In Vitro Potency of CTSC Inhibitors
CompoundTargetIC50 / KdAssay Type
This compound Cathepsin C~1 nMEnzyme Assay
Brensocatib (AZD7986) Cathepsin C--
BI 1291583 Human Cathepsin C0.43 nM (Kd)Surface Plasmon Resonance
Marrubiin Human recombinant CTSC57.5 nMEnzyme Assay
Intracellular CTSC51.6 nMCell-based Assay
IcatC XPZ-01 Cathepsin C15 nMEnzyme Assay
Table 3: Summary of In Vivo Efficacy Data
CompoundAnimal ModelDosing RegimenKey Findings
Brensocatib (AZD7986) Rodents (Mice & Rats)Varied (QD and BID)Dose-dependent reduction in NE, PR3, and CatG activity in bone marrow. Maximum effect observed after ~7 days.[7][8]
BI 1291583 Mice (LPS-induced lung inflammation)0.00005–5 mg/kg once daily for 11 daysDose-dependent, almost-complete inhibition of NE and PR3 activity in BALF neutrophils.[3][9]
Marrubiin C57BL/6 Mice0.3, 3, and 30 mg/kg daily for 7 daysHigh dose (30 mg/kg) significantly reduced CTSC and NSP activities in blood and bone marrow, comparable to 30 mg/kg AZD7986.[5]
Adjuvant-induced arthritis model60 mg/kgExerted a therapeutic effect by reducing CTSC and NSP activities.[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key in vivo experimental protocols cited in the literature for evaluating CTSC inhibitors.

Lipopolysaccharide (LPS) Challenge Model in Mice (for BI 1291583)

This model is designed to induce acute lung inflammation and neutrophil infiltration, providing a platform to assess the efficacy of anti-inflammatory agents.

cluster_0 Dosing Phase cluster_1 Challenge & Analysis Phase Dosing Daily Oral Administration of BI 1291583 or Vehicle (11 consecutive days) LPS_Challenge LPS Inhalation Challenge (Day 12) Dosing->LPS_Challenge BALF_Collection Bronchoalveolar Lavage Fluid (BALF) Collection (4 hours post-LPS) LPS_Challenge->BALF_Collection Analysis Measurement of NE and PR3 Activity in BALF Neutrophils BALF_Collection->Analysis

Caption: Experimental workflow for the in vivo LPS-induced lung inflammation model used to evaluate BI 1291583.

Methodology:

  • Animal Model: Specific pathogen-free mice.

  • Acclimatization: Animals are acclimatized for a minimum of 7 days before the experiment.

  • Dosing: Mice are treated orally with BI 1291583 at various doses (e.g., 0.00005 to 5 mg/kg) or vehicle once daily for 11 consecutive days.[9]

  • LPS Challenge: On day 12, mice are challenged with an aerosolized solution of lipopolysaccharide (LPS) to induce lung inflammation.[3]

  • Sample Collection: Four hours after the LPS challenge, mice are euthanized, and bronchoalveolar lavage fluid (BALF) is collected.[4]

  • Analysis: Neutrophils are isolated from the BALF, and the activity of neutrophil elastase (NE) and proteinase 3 (PR3) is measured using specific fluorogenic substrates.[3][4]

In Vivo CTSC and NSP Activity Assessment in Mice (for Marrubiin)

This protocol evaluates the systemic effects of a CTSC inhibitor on enzyme activity in relevant biological compartments.

Methodology:

  • Animal Model: C57BL/6 mice.[5]

  • Dosing: Mice receive daily intragastric gavage of marrubiin (e.g., at 0.3, 3, and 30 mg/kg) or a positive control (e.g., AZD7986 at 30 mg/kg) for 7 consecutive days.[5]

  • Sample Collection: At the end of the treatment period, blood and bone marrow samples are collected.

  • Analysis: The enzymatic activity of CTSC and downstream NSPs (NE, PR3, etc.) in the collected samples is determined using specific activity assays.[5]

Conclusion

The landscape of in vivo Cathepsin C inhibitors has evolved significantly since the development of this compound. Brensocatib has emerged as a promising late-stage clinical candidate, demonstrating a favorable safety profile and clinical efficacy, particularly in bronchiectasis. BI 1291583 shows high potency and a beneficial pharmacokinetic profile with preferential bone marrow distribution in preclinical models. Furthermore, natural compounds like Marrubiin present intriguing possibilities for novel therapeutic development.

For researchers selecting a CTSC inhibitor for in vivo studies, the choice will depend on the specific research question, the desired mechanism of action (reversible vs. irreversible), and the stage of development. While this compound provided a valuable pharmacological tool, the current alternatives offer improved safety profiles and, in the case of Brensocatib and BI 1291583, a more direct path to clinical translation. The experimental protocols outlined provide a foundation for the continued in vivo investigation of this important therapeutic target.

References

A Comparative Guide to Long-Term CTSC Inhibition: GSK-2793660 and Emerging Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term effects of the irreversible Cathepsin C (CTSC) inhibitor, GSK-2793660, with emerging reversible inhibitors. It is designed to offer an objective analysis supported by available clinical trial data and detailed experimental methodologies to inform future research and development in this therapeutic area.

Introduction to Cathepsin C Inhibition

Cathepsin C (CTSC), a lysosomal cysteine protease, plays a pivotal role in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CTSG), and proteinase 3 (PR3).[1][2] These NSPs are key mediators of inflammation and tissue damage in a variety of diseases. Consequently, inhibiting CTSC is a promising therapeutic strategy for a range of inflammatory conditions. This guide focuses on the long-term effects of this compound, an irreversible CTSC inhibitor, and provides a comparative analysis with the next generation of reversible inhibitors, Brensocatib (formerly AZD7986) and BI 1291583.

Long-Term Effects of Irreversible CTSC Inhibition with this compound

This compound is an oral, potent, and selective irreversible inhibitor of CTSC.[3] A first-in-human Phase I clinical trial (NCT02058407) investigated its safety, pharmacokinetics, and pharmacodynamics in healthy male subjects.[1][2][4]

Efficacy and Pharmacodynamics

The study demonstrated that this compound effectively inhibited whole blood CTSC activity in a dose-dependent manner.[1][2] Once-daily dosing of 12 mg for 21 days resulted in ≥90% inhibition of CTSC activity within 3 hours on day 1.[1][2] However, this profound inhibition of the primary target did not translate to a significant long-term reduction in the activity of downstream NSPs. Only modest reductions of approximately 20% were observed for NE, cathepsin G, and proteinase 3.[1][2] Reductions in NE and CTSG activity were observed to be up to 47%, and for PR3 up to 37%, but these effects were inconsistent over time.[1]

Safety and Tolerability

The most significant long-term finding of the repeat-dose study was an unexpected adverse event: palmar-plantar epidermal desquamation. This skin peeling on the palms of the hands and soles of the feet was observed in seven out of ten subjects who received 12 mg of this compound daily for 21 days, typically beginning 7-10 days after the start of dosing.[1][2] This adverse effect was a primary reason for the premature termination of the trial and has been a key consideration in the subsequent development of CTSC inhibitors.[5] No other clinically significant safety concerns were reported.[1][2]

Comparative Analysis with Reversible CTSC Inhibitors

The experience with this compound has informed the development of a new generation of reversible CTSC inhibitors, such as Brensocatib and BI 1291583. These compounds aim to achieve therapeutic efficacy while mitigating the adverse effects observed with irreversible inhibition.

FeatureThis compoundBrensocatib (AZD7986)BI 1291583
Mechanism of Action Irreversible CTSC inhibitor[3]Reversible, selective DPP1 (CTSC) inhibitor[6]Reversible, selective CatC (CTSC) inhibitor
Development Stage Phase I (Terminated)[5]Phase 3[6][7]Phase 2/3[8]
Reported Efficacy ≥90% CTSC inhibition; modest & inconsistent NSP reduction (20-47%)[1][2]Prolonged time to first exacerbation and reduced sputum NE in Phase 2. Consistent efficacy in Phase 3 subgroup analyses.[6][9]Phase 2/3 trials ongoing to evaluate efficacy based on time to first pulmonary exacerbation.[10][8][11][12]
Long-Term Safety Profile Palmar-plantar epidermal desquamation in 70% of subjects on repeat dosing.[2]Generally well-tolerated in clinical trials.[13]Phase 1 studies showed it to be safe and well-tolerated with no major safety issues reported.[14] Ongoing Phase 2/3 trials are assessing long-term safety, including dermatological and periodontal monitoring.[8][11][12]

Signaling Pathway and Experimental Workflow

CTSC-Mediated Activation of Neutrophil Serine Proteases

CTSC_Pathway cluster_bone_marrow Bone Marrow (Neutrophil Precursor) cluster_circulation Circulation cluster_inhibition Pharmacological Inhibition Pro-NSPs Pro-NSPs (Pro-NE, Pro-CTSG, Pro-PR3) CTSC Cathepsin C (CTSC) Pro-NSPs->CTSC Active_NSPs Active NSPs (NE, CTSG, PR3) CTSC->Active_NSPs Activation Neutrophil Mature Neutrophil (with Active NSPs) Active_NSPs->Neutrophil This compound This compound (Irreversible) This compound->CTSC Inhibits Brensocatib Brensocatib / BI 1291583 (Reversible) Brensocatib->CTSC Inhibits

Caption: CTSC activation of NSPs and points of inhibition.

Generalized Experimental Workflow for Assessing CTSC Inhibitor Efficacy

Experimental_Workflow start Whole Blood Sample Collection rbc_lysis Red Blood Cell Lysis start->rbc_lysis wbc_pellet White Blood Cell Pellet rbc_lysis->wbc_pellet cell_lysis WBC Lysis & Protein Extraction wbc_pellet->cell_lysis lysate Cell Lysate cell_lysis->lysate ctsc_assay CTSC Activity Assay lysate->ctsc_assay nsp_assays NSP Activity Assays (NE, CTSG, PR3) lysate->nsp_assays data_analysis Data Analysis & Comparison ctsc_assay->data_analysis nsp_assays->data_analysis

Caption: Workflow for measuring CTSC and NSP activity.

Detailed Experimental Protocols

Whole Blood Cathepsin C Activity Assay

This protocol is a generalized procedure based on methods described in the literature for measuring CTSC activity in whole blood lysates.

  • Sample Preparation: Collect whole blood in EDTA-containing tubes. To prepare a lysate, red blood cells are first lysed using a hypotonic buffer. The remaining white blood cells are then pelleted by centrifugation.

  • Cell Lysis: The white blood cell pellet is resuspended and lysed in a suitable buffer (e.g., a buffer containing a non-ionic detergent like Triton X-100 or NP-40) to release intracellular contents, including CTSC.[15]

  • Enzymatic Reaction: The lysate is incubated with a specific CTSC substrate, such as Gly-Phe-p-nitroanilide.[16] Active CTSC in the lysate cleaves the substrate, releasing a chromogenic or fluorogenic product.

  • Detection: The amount of product released is quantified by measuring the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The activity is proportional to the rate of product formation.

Neutrophil Serine Protease (NE, CTSG, PR3) Activity Assays

These assays are performed on the same whole blood lysates prepared for the CTSC activity assay.

  • Neutrophil Elastase (NE) Activity Assay:

    • Principle: Utilizes a specific fluorogenic substrate for NE, such as (Z-Ala-Ala-Ala-Ala)2Rh110 or a p-nitroanilide-based substrate.[3][17] Cleavage of the substrate by active NE releases a fluorescent or chromogenic molecule.

    • Procedure: The cell lysate is incubated with the NE-specific substrate in an appropriate assay buffer. The increase in fluorescence or absorbance is measured over time using a microplate reader.[18][19]

  • Cathepsin G (CTSG) Activity Assay:

    • Principle: Employs a specific chromogenic substrate that is cleaved by CTSG to release p-nitroaniline (pNA), which can be detected spectrophotometrically at 405 nm.[20][21][22]

    • Procedure: The cell lysate is incubated with the CTSG substrate. The reaction is stopped, and the absorbance is read. The activity is calculated based on a pNA standard curve.[20]

  • Proteinase 3 (PR3) Activity Assay:

    • Principle: This assay can be performed using an ELISA-based method to quantify the amount of active PR3.[23] An alternative is a chromogenic or fluorogenic activity assay using a PR3-specific substrate.

    • Procedure (ELISA): A plate is coated with an antibody that captures PR3. The lysate is added, and active PR3 binds to the antibody. A second, detection antibody is then used to quantify the amount of captured PR3.[24][25]

Discussion and Future Directions

The journey of CTSC inhibitors from the irreversible this compound to the reversible compounds Brensocatib and BI 1291583 highlights a critical evolution in drug development. The long-term data from this compound, particularly the on-target but undesirable effect of skin desquamation, has been instrumental in guiding the design of safer alternatives. This skin finding is thought to be related to the role of CTSC in epidermal homeostasis.

The reversible inhibitors, by potentially allowing for a more controlled and less sustained inhibition of CTSC, may offer a wider therapeutic window, achieving sufficient suppression of NSP activation in the bone marrow without causing significant dermatological adverse events. The ongoing Phase 3 trials for Brensocatib and Phase 2/3 trials for BI 1291583 are eagerly awaited to confirm their long-term efficacy and safety profiles in patient populations.

For researchers, the focus remains on understanding the precise balance of CTSC inhibition required for therapeutic benefit. Key areas for future investigation include:

  • Biomarker Development: Identifying reliable biomarkers beyond NSP activity to predict clinical response and monitor for adverse effects.

  • Dose Optimization: Fine-tuning the dosing regimens of reversible inhibitors to maximize efficacy while minimizing off-target effects.

  • Long-Term Safety: Continued surveillance in long-term extension studies to identify any potential unforeseen consequences of chronic CTSC inhibition.

References

A Comparative Guide to the Pharmacokinetics of GSK-2793660 and Newer Cathepsin C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of GSK-2793660, an early clinical-stage Cathepsin C (CTSC) inhibitor, with newer agents in development, brensocatib (B605779) (formerly AZD7986) and BI 1291583. The information herein is compiled from publicly available clinical trial data and publications to support research and development efforts in the field of CTSC inhibition.

Executive Summary

Cathepsin C is a lysosomal cysteine protease crucial for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase, proteinase 3, and cathepsin G. Dysregulation of these proteases is implicated in the pathophysiology of numerous inflammatory diseases. This has led to the development of CTSC inhibitors as a potential therapeutic strategy. This compound was one of the first such inhibitors to enter clinical trials. While it demonstrated potent CTSC inhibition, its development was halted due to adverse events. Newer inhibitors, such as brensocatib and BI 1291583, have since emerged with distinct pharmacokinetic and pharmacodynamic properties. This guide offers a comparative analysis of their pharmacokinetic profiles to inform future drug development.

Data Presentation: Pharmacokinetic Parameters of CTSC Inhibitors

The following table summarizes the key pharmacokinetic parameters of this compound, brensocatib, and BI 1291583, primarily derived from single ascending dose studies in healthy volunteers.

ParameterThis compoundBrensocatib (AZD7986)BI 1291583
Mechanism of Action IrreversibleReversible, competitiveReversible, covalent
Time to Max. Concentration (Tmax) ~0.5 - 1 hour[1]~1 hour[2]Not explicitly stated, but described as "readily absorbed"[3][4][5]
Half-life (t½) 0.6 - 1.7 hours[1]22 - 28 hours[6][7]Not explicitly stated, but compatible with once-daily dosing[8]
Dose Proportionality Dose-dependent inhibition observed[1][9]Dose-dependent exposure[6][7]Supra-proportional pharmacokinetics[3][4][5]
Cmax (ng/mL) Data not publicly available in detail.Dose-dependent. For a single 25 mg dose, mean Cmax was not specified in the provided search results.Dose-dependent. For a single 5 mg dose, geometric mean Cmax was 15.3 nmol/L. For a 40 mg dose, it was 219 nmol/L.
AUC (ng·h/mL) Data not publicly available in detail.Dose-dependent. For a single 25 mg dose, mean AUC was not specified in the provided search results.Dose-dependent. For a single 5 mg dose, geometric mean AUC0-∞ was 114 nmol·h/L. For a 40 mg dose, it was 2200 nmol·h/L.[8]
Notable Adverse Events in Phase I Palmar-plantar epidermal desquamation[1][9]Headache, skin exfoliation[6][7]Mild adverse events, no significant drug-related skin exfoliation reported[3][4][5]

Experimental Protocols

The pharmacokinetic data presented above were primarily generated from Phase I, single and multiple ascending dose studies in healthy volunteers. The general methodologies are outlined below.

This compound Phase I Study (NCT02058407)
  • Study Design: A two-part study in healthy adult subjects. Part A was a single dose escalation, randomized, placebo-controlled, crossover design. Part B was a repeat-dose cohort.

  • Dosing: Single oral ascending doses ranging from 0.5 mg to 20 mg were administered.[1][9] A separate cohort received 12 mg once daily for 21 days.

  • Pharmacokinetic Sampling: Blood samples were collected at pre-dose and at various time points post-dose to determine the plasma concentrations of this compound.

  • Bioanalysis: Plasma concentrations of this compound were measured using a validated analytical method.

  • Pharmacodynamic Assessments: Whole blood was collected to measure the activity of CTSC and downstream neutrophil serine proteases.

Brensocatib (AZD7986) Phase I Studies
  • Study Design: Phase I studies in healthy volunteers, including single and multiple ascending dose cohorts.

  • Dosing: Single oral doses ranging from 5 mg to 65 mg and multiple once-daily doses of 10 mg, 25 mg, and 40 mg were evaluated.[2][6]

  • Pharmacokinetic Sampling: Serial blood samples were collected before and after drug administration to characterize the pharmacokinetic profile.

  • Bioanalysis: Plasma concentrations of brensocatib were quantified using a validated bioanalytical method.

  • Pharmacodynamic Assessments: The activity of neutrophil elastase in whole blood was measured as a key pharmacodynamic biomarker.[6]

BI 1291583 Phase I Studies (e.g., NCT03414008)[3]
  • Study Design: A series of Phase I trials in healthy male subjects, including single-rising-dose and multiple-rising-dose studies.[3][4][5]

  • Dosing: Single oral doses from 1 mg to 40 mg and multiple oral doses from 1 mg to 10 mg were administered.

  • Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected at scheduled time points before and after dosing.

  • Bioanalysis: A validated analytical method was used to determine the plasma concentrations of BI 1291583.

  • Pharmacodynamic Assessments: The activity of CTSC and neutrophil elastase, and the amount of proteinase 3 in the blood were assessed.[3][4][5]

Mandatory Visualization

Cathepsin C Signaling Pathway

CTSC_Signaling_Pathway cluster_bone_marrow Bone Marrow Progenitor Cell cluster_circulation Circulation cluster_tissue Inflamed Tissue Pro-CTSC Pro-CTSC Active CTSC Active CTSC Pro-CTSC->Active CTSC Activation Pro-NSPs Pro-Neutrophil Serine Proteases (pro-NE, pro-PR3, pro-CG) Active NSPs Active Neutrophil Serine Proteases (NE, PR3, CG) Pro-NSPs->Active NSPs Activation by CTSC Mature Neutrophil Mature Neutrophil (with Active NSPs) Neutrophil Degranulation Neutrophil Degranulation Mature Neutrophil->Neutrophil Degranulation Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->Mature Neutrophil Recruitment Released NSPs Released Active NSPs Neutrophil Degranulation->Released NSPs Tissue Damage Tissue Damage Released NSPs->Tissue Damage Inflammatory Cascade Inflammatory Cascade Released NSPs->Inflammatory Cascade

Caption: Cathepsin C activation of neutrophil serine proteases.

Experimental Workflow for Assessing CTSC Inhibitor Pharmacokinetics and Pharmacodynamics

Experimental_Workflow Healthy Volunteers Healthy Volunteers Single Ascending Dose Single Ascending Dose Healthy Volunteers->Single Ascending Dose Multiple Ascending Dose Multiple Ascending Dose Healthy Volunteers->Multiple Ascending Dose Drug Administration Drug Administration Single Ascending Dose->Drug Administration Multiple Ascending Dose->Drug Administration Serial Blood Sampling Serial Blood Sampling Drug Administration->Serial Blood Sampling Safety Monitoring Safety Monitoring Drug Administration->Safety Monitoring Plasma PK Analysis Plasma PK Analysis (Cmax, Tmax, AUC, t1/2) Serial Blood Sampling->Plasma PK Analysis Whole Blood PD Analysis Whole Blood PD Analysis (CTSC & NSP Activity) Serial Blood Sampling->Whole Blood PD Analysis Data Analysis & Modeling Data Analysis & Modeling Plasma PK Analysis->Data Analysis & Modeling Whole Blood PD Analysis->Data Analysis & Modeling Safety Monitoring->Data Analysis & Modeling

Caption: Workflow for Phase I clinical assessment of CTSC inhibitors.

References

Evaluating the Translational Relevance of GSK-2793660: A Preclinical Comparison with Next-Generation Cathepsin C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for GSK-2793660, a first-generation irreversible inhibitor of Cathepsin C (CTSC), with more recent, reversible inhibitors, brensocatib (B605779) (formerly AZD7986) and BI 1291583. The objective is to evaluate the translational relevance of the available preclinical findings for this compound in light of the progression of other molecules in this class. While detailed preclinical efficacy data for this compound remains largely unpublished, this guide synthesizes the available information to facilitate a critical assessment for researchers in the field of inflammatory diseases.

Executive Summary

This compound is a potent, irreversible inhibitor of Cathepsin C, an enzyme crucial for the activation of neutrophil serine proteases (NSPs) involved in various inflammatory conditions.[1][2][3] Despite its high in vitro potency, the clinical development of this compound was halted in Phase I due to observations of epidermal desquamation and only modest effects on downstream NSP activity.[2][3] This has raised questions regarding the therapeutic window and translational predictability of preclinical models for this class of inhibitors. In contrast, brensocatib and BI 1291583 are reversible inhibitors of CTSC that have progressed further in clinical development, with brensocatib having completed Phase III trials for bronchiectasis. This guide will compare the available data on these compounds to shed light on the key preclinical attributes that may influence clinical success.

Data Presentation

Table 1: In Vitro Potency and Mechanism of Action
CompoundTargetMechanism of ActionIC50 (nM)Reference
This compound Cathepsin C (CTSC) / Dipeptidyl Peptidase 1 (DPP-1)Irreversible<0.43 - 1[3]
Brensocatib (AZD7986) Cathepsin C (CTSC) / Dipeptidyl Peptidase 1 (DPP-1)ReversiblepIC50: 7.6-7.8 (mouse, rat, dog, rabbit)
BI 1291583 Cathepsin C (CTSC) / Dipeptidyl Peptidase 1 (DPP-1)Reversible, Covalent0.9
Table 2: Preclinical and Clinical Pharmacokinetics & Pharmacodynamics
CompoundSpecies/PopulationKey Pharmacokinetic ParametersKey Pharmacodynamic EffectsReference
This compound Healthy Human Volunteers (Phase I)Tmax: ~0.5-1 h; t1/2: ~0.6-1.7 h≥90% inhibition of blood CTSC activity at 12 mg daily. Modest (~20%) reduction in NE, CatG, and PR3 activity.[1][2]
Brensocatib (AZD7986) RodentsDose-dependent PK exposure.Significant reduction in NE, PR3, and CatG activity in a dose-dependent manner. Maximum effect after ~7 days.
BI 1291583 MiceHigh distribution to bone marrow.Dose-dependent, almost complete inhibition of NE and PR3 activity in BALF neutrophils.

Note: Detailed preclinical pharmacokinetic and pharmacodynamic data for this compound are not publicly available.

Experimental Protocols

Detailed preclinical experimental protocols for this compound have not been published. However, based on the development of other CTSC inhibitors and the information available, a general approach can be outlined.

In Vitro Enzyme Inhibition Assay (General Protocol):

  • Objective: To determine the potency of the inhibitor against recombinant human Cathepsin C.

  • Method: A fluorogenic substrate for CTSC is incubated with the recombinant enzyme in the presence of varying concentrations of the test inhibitor. The rate of substrate cleavage is measured by detecting the fluorescent signal. The IC50 value is calculated from the dose-response curve.

Cell-Based Assay for NSP Activation (General Protocol):

  • Objective: To assess the inhibitor's ability to block the activation of neutrophil serine proteases in a cellular context.

  • Cell Line: Human myeloid leukemia cell lines, such as U937, which can be differentiated into a neutrophil-like phenotype and express CTSC and NSPs.

  • Method: Differentiated U937 cells are treated with the inhibitor for a specified period. The activity of NSPs (e.g., neutrophil elastase) in cell lysates or the supernatant is then measured using a specific substrate.

In Vivo Animal Model of Inflammation (General Protocol):

  • Objective: To evaluate the in vivo efficacy of the CTSC inhibitor in a relevant disease model.

  • Model: Lipopolysaccharide (LPS)-induced pulmonary inflammation in mice is a common model to assess neutrophil-driven inflammation.

  • Method: Animals are treated with the inhibitor or vehicle control prior to or after challenge with LPS. Bronchoalveolar lavage fluid (BALF) is collected to measure neutrophil counts and the activity of NSPs. Lung tissue can also be analyzed for inflammatory markers.

Mandatory Visualization

Cathepsin_C_Signaling_Pathway cluster_bone_marrow Bone Marrow (Neutrophil Precursor) cluster_circulation Circulation cluster_tissue Inflamed Tissue Pro-NSPs Pro-Neutrophil Serine Proteases (Pro-NE, Pro-PR3, Pro-CatG) CTSC Cathepsin C (CTSC) Dipeptidyl Peptidase 1 (DPP-1) Pro-NSPs->CTSC Activation Active_NSPs Active Neutrophil Serine Proteases (NE, PR3, CatG) CTSC->Active_NSPs Neutrophil Mature Neutrophil (containing Active NSPs) Degranulation Degranulation Neutrophil->Degranulation Inflammation Inflammation Tissue Damage Degranulation->Inflammation This compound This compound (Irreversible Inhibitor) This compound->CTSC Brensocatib_BI1291583 Brensocatib / BI 1291583 (Reversible Inhibitors) Brensocatib_BI1291583->CTSC

Caption: Cathepsin C Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Translation Enzyme_Assay Enzyme Inhibition Assay (Recombinant CTSC) Cell_Assay Cell-Based NSP Activation Assay (e.g., U937 cells) Enzyme_Assay->Cell_Assay Selectivity_Assay Selectivity Profiling (vs. other proteases) Cell_Assay->Selectivity_Assay PK_Studies Pharmacokinetic Studies (Rodents) Selectivity_Assay->PK_Studies Efficacy_Models Animal Models of Inflammation (e.g., LPS-induced lung inflammation) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies (Rodent, Non-rodent) Efficacy_Models->Tox_Studies Phase_I Phase I Clinical Trial (Safety, PK/PD in healthy volunteers) Tox_Studies->Phase_I

Caption: General Experimental Workflow for CTSC Inhibitor Evaluation.

Discussion and Conclusion

The available data indicate that this compound is a highly potent, irreversible inhibitor of Cathepsin C. However, its clinical development was terminated due to safety concerns (epidermal desquamation) and a disconnect between potent in vitro activity and modest in vivo pharmacodynamic effects on downstream targets in humans.[1][2] This highlights a significant challenge in the translation of preclinical findings for this class of drugs.

Several factors could contribute to this discrepancy. The irreversible nature of this compound's binding might lead to off-target effects or an accumulation of effect that is not well-predicted by standard preclinical toxicology studies. Notably, preclinical toxicology studies in rats and dogs for up to 3 months with high doses of this compound did not show any skin abnormalities, a key adverse event observed in the Phase I trial.[1] This underscores the limitations of animal models in predicting certain human-specific toxicities.

The modest reduction in NSP activity observed in the clinic despite high CTSC inhibition could be due to several factors not fully captured in preclinical models, such as the turnover rate of neutrophils and their precursors in humans, or the specific pharmacokinetics of the compound in the bone marrow, the primary site of NSP activation.

In contrast, the reversible inhibitors brensocatib and BI 1291583 appear to have a more favorable profile. Preclinical studies with these compounds have demonstrated not only potent inhibition of CTSC but also significant and sustained reduction of NSP activity in vivo. The progression of brensocatib to late-stage clinical trials suggests that a reversible mechanism of action may offer a better therapeutic index for CTSC inhibition.

References

Safety Operating Guide

Proper Disposal of GSK-2793660: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for GSK-2793660 containing official disposal procedures could not be located in the public domain. The following guidance is based on general best practices for the disposal of potent, research-grade pharmaceutical compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.

This compound is an oral, irreversible inhibitor of Cathepsin C, investigated for its potential therapeutic effects.[1][2] As with any potent, biologically active compound, proper handling and disposal are paramount to ensure personnel safety and environmental protection. This guide provides a procedural framework for the safe management of this compound waste in a laboratory setting.

Compound and Waste Profile

For clarity and easy reference, the key characteristics of this compound and the associated waste streams are summarized below.

CharacteristicDescription
Compound Name This compound
Synonyms N/A
Chemical Nature Potent, selective, and irreversible Cathepsin C inhibitor
Physical Form Typically a solid powder
Primary Hazard Biologically active, potential for adverse health effects with exposure
Common Waste Streams - Unused or expired solid compound- Solutions containing this compound (e.g., in DMSO or other solvents)- Contaminated labware (pipette tips, vials, plates)- Contaminated Personal Protective Equipment (PPE)

Step-by-Step Disposal Protocol

The fundamental principle for disposing of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

1. Personal Protective Equipment (PPE): Before handling the compound or its waste, always wear appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure, unused this compound powder in a dedicated, sealable waste container.

    • This includes any materials grossly contaminated with the solid compound, such as weighing paper or spatulas.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container.

    • Do not mix with other, incompatible waste streams. For example, keep halogenated and non-halogenated solvent waste separate if required by your institution.

  • Contaminated Labware and PPE:

    • Disposable items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be collected in a designated, lined container for solid hazardous waste.

    • Sharps (needles, scalpels) must be placed in a designated sharps container.

3. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • For liquid waste, list all constituents, including solvents, with their approximate percentages.

  • Include the date of waste accumulation and the name of the principal investigator or lab group.

4. Storage:

  • Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure containers are sealed when not in use.

  • Provide secondary containment (e.g., a larger bin or tray) to capture any potential leaks.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS department.

  • Follow all institutional procedures for waste pickup requests.

Visualizing the Disposal Workflow

The following diagrams illustrate the general workflow for chemical waste disposal and the decision-making process for waste segregation.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal A Identify Waste Type (Solid, Liquid, Contaminated Labware) B Select Appropriate Waste Container A->B D Collect Waste at Point of Generation B->D C Wear Full PPE E Segregate Incompatible Chemicals D->E F Label Container Correctly ('Hazardous Waste', Contents) E->F G Store in Designated Satellite Accumulation Area F->G H Use Secondary Containment G->H I Request Waste Pickup via Institutional EHS H->I J Document Waste Transfer I->J

Caption: General workflow for the proper disposal of this compound.

G Start Waste Generated Is_Solid Is it solid this compound or grossly contaminated? Start->Is_Solid Is_Liquid Is it a solution containing this compound? Is_Solid->Is_Liquid No Solid_Container Solid Hazardous Waste Container Is_Solid->Solid_Container Yes Is_Sharp Is it a sharp? Is_Liquid->Is_Sharp No Liquid_Container Liquid Hazardous Waste Container Is_Liquid->Liquid_Container Yes Sharps_Container Sharps Container Is_Sharp->Sharps_Container Yes Labware_Container Contaminated Labware/ PPE Waste Container Is_Sharp->Labware_Container No

Caption: Decision tree for segregating this compound waste streams.

By adhering to these general principles and, most importantly, your institution's specific guidelines, you can ensure the safe and compliant disposal of this compound waste, protecting both yourself and the environment.

References

Essential Safety and Operational Guidance for Handling GSK-2793660

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of GSK-2793660, an irreversible cathepsin C inhibitor. Given the potent and investigational nature of this compound, adherence to stringent safety protocols is paramount to ensure personnel safety and prevent occupational exposure. While a specific Safety Data Sheet (SDS) is not publicly available, this guidance is based on established principles for handling potent pharmaceutical compounds and takes into account the known adverse effects of this compound observed in clinical studies.

Hazard Identification and Risk Assessment

The primary known adverse effect of this compound in humans is skin desquamation (peeling of the skin), particularly on the palms of the hands and soles of the feet. This indicates a potential for significant skin toxicity with repeated or prolonged contact. As an irreversible enzyme inhibitor, it is crucial to prevent direct contact and inhalation.

A thorough risk assessment should be conducted before any new procedure involving this compound. This assessment should consider the quantity of the compound being used, the physical form (solid or in solution), and the specific manipulations to be performed.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize all potential routes of exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Specifications and Best Practices
Weighing and Aliquoting (Solid Form) - Double Nitrile Gloves- Disposable Gown/Lab Coat with knit cuffs- Safety Goggles with Side Shields- N95 or higher-rated Respirator- All manipulations of solid this compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to control airborne particulates.- Use anti-static weighing paper and tools to minimize dust generation.- Change gloves immediately if contamination is suspected.
Solution Preparation and Handling - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- Handle all solutions within a chemical fume hood to avoid splashes and aerosol generation.- Ensure all containers are securely capped.
In Vitro / In Vivo Dosing - Nitrile Gloves- Lab Coat- Safety Glasses- For in vitro studies, conduct all procedures in a certified biological safety cabinet (BSC).- For in vivo studies, utilize appropriate animal handling restraints and techniques to minimize the risk of spills and splashes.
Spill Cleanup - Double Nitrile Gloves- Chemical Resistant Gown- Chemical Splash Goggles- Face Shield- N95 or higher-rated Respirator- Evacuate and secure the area of the spill.- Use a spill kit specifically designed for potent compounds. Absorb liquids with an inert material and carefully sweep up solids to avoid creating dust.

Operational and Disposal Plans

3.1. Donning and Doffing PPE

Proper donning and doffing procedures are critical to prevent cross-contamination.

Donning (Putting On) PPE Workflow

G A 1. Gown/Lab Coat B 2. Respirator (if required) A->B C 3. Goggles/Face Shield B->C D 4. First Pair of Gloves C->D E 5. Second Pair of Gloves D->E

Sequential process for correctly putting on PPE.

Doffing (Removing) PPE Workflow

G A 1. Outer Gloves B 2. Gown/Lab Coat A->B C 3. Goggles/Face Shield B->C D 4. Inner Gloves C->D E 5. Respirator (if used) D->E F 6. Wash Hands E->F

Sequential process for safely removing PPE.

3.2. Decontamination and Disposal

All disposable PPE and materials that have come into contact with this compound must be considered hazardous chemical waste.

Waste Type Disposal Procedure Key Considerations
Contaminated Solid Waste Place in a dedicated, sealed, and clearly labeled hazardous waste container. This includes gloves, gowns, weighing papers, pipette tips, and other consumables.Do not mix with general laboratory waste. Ensure the container is robust and leak-proof.
Contaminated Liquid Waste Collect in a sealed, labeled, and chemically compatible hazardous waste container.Do not dispose of down the drain. Clearly label the container with the full chemical name and concentration.
Contaminated Sharps Dispose of in a designated, puncture-resistant sharps container labeled as "Hazardous Waste."Do not overfill sharps containers.

All waste must be disposed of through a certified hazardous waste management vendor in accordance with local, state, and federal regulations.

Experimental Protocols: Spill Response

Immediate and correct response to a spill is critical to contain the hazard.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the affected area.

  • Secure the Area: Post warning signs to prevent entry.

  • Don Appropriate PPE: Before re-entering the area, don the full set of PPE recommended for spill cleanup.

  • Contain the Spill:

    • For liquid spills: Cover with an absorbent material from a chemical spill kit, working from the outside in.

    • For solid spills: Gently cover the spill with damp paper towels to avoid raising dust. Carefully scoop the material into a hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution (e.g., a detergent solution followed by a rinse with 70% ethanol), and wipe dry. All cleaning materials must be disposed of as hazardous waste.

  • Doff PPE: Remove PPE as per the doffing procedure and dispose of it as hazardous waste.

  • Wash Hands: Thoroughly wash hands with soap and water.

  • Report the Incident: Report the spill to the laboratory supervisor and the institutional environmental health and safety (EHS) office.

Logical Workflow for Handling this compound

The following diagram illustrates the decision-making process and logical flow for safely handling this compound in a laboratory setting.

G A Project Initiation (Involving this compound) B Conduct Risk Assessment - Quantity - Physical Form - Procedure A->B C Select Appropriate PPE (Refer to Table) B->C D Prepare Engineering Controls (Fume Hood / BSC) B->D E Perform Experiment C->E D->E F Spill or Exposure? E->F G Follow Spill Response Protocol F->G Yes H Decontaminate Work Area F->H No G->H I Segregate and Label Waste H->I J Properly Doff PPE I->J K Dispose of Hazardous Waste J->K

Decision workflow for safe handling of this compound.

By adhering to these guidelines, researchers can mitigate the risks associated with handling the potent investigational compound this compound, ensuring a safe laboratory environment for all personnel. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK-2793660
Reactant of Route 2
Reactant of Route 2
GSK-2793660

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.